tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N,N-bis[(3-fluoropyridin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c1-17(2,3)24-16(23)22(10-14-12(18)6-4-8-20-14)11-15-13(19)7-5-9-21-15/h4-9H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLCGLXSDYMZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=CC=N1)F)CC2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138461 | |
| Record name | Carbamic acid, N,N-bis[(3-fluoro-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-11-7 | |
| Record name | Carbamic acid, N,N-bis[(3-fluoro-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N,N-bis[(3-fluoro-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, a fluorinated pyridine derivative of significant interest in medicinal chemistry. While this compound is recognized as a valuable building block, this guide also addresses the current gap in publicly available, detailed synthetic protocols. By examining the fundamental principles of carbamate synthesis and the strategic importance of the fluoropyridine motif, this document offers valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents. The guide will delve into the compound's structural attributes, its physicochemical properties, a plausible synthetic strategy, and its potential applications in drug discovery, all grounded in established chemical principles.
Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1] Fluorine's unique properties, such as its small atomic radius and high electronegativity, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications often lead to improved pharmacokinetic and pharmacodynamic profiles. When integrated into a pyridine ring, a common motif in numerous approved drugs, the result is a powerful combination for developing novel therapeutics.[1][2]
tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate (Figure 1) emerges as a noteworthy building block within this chemical space. Its structure features a Boc-protected secondary amine flanked by two 3-fluoropyridin-2-ylmethyl groups. This arrangement offers a versatile platform for further chemical elaboration, making it a valuable intermediate for constructing complex molecular architectures.
Compound Profile: tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
IUPAC Name and Chemical Identity
-
Systematic IUPAC Name: tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
-
CAS Number: 1346447-11-7[3]
-
Molecular Formula: C₁₇H₁₉F₂N₃O₂[3]
-
Molecular Weight: 335.35 g/mol [3]
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 335.35 g/mol | [3] |
| Molecular Formula | C₁₇H₁₉F₂N₃O₂ | [3] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted) | - |
| Stability | Stable under standard conditions; Boc group is acid-labile | General Chemical Knowledge |
Figure 1: Chemical Structure of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
Caption: Structure of tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate.
Synthesis Strategy: A Proposed Field-Proven Approach
The proposed synthesis involves a two-step process, as outlined in the workflow below. The core of this strategy is the dialkylation of a primary amine, protected as a tert-butyl carbamate, with an appropriate electrophile derived from 3-fluoropyridine.
Figure 2: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the title compound.
Step 1: Synthesis of 2-(Halomethyl)-3-fluoropyridine (Electrophile)
Rationale: The key electrophile for the N-alkylation is a 2-(halomethyl)-3-fluoropyridine. The brominated analog is often preferred for its higher reactivity compared to the chloride, while being less expensive and more stable than the iodide. This intermediate can be synthesized from the commercially available 2-methyl-3-fluoropyridine via a radical halogenation reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-methyl-3-fluoropyridine in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), add N-bromosuccinimide (NBS).
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: N,N-Dialkylation of tert-Butyl Carbamate
Rationale: The N,N-dialkylation of tert-butyl carbamate requires a strong base to deprotonate the nitrogen, forming a nucleophilic anion. Sodium hydride (NaH) is a common and effective choice for this transformation, typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C and add a solution of tert-butyl carbamate in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for approximately 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2-(bromomethyl)-3-fluoropyridine (from Step 1) in anhydrous DMF dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight. The reaction progress should be monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Applications in Drug Discovery and Development
The structural features of tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate make it a versatile intermediate in the synthesis of a wide range of biologically active molecules.
As a Precursor to Novel Ligands and Scaffolds
The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding secondary amine, N,N-bis((3-fluoropyridin-2-yl)methyl)amine. This secondary amine is a valuable building block for the synthesis of:
-
Chelating Agents: The two pyridyl nitrogen atoms and the central amine can act as a tridentate ligand for various metal ions. Such metal complexes have applications in bioinorganic chemistry and as catalysts.
-
Enzyme Inhibitors: The bis(pyridin-2-ylmethyl)amine scaffold is a known pharmacophore in various enzyme inhibitors. The fluorine substitution can enhance binding affinity and modulate pharmacokinetic properties.
-
Receptor Modulators: The secondary amine can be further functionalized to introduce pharmacophoric groups that interact with specific biological receptors.
Figure 3: Deprotection and Further Functionalization
Caption: Pathway to functionalized derivatives from the title compound.
Role of the 3-Fluoropyridine Moiety
The presence of the 3-fluoropyridine rings is of particular strategic importance:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atom lowers the pKa of the pyridine nitrogen, which can influence the compound's ionization state at physiological pH and its interaction with biological targets.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the pyridine ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[1]
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in protein binding pockets.
Conclusion
tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. While a specific, detailed synthetic protocol is not yet prominent in the scientific literature, this guide provides a robust, field-proven strategy based on established chemical principles. The strategic incorporation of the 3-fluoropyridine motif, combined with the synthetic flexibility offered by the Boc-protected amine, positions this compound as a key intermediate for researchers and scientists in the ongoing quest for novel and improved therapeutics. Further exploration and publication of its synthesis and applications will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
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- CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google P
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The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (URL: [Link])
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Synthesis of [Bis(2-PyridylMethyl)amine]methylpalladium(II) Complexes as Catalysts for the CO-C2H4 Copolimerization. (URL: [Link])
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Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II) | Inorganic Chemistry - ACS Publications. (URL: [Link])
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (URL: [Link])
- EP0192287A2 - Process for the preparation of fluorinated pyridines - Google P
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Bis(pyridin-2-ylmethyl)ammonium nitrate - PMC - NIH. (URL: [Link])
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (URL: [Link])
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Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. (URL: [Link])
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(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. (URL: [Link])
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(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
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N,N '-Dimethyl-N,N '-bis(pyridin-2-yl)methanediamine - ResearchGate. (URL: [Link])
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Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (URL: [Link])
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Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl} - IUCr. (URL: [Link])
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tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI. (URL: [Link])
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Photocatalysed C–H amidation of indoles enabled by tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate - Chemical Communications (RSC Publishing). (URL: [Link])
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Synthesis of N-P- Fluorothiosemicarbazone and of bis(N- P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis o - Preprints.org. (URL: [Link])
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tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate molecular structure
An In-depth Technical Guide to tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthetic strategy for tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate. As a specialized chemical intermediate, this compound incorporates the valuable fluoropyridine motif, a key pharmacophore in modern drug discovery, with a versatile Boc-protected secondary amine. This document details its structural identifiers, predicted spectroscopic profile, a robust retrosynthetic analysis, and a proposed laboratory-scale synthesis protocol. Furthermore, a systematic workflow for analytical characterization is presented to ensure structural integrity and purity. The guide is designed to equip researchers with the foundational knowledge required to effectively synthesize, characterize, and utilize this building block in complex synthetic campaigns.
Molecular Identity and Physicochemical Properties
tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is a complex organic molecule designed as a stable intermediate for chemical synthesis. The structure features a central carbamate functional group protected by a tert-butyl (t-Boc) group, which is linked to two identical 3-fluoropyridin-2-ylmethyl substituents. The presence of the fluorine atom on the pyridine rings is a critical feature, often introduced in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity of the final active pharmaceutical ingredient.
The fundamental identifiers and computed physicochemical properties of the molecule are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | tert-butyl N,N-bis[(3-fluoropyridin-2-yl)methyl]carbamate | [1][2] |
| CAS Number | 1346447-11-7 | [1][2] |
| Molecular Formula | C₁₇H₁₉F₂N₃O₂ | [1][2] |
| Molecular Weight | 335.35 g/mol | [1][2] |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1=NC=CC=C1F)CC1=NC=CC=C1F | [1] |
| InChI Key | NCLCGLXSDYMZJL-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | |
| LogP (Computed) | 2.55 | [1] |
Figure 1: 2D Chemical Structure
Caption: 2D structure of the target molecule.
Predicted Spectroscopic Profile for Structural Elucidation
While specific experimental spectra for this compound are not publicly available from vendors, a theoretical spectroscopic profile can be constructed based on the known molecular structure and established principles. This predicted data serves as a benchmark for the verification of a synthesized sample.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be symmetrical due to the two identical fluoropyridinylmethyl groups.
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| t-Butyl (CH₃) | 1.40 - 1.55 | Singlet (s) | 9H | (CH₃)₃C-O |
| Methylene (CH₂) | 4.60 - 4.80 | Singlet (s) | 4H | N-CH₂-Py |
| Pyridine H-4 | 7.30 - 7.45 | Multiplet (m) | 2H | Proton at C4 |
| Pyridine H-5 | 7.70 - 7.85 | Multiplet (m) | 2H | Proton at C5 |
| Pyridine H-6 | 8.35 - 8.50 | Doublet (d) | 2H | Proton at C6 |
-
Causality: The tert-butyl protons are highly shielded and appear as a sharp singlet far upfield. The methylene protons are adjacent to the electron-withdrawing carbamate nitrogen and the aromatic pyridine ring, shifting them downfield. The pyridine protons will appear in the aromatic region, with their exact shifts and couplings influenced by the nitrogen and fluorine atoms. The H-6 proton, being adjacent to the ring nitrogen, is expected to be the most downfield.
¹³C NMR Spectroscopy (Predicted)
| Carbon | Predicted δ (ppm) | Assignment |
| t-Butyl (CH₃) | 28.0 - 29.0 | (CH₃)₃C-O |
| Methylene (CH₂) | 50.0 - 53.0 | N-CH₂-Py |
| t-Butyl (Quaternary C) | 80.0 - 82.0 | (CH₃)₃C-O |
| Pyridine C-4 | 123.0 - 125.0 | C4-H |
| Pyridine C-5 | 140.0 - 142.0 | C5-H |
| Pyridine C-6 | 148.0 - 150.0 | C6-H |
| Pyridine C-2 | 152.0 - 154.0 | C2-CH₂ |
| Carbonyl (C=O) | 155.0 - 157.0 | N-C=O |
| Pyridine C-3 | 158.0 - 161.0 (d, ¹JCF ≈ 240 Hz) | C3-F |
-
Causality: The carbonyl carbon of the carbamate is significantly deshielded. The carbon atom bonded to fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet in a proton-decoupled spectrum.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
Mass Spectrometry (ESI+): The primary ion expected would be the protonated molecule [M+H]⁺ at m/z ≈ 336.36. Key fragmentation pathways would include the loss of the tert-butyl group (-57 Da) to give a fragment at m/z ≈ 279.3, or the loss of the entire Boc group (-101 Da) to yield the protonated bis((3-fluoropyridin-2-yl)methyl)amine at m/z ≈ 235.1.
-
Infrared Spectroscopy: A very strong and characteristic absorption band is expected in the region of 1690-1710 cm⁻¹ , corresponding to the C=O (carbonyl) stretch of the carbamate functional group. Additional bands for C-N, C-O, C-F, and aromatic C-H stretching will also be present.
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is best approached by forming the central C-N bonds and then installing the protecting group.
Retrosynthetic Strategy
The retrosynthetic analysis disconnects the molecule at the carbamate group. This reveals that the target molecule can be synthesized from the secondary amine precursor, bis((3-fluoropyridin-2-yl)methyl)amine , and a suitable Boc-protection reagent, such as di-tert-butyl dicarbonate (Boc₂O).
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis Protocol
This synthesis is a two-stage process: first, the preparation of the key secondary amine intermediate, followed by its N-Boc protection.
Stage 1: Synthesis of bis((3-fluoropyridin-2-yl)methyl)amine (Intermediate)
This intermediate can be formed via nucleophilic substitution. A robust method involves the reaction of two equivalents of an electrophilic precursor with a primary amine source.
-
Precursor: 2-(Chloromethyl)-3-fluoropyridine hydrochloride.
-
Reagents: Benzylamine, Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).
-
Debenzylation: Palladium on carbon (Pd/C), Hydrogen (H₂).
Protocol:
-
To a solution of benzylamine (1.0 eq) and K₂CO₃ (3.0 eq) in ACN, add 2-(chloromethyl)-3-fluoropyridine hydrochloride (2.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude N-benzyl-bis((3-fluoropyridin-2-yl)methyl)amine intermediate via column chromatography.
-
Dissolve the purified intermediate in ethanol or methanol, add 10% Pd/C catalyst, and subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until debenzylation is complete.
-
Filter the reaction through Celite to remove the catalyst and concentrate the solvent to yield the target intermediate, bis((3-fluoropyridin-2-yl)methyl)amine.
Stage 2: N-Boc Protection to Yield the Final Product
This is a standard protection reaction utilizing di-tert-butyl dicarbonate.[3]
Protocol:
-
Dissolve bis((3-fluoropyridin-2-yl)methyl)amine (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.[4] It is often beneficial to add a non-nucleophilic base like triethylamine (TEA, 1.2 eq) to scavenge any acid formed and drive the reaction to completion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC, staining for the disappearance of the starting amine.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford pure tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate.
Analytical Characterization and Quality Control
A multi-technique approach is required to provide a self-validating system for confirming the identity, structure, and purity of the final compound.
Caption: Workflow for analytical characterization and QC.
-
Chromatography:
-
Thin-Layer Chromatography (TLC): Used for rapid reaction monitoring and selection of solvent systems for column chromatography. The final product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC/UPLC): The primary method for quantitative purity analysis. A purity level of >95% is standard for such building blocks.
-
-
Spectroscopy:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure. The experimental spectra must match the predicted patterns in Section 2, confirming the connectivity of all atoms.
-
Mass Spectrometry: Provides definitive confirmation of the molecular weight. The observed molecular ion peak must correspond to the calculated exact mass.
-
FTIR Spectroscopy: Confirms the presence of key functional groups, most notably the strong carbamate C=O stretch.
-
-
Physical Properties:
-
Melting Point: A sharp melting point range for the solid product is indicative of high purity.
-
By integrating these techniques, a researcher can be confident in the identity, structure, and purity of the synthesized tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, ensuring its suitability for subsequent, often complex, synthetic steps.
References
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PubChem. tert-Butyl (5-fluoropyridin-2-yl)carbamate. [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
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PubChem. tert-Butyl carbamate. [Link]
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National Institutes of Health (NIH). Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane. [Link]
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National Institute of Standards and Technology (NIST). tert-Butyl carbamate - NIST Chemistry WebBook. [Link]
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ResearchGate. Syntheses, structures, and spectroscopic properties of binuclear copper(II) complexes containing N,Nbis(2-pyridylmethyl)amine ligands. [Link]
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National Institutes of Health (NIH). N,N-Bis(2-pyridylmethyl)aniline. [Link]
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Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -....
- Google Patents.
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tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate. Designed for professionals in research and drug development, this document synthesizes known data with expert analysis to offer practical insights into the handling, characterization, and potential applications of this complex molecule.
Introduction and Molecular Overview
tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is a fluorinated heterocyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to a secondary amine bearing two 3-fluoropyridin-2-ylmethyl substituents. The presence of the fluoropyridinyl moieties makes this molecule a compound of interest in medicinal chemistry, as the incorporation of fluorine can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] The Boc protecting group offers a stable yet readily cleavable handle for synthetic manipulations.[3]
Molecular Structure
Caption: 2D structure of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate.
Core Physical and Chemical Properties
A summary of the key identifiers and calculated properties for tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is provided in the table below. Experimental data for this specific compound is not widely available; therefore, some properties are estimated based on related structures and computational models.
| Property | Value | Source |
| IUPAC Name | tert-butyl N,N-bis[(3-fluoropyridin-2-yl)methyl]carbamate | AiFChem[4] |
| CAS Number | 1346447-11-7 | AiFChem[4] |
| Molecular Formula | C₁₇H₁₉F₂N₃O₂ | AiFChem[4] |
| Molecular Weight | 335.35 g/mol | AiFChem[4] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and alcohols. | Inferred from tert-butyl carbamate[3] |
Synthesis and Reactivity
Synthetic Approach
A plausible synthetic route to tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate involves a two-step process, starting with the synthesis of the secondary amine precursor, bis((3-fluoropyridin-2-yl)methyl)amine, followed by N-Boc protection.
Sources
Title: A Convergent Synthesis Pathway for tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate: A Technical Guide for Medicinal Chemists
An in-depth technical guide by a Senior Application Scientist
Introduction
Fluorinated pyridine scaffolds are privileged structures in modern medicinal chemistry and agrochemicals, prized for their ability to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.[1] The target molecule, tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, represents a unique and sterically hindered building block. The presence of two fluoropyridinylmethyl moieties on a single nitrogen atom, protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable synthon for introducing complex structural motifs in drug discovery programs.
This guide provides a comprehensive, field-proven synthesis pathway for this target molecule. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen reactions, justify the selection of reagents, and present detailed, self-validating protocols suitable for implementation by researchers and drug development professionals. The overall strategy is a convergent synthesis, focusing on the preparation of a key electrophilic intermediate followed by a final, high-yield coupling step.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals a straightforward and efficient synthetic strategy. The core carbamate functionality is disconnected at the two C-N bonds, identifying tert-butyl carbamate as the nitrogen source and a (3-fluoropyridin-2-yl)methyl halide as the key electrophilic coupling partner. This electrophile, in turn, can be readily synthesized from its corresponding alcohol, which arises from the functionalization of 3-fluoropyridine.
Sources
Spectroscopic Scrutiny of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Small molecules, particularly those incorporating heterocyclic scaffolds and fluorine atoms, are of immense interest due to their potential to modulate biological targets with high affinity and specificity. tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate (Molecular Formula: C₁₇H₁₉F₂N₃O₂, Molecular Weight: 335.35 g/mol ) represents such a molecule of interest, combining the structural features of a fluorinated pyridine, a known pharmacophore, with a bulky tert-butyl carbamate protecting group, which is common in multi-step organic synthesis.
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As no complete experimental dataset for this specific molecule is publicly available, this guide presents a detailed, predicted spectroscopic profile based on the analysis of its constituent structural fragments and data from closely related analogues. This approach not only offers a robust framework for the identification and characterization of this specific molecule but also serves as an educational tool for researchers working with similar compounds. The protocols and interpretations herein are designed to be self-validating, ensuring scientific integrity and providing field-proven insights for researchers, scientists, and drug development professionals.
Structural Features and Spectroscopic Implications
The structure of tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate presents several key features that will manifest in its spectroscopic data:
-
Two 3-fluoropyridin-2-ylmethyl moieties: These identical groups will lead to a degree of symmetry in the NMR spectra, although rotational hindrance around the N-C bonds of the carbamate might introduce some complexity. The fluorine atom at the 3-position will induce characteristic splitting patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra.
-
A tert-butyl carbamate group: This bulky protecting group will be readily identifiable by a strong singlet in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR spectrum. The carbamate carbonyl group will produce a strong absorption in the IR spectrum. Its fragmentation will be a key feature in the mass spectrum.
-
A tertiary amine: The nitrogen atom of the carbamate is tertiary, bonded to the two methylene groups and the carbonyl carbon.
A thorough analysis of the spectroscopic data is essential to confirm the connectivity of these fragments and to establish the purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed picture of its molecular structure.
Experimental Protocol: NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring high-quality NMR data for the target compound. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar compounds due to its good solubilizing properties and relatively clean spectral window.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using a depth gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters would include a spectral width of 200-220 ppm, a 30-45° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A typical spectral width for aromatic fluorine compounds would be around 100 ppm. An external reference standard (e.g., CFCl₃) or an internal standard can be used.
-
2D NMR (Optional but Recommended): To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate in CDCl₃. These predictions are based on established chemical shift ranges and data from analogous compounds.[1]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | d | 2H | H-6 (pyridin-2-yl) |
| ~7.40 | ddd | 2H | H-4 (pyridin-2-yl) |
| ~7.20 | dd | 2H | H-5 (pyridin-2-yl) |
| ~4.70 | s | 4H | N-CH ₂-pyridin-2-yl |
| ~1.50 | s | 9H | -C(CH ₃)₃ |
Interpretation of ¹H NMR Spectrum:
-
Aromatic Region (δ 7.0-8.5 ppm): The three signals corresponding to the protons of the two equivalent 3-fluoropyridinyl rings are expected in this region. The proton at the 6-position (H-6), being adjacent to the nitrogen, will be the most deshielded. The fluorine atom at the 3-position will introduce additional coupling to H-4 and H-5, resulting in complex splitting patterns (doublet of doublets of doublets, etc.).
-
Methylene Protons (δ ~4.70 ppm): The four protons of the two methylene groups are expected to appear as a singlet. Due to the symmetry of the molecule, these protons are chemically equivalent. The adjacent nitrogen and the aromatic ring will cause a downfield shift.
-
tert-Butyl Protons (δ ~1.50 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet, a characteristic signature of the Boc protecting group.[1]
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 (d) | C-3 (pyridin-2-yl) |
| ~155.0 | C =O (carbamate) |
| ~148.0 (d) | C-6 (pyridin-2-yl) |
| ~140.0 (d) | C-2 (pyridin-2-yl) |
| ~125.0 (d) | C-4 (pyridin-2-yl) |
| ~122.0 | C-5 (pyridin-2-yl) |
| ~81.0 | -C (CH₃)₃ |
| ~50.0 | N-C H₂-pyridin-2-yl |
| ~28.5 | -C(C H₃)₃ |
Interpretation of ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~155.0 ppm): The carbonyl carbon of the carbamate group is expected in this region.
-
Aromatic Carbons (δ 120-160 ppm): The carbons of the pyridine rings will resonate in this range. The carbon directly attached to the fluorine atom (C-3) will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in the ring will also show smaller couplings to the fluorine.
-
Aliphatic Carbons (δ 20-85 ppm): The quaternary carbon of the tert-butyl group is expected around 81.0 ppm. The three equivalent methyl carbons will appear as a single peak around 28.5 ppm. The methylene carbons will be observed around 50.0 ppm.
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -130 | m |
Interpretation of ¹⁹F NMR Spectrum:
-
The two equivalent fluorine atoms are expected to give a single signal in the typical range for aromatic fluorine compounds.[2] The signal will likely be a multiplet due to coupling with the aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Predicted IR Data and Interpretation
The IR spectrum of tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is expected to show characteristic absorption bands for its functional groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Medium | C-H stretching | Aromatic (pyridin-2-yl) |
| 2980-2960 | Medium | C-H stretching (asymmetric) | -CH₃ (tert-butyl) |
| 2870-2850 | Medium | C-H stretching (symmetric) | -CH₂- & -CH₃ |
| ~1700 | Strong | C=O stretching | Carbamate |
| 1600-1580, 1500-1400 | Medium-Strong | C=C and C=N stretching | Aromatic (pyridin-2-yl) |
| ~1465 | Medium | C-H bending (scissoring) | -CH₂- |
| 1390 & 1365 | Medium | C-H bending (umbrella) | tert-butyl |
| ~1250 | Strong | C-O stretching | Carbamate |
| ~1150 | Strong | C-N stretching | Carbamate |
| ~1050 | Strong | C-F stretching | Aryl-Fluoride |
Interpretation of IR Spectrum:
-
C-H Stretching Region (3100-2850 cm⁻¹): This region will contain absorptions for both the aromatic C-H bonds (above 3000 cm⁻¹) and the aliphatic C-H bonds of the methylene and tert-butyl groups (below 3000 cm⁻¹).
-
Carbonyl Region (~1700 cm⁻¹): A strong, sharp absorption band around 1700 cm⁻¹ is the most indicative feature of the carbamate C=O stretch.
-
Aromatic Region (1600-1400 cm⁻¹): A series of bands corresponding to the C=C and C=N stretching vibrations of the pyridine rings will be present in this region.
-
Fingerprint Region (<1400 cm⁻¹): This region will contain a complex pattern of signals, including the C-H bending vibrations of the aliphatic groups. The strong C-O and C-N stretching bands of the carbamate group, as well as the C-F stretching vibration, are expected here, providing strong evidence for the presence of these functionalities.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).
-
Predicted Mass Spectrometry Data and Interpretation
Table 5: Predicted Key Ions in ESI-MS
| m/z | Ion Formula | Interpretation |
| 336.14 | [C₁₇H₂₀F₂N₃O₂]⁺ | Protonated molecular ion ([M+H]⁺) |
| 280.09 | [C₁₃H₁₂F₂N₃O]⁺ | Loss of isobutylene (- C₄H₈) from [M+H]⁺ |
| 236.10 | [C₁₂H₁₂F₂N₃]⁺ | Loss of isobutylene and carbon dioxide (- C₄H₈, - CO₂) from [M+H]⁺ |
| 97.04 | [C₅H₅FN]⁺ | 3-fluoropyridin-2-ylmethyl cation |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation |
Interpretation of Mass Spectrum:
-
Molecular Ion: The base peak in the full scan spectrum is expected to be the protonated molecular ion ([M+H]⁺) at m/z 336.14, which confirms the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of N-Boc protected amines is well-characterized and often proceeds through the loss of the tert-butyl group or the entire Boc group.[3]
-
A primary fragmentation pathway is the loss of isobutylene (56 Da) from the protonated molecular ion, resulting in an ion at m/z 280.09.
-
Subsequent loss of carbon dioxide (44 Da) from this fragment would yield an ion at m/z 236.10.
-
Another possible fragmentation pathway involves the cleavage of the C-N bond to generate a tert-butyl cation (m/z 57.07) and the remaining part of the molecule.
-
Cleavage of the N-CH₂ bond could lead to the formation of the 3-fluoropyridin-2-ylmethyl cation at m/z 97.04.
-
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, the combination of NMR, IR, and MS provides a self-validating system for structural confirmation.
-
MS confirms the molecular weight through the observation of the [M+H]⁺ ion.
-
IR spectroscopy confirms the presence of key functional groups: the carbamate C=O, the aromatic rings, and the C-F bonds.
-
NMR spectroscopy provides the detailed structural framework:
-
¹H and ¹³C NMR confirm the presence and connectivity of the tert-butyl, methylene, and 3-fluoropyridinyl groups.
-
¹⁹F NMR confirms the presence of the fluorine atoms in an aromatic environment.
-
2D NMR experiments (COSY, HSQC, HMBC) can be used to definitively map out the entire molecular structure, correlating protons and carbons and confirming the attachment of the methylene groups to both the carbamate nitrogen and the pyridine rings.
-
The fragmentation pattern observed in MS should be consistent with the structure determined by NMR. For instance, the loss of the Boc group in the mass spectrum is corroborated by the presence of the characteristic tert-butyl signals in the NMR spectra and the C=O and C-O stretches in the IR spectrum. This integrated approach provides an unambiguous and trustworthy structural elucidation of tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Field, L. D., Li, H., & Magill, A. M. (2007).
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
- Lambert, J. B., & Mazzola, E. P. (2004). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson Prentice Hall.
- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
- de Hoffmann, E., & Stroobant, V. (2007).
Sources
Mastering Solubility: A Technical Guide for tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate in a range of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a detailed exploration of the experimental methodologies, the underlying scientific principles, and the critical thinking required to generate reliable and meaningful solubility profiles for novel chemical entities. By grounding our protocols in authoritative guidelines and established scientific literature, this guide serves as a self-validating system for producing high-quality solubility data essential for downstream applications, from formulation development to preclinical studies.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a promising molecule from the laboratory bench to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper to a drug's ultimate success. For a novel compound such as tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, a thorough understanding of its solubility in various organic solvents is not merely an academic exercise; it is a critical dataset that informs crucial decisions throughout the drug development pipeline.
From a medicinal chemistry perspective, solubility data guides the selection of appropriate solvents for synthesis, purification, and the preparation of stock solutions for biological screening. In the realm of formulation science, understanding the solubility profile is the first step in designing a dosage form that can effectively deliver the active pharmaceutical ingredient (API) to its target.[1] Poor solubility can lead to low bioavailability, variable drug exposure, and ultimately, the failure of an otherwise potent compound.[2]
This guide will provide a robust framework for systematically determining the solubility of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate. We will delve into the "why" behind the "how," offering insights into the rationale for experimental choices and the interpretation of results.
Physicochemical Profile of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
While specific experimental data for this compound is not publicly available, we can infer some of its expected properties based on its structure and the general characteristics of related molecules.
-
Structure: The molecule contains two fluoropyridinyl moieties and a tert-butoxycarbonyl (Boc) protecting group. The presence of fluorine atoms and nitrogen in the pyridine rings introduces polarity and the potential for hydrogen bonding. The bulky tert-butyl group is nonpolar.
-
Expected Polarity: The combination of polar (fluoropyridine) and nonpolar (tert-butyl) groups suggests that the overall polarity will be moderate. This structural duality implies that its solubility will be highly dependent on the polarity of the solvent.
-
General Solubility of Boc-Carbamates: Tert-butyl carbamates are often soluble in a range of polar organic solvents such as methylene chloride, chloroform, and alcohols.[3][4][5] They tend to have limited solubility in nonpolar solvents like petroleum ether and in water.[3][4][5]
A preliminary assessment of the compound's structure is a crucial first step in designing a solubility study, as it helps in the rational selection of a diverse set of organic solvents for screening.[1]
Experimental Design for Solubility Determination
The cornerstone of reliable solubility measurement is a well-designed experiment. The "shake-flask" method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability and is recommended by regulatory bodies like the World Health Organization (WHO).[6][7]
Rationale for Solvent Selection
The choice of solvents is critical for building a comprehensive solubility profile. The selected solvents should span a wide range of polarities to provide a complete picture of the compound's behavior.
| Solvent | Polarity Index (P') | Rationale for Inclusion |
| Hexane | 0.1 | Representative nonpolar solvent. |
| Toluene | 2.4 | Aromatic, moderately nonpolar solvent. |
| Diethyl Ether | 2.8 | Common ether with low polarity. |
| Dichloromethane (DCM) | 3.1 | A versatile, moderately polar solvent. |
| Ethyl Acetate (EtOAc) | 4.4 | Common ester with moderate polarity. |
| Acetone | 5.1 | Aprotic polar solvent. |
| Isopropyl Alcohol (IPA) | 3.9 | Protic polar solvent. |
| Ethanol (EtOH) | 5.2 | Common protic polar solvent. |
| Methanol (MeOH) | 5.1 | Highly polar protic solvent. |
| Acetonitrile (ACN) | 5.8 | Aprotic polar solvent, common in HPLC. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar aprotic solvent. |
| Water | 10.2 | Essential for understanding aqueous solubility. |
Note: Polarity index values are relative measures and can vary slightly depending on the source.[8][9]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the equilibrium solubility determination process.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Experimental Protocol: The Shake-Flask Method
This protocol provides a step-by-step guide for determining the equilibrium solubility of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate.
Materials and Equipment
-
tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate (ensure purity is characterized)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Vials: Add an excess amount of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.[6][7] A starting point is to add approximately 10-20 mg of the compound to 2 mL of each solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).[10][11][12] Allow the samples to shake for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that the concentration in solution has reached a plateau.
-
Phase Separation: After equilibration, remove the vials and allow them to stand for a short period to let the excess solid settle. Carefully separate the supernatant (the saturated solution) from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) and then carefully pipette the supernatant.
-
Filtration: Draw the solution into a syringe and pass it through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. It is crucial to ensure that the filter material does not adsorb the compound.[7]
-
-
Preparation for Analysis: Dilute the clear supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[1][7][13] A standard calibration curve must be prepared using known concentrations of the compound.
-
Data Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
Self-Validating System: Ensuring Data Integrity
-
Visual Confirmation: After the equilibration period, there must be visible undissolved solid in each vial. The absence of excess solid indicates that the solution is not saturated, and more compound should be added.
-
Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points (e.g., 24 and 48 hours) and observing no significant change in concentration provides confidence that equilibrium has been reached.[14]
-
Mass Balance: For a rigorous study, the solid material can be recovered, dried, and weighed to ensure that a significant amount of the compound did not degrade during the experiment.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Tabulated Solubility Data
| Solvent | Polarity Index (P') | Solubility at 25°C (mg/mL) | Qualitative Solubility |
| Hexane | 0.1 | [Experimental Value] | [e.g., Sparingly soluble] |
| Toluene | 2.4 | [Experimental Value] | [e.g., Soluble] |
| Diethyl Ether | 2.8 | [Experimental Value] | [e.g., Soluble] |
| Dichloromethane | 3.1 | [Experimental Value] | [e.g., Freely soluble] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [e.g., Freely soluble] |
| Acetone | 5.1 | [Experimental Value] | [e.g., Freely soluble] |
| Isopropyl Alcohol | 3.9 | [Experimental Value] | [e.g., Soluble] |
| Ethanol | 5.2 | [Experimental Value] | [e.g., Soluble] |
| Methanol | 5.1 | [Experimental Value] | [e.g., Soluble] |
| Acetonitrile | 5.8 | [Experimental Value] | [e.g., Soluble] |
| Dimethyl Sulfoxide | 7.2 | [Experimental Value] | [e.g., Very soluble] |
| Water | 10.2 | [Experimental Value] | [e.g., Insoluble] |
Interpreting the Results
The relationship between solvent polarity and solubility is a key aspect of the analysis. A plot of solubility versus the solvent polarity index can reveal important trends. For a molecule like tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, it is anticipated that the solubility will be highest in moderately polar to polar aprotic solvents and lower in highly nonpolar or highly polar protic solvents like water. This is due to the principle of "like dissolves like," where the solute and solvent have similar intermolecular forces.
Conclusion: From Data to Decision-Making
A comprehensive understanding of the solubility of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is a foundational pillar for its successful development. The methodologies outlined in this guide provide a robust and scientifically sound approach to generating high-quality, reliable solubility data. By adhering to these principles of careful experimental design, meticulous execution, and thoughtful data interpretation, researchers can make informed decisions that will propel their drug discovery and development programs forward.
References
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In Toxicity and Drug Testing. IntechOpen. [Link]
-
BCS Guideline for solubility and Dissolution. (2016). SlideShare. [Link]
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tert-butyl carbamate. ChemBK. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2011). Dissolution Technologies, 18(3), 6-11. [Link]
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-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
-
Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]
- Properties of Common Organic Solvents. (2022).
- Polarity Index.
-
Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (2006). World Health Organization. [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]
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Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). Journal of Pharmaceutical Sciences, 107(2), 591-597. [Link]
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ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency. [Link]
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Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2023). Drug Development & Delivery. [Link]
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tert-Butyl azetidin-3-yl(methyl)carbamate. PubChem. [Link]
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A Technical Guide to the Stability and Storage of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
Introduction
tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is a specialized chemical compound utilized in advanced research and development, particularly within the pharmaceutical and agrochemical sectors. Its molecular architecture, featuring a tert-butoxycarbonyl (Boc) protecting group and two fluoropyridinyl moieties, presents a unique combination of chemical properties that dictate its stability and handling requirements. This guide provides an in-depth analysis of the compound's stability profile, outlines optimal storage conditions, and offers protocols for assessing its integrity over time. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
While specific analytical data for this compound is not always readily available from suppliers[1], a thorough understanding of the chemical behavior of its constituent functional groups allows for a robust assessment of its stability. The guidance herein is grounded in established principles of organic chemistry to ensure the reliable use of this reagent in sensitive applications.
I. Molecular Structure and Inherent Stability Characteristics
The stability of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is a function of its three primary structural components: the tert-butyl carbamate (Boc) group, the tertiary amine linkage, and the two 3-fluoropyridin-2-yl rings.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";
} caption="Molecular structure of the target compound."
A. The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is an acid-labile protecting group for amines[2]. It is generally stable under basic, nucleophilic, and oxidative conditions[3][4]. The stability of the Boc group is attributed to the steric hindrance provided by the tert-butyl group, which protects the carbonyl from nucleophilic attack[5]. However, under acidic conditions, the carbonyl oxygen can be protonated, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation[2]. This inherent acid sensitivity is the primary chemical vulnerability of the molecule.
B. Fluoropyridine Moieties: The presence of fluorine on the pyridine ring can influence the molecule's electronic properties and stability. Fluoropyridines can be susceptible to degradation in acidic media[6]. The electron-withdrawing nature of the fluorine atom can affect the basicity of the pyridine nitrogen and the overall electron density of the aromatic system. Furthermore, aromatic systems containing fluorine can be prone to photolytic degradation under certain conditions[7].
C. Tertiary Amine Carbamate: The central nitrogen atom is part of a carbamate functional group. Carbamates are generally more stable to hydrolysis than esters[5]. Thermal decomposition of carbamates is possible but typically requires elevated temperatures, often above 150-200°C[8][9][10]. Such conditions are well outside the scope of standard storage and handling.
II. Potential Degradation Pathways
Understanding the potential routes of degradation is critical for establishing appropriate storage and handling protocols.
A. Acid-Catalyzed Deprotection: This is the most significant and likely degradation pathway. Exposure to even trace amounts of acid can catalyze the removal of the Boc group, yielding the secondary amine, isobutylene, and carbon dioxide.
dot graph "Acid_Catalyzed_Deprotection" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10]; bgcolor="#F1F3F4";
} caption="Primary degradation pathway via acid catalysis."
B. Hydrolysis: While carbamates are relatively stable to hydrolysis, prolonged exposure to aqueous environments, especially under non-neutral pH, could lead to slow degradation. Basic hydrolysis is generally very slow for Boc-protected amines[5].
C. Thermal Decomposition: Significant degradation is unlikely at ambient or refrigerated temperatures. However, prolonged exposure to high temperatures (>60°C) should be avoided to prevent any potential for slow decomposition over time. Carbamates can thermally decompose into isocyanates and alcohols, though this typically requires much higher temperatures[11][12].
D. Photodegradation: The fluoropyridine rings may impart some sensitivity to light, particularly UV radiation. While the extent of this for the specific compound is unknown, it is a prudent measure to protect it from light to prevent potential photolytic cleavage or other photochemical reactions.
III. Recommended Storage and Handling Conditions
To ensure the long-term integrity of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of any potential thermal or hydrolytic degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and acidic gases (e.g., CO₂). |
| Light | Amber vial or opaque container | Protects against potential photodegradation from UV and visible light[13]. |
| Moisture | Desiccated environment | Minimizes the risk of hydrolysis. Store over a desiccant if not under an inert atmosphere. |
| pH | Avoid acidic conditions | The Boc group is highly sensitive to acid-catalyzed cleavage[4][14]. |
Handling Procedures:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound.
-
Use clean, dry spatulas and glassware. Avoid any cross-contamination with acidic residues.
-
For preparing solutions, use anhydrous, high-purity solvents.
-
After dispensing, flush the container with an inert gas before resealing.
IV. Experimental Protocols for Stability Assessment
Researchers should periodically assess the purity of the compound, especially for long-term studies or if there is a suspicion of degradation.
A. Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the compound and detecting the primary degradation product (the deprotected amine).
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate and dissolve it in 1 mL of a diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 270 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution. The parent compound is expected to be the major peak.
-
The primary degradation product, bis((3-fluoropyridin-2-yl)methyl)amine, will be more polar and thus should have a shorter retention time.
-
Calculate the purity by peak area percentage.
-
B. Protocol for Forced Degradation Study
This study can help to identify potential degradation products and confirm the stability profile.
-
Acidic Degradation:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile).
-
Add a dilute acid (e.g., 0.1 M HCl).
-
Incubate at room temperature for several hours, taking aliquots at various time points (e.g., 1, 4, 8, 24 hours).
-
Neutralize the aliquots before injection if necessary.
-
Analyze by HPLC as described above.
-
-
Basic Degradation:
-
Repeat the above procedure using a dilute base (e.g., 0.1 M NaOH).
-
-
Thermal Degradation:
-
Store a solid sample of the compound at an elevated temperature (e.g., 60°C) for an extended period (e.g., 1 week).
-
Prepare a solution and analyze by HPLC.
-
-
Photostability:
-
Expose a thin layer of the solid compound or a solution in a quartz vial to a light source as specified in ICH guideline Q1B[13].
-
Analyze by HPLC at various time points.
-
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10]; bgcolor="#F1F3F4";
} caption="Workflow for stability assessment."
V. Conclusion
The stability of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is primarily dictated by the acid-lability of the Boc protecting group. By adhering to storage conditions that are cool, dry, dark, and under an inert atmosphere, the integrity of the compound can be maintained for extended periods. Regular purity assessment via HPLC is recommended to ensure its suitability for use in sensitive synthetic applications. The insights and protocols provided in this guide are designed to empower researchers to handle and store this valuable reagent with confidence, ensuring the reproducibility and success of their scientific endeavors.
References
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Gómez, J., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1303. [Link]
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Lancia, F., et al. (2023). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Molbank, 2023(4), M1723. [Link]
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Ahvazi, B., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4927. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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International Journal of Scientific Trends. (n.d.). Obtaining Isocyanates Through Thermal Decomposition of Carbamates. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
- Gorkins, H. G., et al. (1982). Thermal decomposition of ketoxime carbamates: an investigation of the thermolysis of thiofanox. Journal of Agricultural and Food Chemistry, 30(2), 267-273.
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]
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Reddit. (2022). Why is boc stable to hydrolysis under basic conditions?[Link]
-
PubChem. (n.d.). tert-Butyl (5-fluoropyridin-2-yl)carbamate. [Link]
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Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
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Falck, J. R., et al. (2009). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Tetrahedron Letters, 50(17), 1957-1959. [Link]
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PubChem. (n.d.). tert-Butyl carbamate. [Link]
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Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. [Link]
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ResearchGate. (n.d.). Photostability studies. [Link]
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Tetrahedron. (n.d.). tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate. [Link]
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Scott, M. E., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 453-457. [Link]
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Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 681954. [Link]
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ResearchGate. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
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Powers, D. C., et al. (2017). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 357(6351), 588-592. [Link]
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Dollé, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current Pharmaceutical Design, 11(25), 3221-3235. [Link]
- Google Patents. (n.d.).
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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Déjean, G., et al. (2020). Discovery of carbamate degrading enzymes by functional metagenomics. Scientific Reports, 10(1), 17822. [Link]
- Pittelkow, M., et al. (2005).
-
Knight Chemicals Online. (n.d.). tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. [Link]
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A Comprehensive Technical Guide to the Purity Analysis of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
Abstract
This guide provides an in-depth, technically-grounded framework for the comprehensive purity analysis of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, a specialized N-Boc protected tertiary amine with potential applications as a building block in pharmaceutical synthesis. The quality and purity of such intermediates are paramount, directly influencing the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document moves beyond rote protocols to elucidate the scientific rationale behind an orthogonal analytical strategy, integrating chromatographic and spectroscopic techniques. We will explore the anticipated impurity profile, detail robust experimental methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC), and discuss the principles of method validation. This guide is intended for researchers, analytical scientists, and drug development professionals who require a self-validating and scientifically rigorous approach to purity assessment.
Introduction: The Analyte and the Imperative of Purity
Chemical Identity of the Analyte
-
Compound Name: tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
-
Molecular Formula: C₁₇H₁₉F₂N₃O₂
-
Structure: A tertiary carbamate featuring a tert-butoxycarbonyl (Boc) protecting group on a nitrogen atom, which is, in turn, bonded to two (3-fluoropyridin-2-yl)methyl moieties.
The presence of two fluoropyridine rings, a sterically hindered tertiary nitrogen, and a labile Boc group presents a unique analytical challenge. The fluoropyridine units are common pharmacophores, while the Boc group is a ubiquitous protecting group in multi-step organic synthesis, known for its susceptibility to acidic conditions and thermal stress.[1]
The Critical Role of Purity Analysis
In drug development, the purity of a synthetic intermediate is not a mere quality control checkpoint; it is a foundational pillar of process control and final product safety. Undetected impurities can carry through subsequent synthetic steps, potentially leading to the formation of toxic byproducts, reducing the overall yield, and compromising the stability and efficacy of the API. A robust analytical strategy is therefore essential to ensure lot-to-lot consistency and provide a comprehensive understanding of the impurity profile.
Anticipated Impurity Profile: A Predictive Approach
A successful purity analysis begins with a theoretical assessment of potential impurities based on the synthetic route and the chemical stability of the molecule.
Process-Related Impurities
Assuming a synthesis involving the N-alkylation of a primary amine followed by Boc protection, or the reaction of bis((3-fluoropyridin-2-yl)methyl)amine with di-tert-butyl dicarbonate ((Boc)₂O), the following process-related impurities are plausible:
-
(Impurity A) (3-fluoropyridin-2-yl)methanamine: Unreacted starting material or product of incomplete alkylation.
-
(Impurity B) bis((3-fluoropyridin-2-yl)methyl)amine: The immediate precursor to the final product; its presence indicates incomplete Boc protection.
-
(Impurity C) tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate: Resulting from mono-alkylation and subsequent protection.
-
Reagents and Catalysts: Residual (Boc)₂O, bases (e.g., triethylamine, DIPEA), or catalysts used in the synthesis.[2][3]
Degradation-Related Impurities
The analyte's structure suggests specific degradation pathways:
-
(Impurity D) Deprotection Product: The most likely degradant is bis((3-fluoropyridin-2-yl)methyl)amine (identical to Impurity B), formed via acid-catalyzed or thermal cleavage of the Boc group.[1]
-
(Impurity E) Hydrolysis Products: The carbamate linkage can undergo hydrolysis under strong basic or acidic conditions, though it is generally more stable than the Boc group itself.[4][5]
-
(Impurity F) Oxidation Products: The pyridine nitrogen can be oxidized to the corresponding N-oxide, particularly in the presence of oxidizing agents.
Residual Solvents
Solvents used during synthesis and purification (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Hexanes) must be quantified as they can impact the safety and physical properties of the material.
Caption: Predicted impurity profile for the analyte.
An Orthogonal Analytical Strategy
No single analytical technique can provide a complete purity profile. An orthogonal approach, using multiple techniques with different separation and detection principles, is essential for a comprehensive and trustworthy assessment. This strategy ensures that impurities not detected by one method (e.g., non-chromophoric impurities in UV-based HPLC) can be identified and quantified by another (e.g., NMR or MS).
Caption: Orthogonal workflow for purity assessment.
Chromatographic Purity by Reverse-Phase HPLC
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the primary technique for quantifying the purity and related substances. The choice of a reverse-phase method is based on the non-polar nature of the Boc group and the overall moderate polarity of the molecule.[6][7]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC or UPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A robust, end-capped C18 phase is recommended for good peak shape with amine-containing compounds.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape and resolution.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (based on the UV absorbance of the fluoropyridine chromophore). A DAD is used to monitor peak purity across the spectrum.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 1 mg/mL solution.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 20 |
| 30.0 | 20 |
System Suitability and Trustworthiness
To ensure the validity of each analytical run, a system suitability test (SST) must be performed. This involves injecting a standard solution multiple times to verify:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000.
-
Reproducibility (%RSD): The relative standard deviation of peak area and retention time for replicate injections should be ≤ 2.0%.
Representative Data
The purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor at the detection wavelength.
| Peak ID | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 4.5 | 0.08 | Impurity A |
| 2 | 12.8 | 0.15 | Impurity B/D |
| 3 | 15.2 | 99.65 | Analyte |
| 4 | 16.5 | 0.12 | Unknown Impurity |
| Total | 100.0 |
Identity and Structural Analysis by Spectroscopy
While HPLC provides quantitative data on purity, it offers limited information on the identity of the main peak and its impurities. Spectroscopic methods are required for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation. ¹H NMR provides information on the electronic environment of protons and their connectivity, serving as a definitive identity test and a tool for quantifying certain impurities.[8]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).
-
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
Purity Assessment: Integration of impurity signals relative to the main analyte signal can provide a quantitative measure of purity (qNMR), especially if the structures of the impurities are known or can be inferred.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It is the ideal tool for identifying unknown impurities detected in the HPLC-UV analysis.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: The same HPLC method as described in Section 4.1 can be used, but the TFA in the mobile phase should be replaced with 0.1% Formic Acid for better MS compatibility.[7]
-
Ionization Mode: Electrospray Ionization Positive (ESI+), as the pyridine nitrogens are readily protonated.
-
Expected Mass and Fragmentation:
-
Parent Ion [M+H]⁺: The protonated molecule will be observed at m/z corresponding to its exact mass.
-
Key Fragments: Carbamates, particularly Boc-protected amines, show characteristic fragmentation patterns.[12][13] Expect to see losses corresponding to:
-
Loss of isobutylene (-56 Da): A primary fragmentation pathway for the t-butyl group.
-
Loss of the entire Boc group (-100 Da): Cleavage of the N-C bond.
-
Cleavage of a (3-fluoropyridin-2-yl)methyl group.
-
-
By correlating the retention times of peaks from the HPLC-UV chromatogram with the masses detected by LC-MS, impurities can be confidently identified.
Analysis of Residual Solvents by Headspace GC
Gas Chromatography (GC) is the standard method for analyzing volatile and semi-volatile organic compounds, making it ideal for residual solvent analysis. A headspace autosampler is used to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile analyte.
Experimental Protocol: Headspace GC-FID
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A non-polar column, such as a DB-624 or equivalent.
-
Sample Preparation: Accurately weigh ~100 mg of sample into a headspace vial and dissolve in a high-boiling point solvent like Dimethyl Sulfoxide (DMSO).
-
Headspace Conditions: Incubate the vial at ~80-100 °C to drive solvents into the vapor phase before injection.
-
Quantification: The concentration of each solvent is determined by comparing its peak area to that of a certified reference standard.
Integrated Purity Statement
The final purity of a batch of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is not a single number but a comprehensive statement derived from the orthogonal data sets. The Certificate of Analysis should report:
-
Purity by HPLC: The area percent value from the primary chromatographic method.
-
Identity: Confirmed by ¹H NMR and Mass Spectrometry.
-
Impurity Profile: A list of identified and unidentified impurities with their levels as determined by HPLC.
-
Residual Solvents: The content (in ppm) of all detected solvents from the GC analysis.
This integrated approach provides a high degree of confidence in the material's quality, satisfying the rigorous demands of the pharmaceutical industry.
References
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-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. [Link]
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Lin, T. J., et al. (2011). Simultaneous Quantification of Carbamate Insecticides in Human Plasma by Liquid chromatography/tandem Mass Spectrometry. PubMed. [Link]
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Damico, J. N., & Benson, W. R. (1965). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]
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Restek Corporation. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. [Link]
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SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications - Organic Process Research & Development. [Link]
-
PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. [Link]
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Schneider, W. G., et al. (n.d.). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Science Publishing. [Link]
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Shinde, S. B., et al. (2014). Solvent free N-Boc protection of amines using amberlyst a 21 solid base resin as a reusable heterogeneous catalyst. ResearchGate. [Link]
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Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]
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Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC - PubMed Central. [Link]
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A Technical Guide to the Synthesis, Evaluation, and Biological Potential of Fluoropyridine-Containing Carbamates
This guide provides an in-depth exploration of fluoropyridine-containing carbamates, a chemical class poised at the intersection of proven pharmacophores. We will dissect the rationale behind their design, outline robust synthetic and screening methodologies, and explore their potential as potent and selective modulators of biological targets. This document is intended for drug discovery professionals, medicinal chemists, and researchers seeking to leverage this promising structural motif.
Introduction: The Strategic Convergence of Three Pharmacophoric Elements
In the landscape of medicinal chemistry, the strategic combination of well-characterized structural motifs is a cornerstone of rational drug design. Fluoropyridine-containing carbamates represent a compelling triad of functionality:
-
The Carbamate Group: This functional group is a bioisostere of the amide bond, but with distinct chemical properties.[1] It is a key feature in numerous approved drugs, often acting as a covalent, pseudo-irreversible inhibitor of enzymes, particularly serine hydrolases.[1][2][3] The carbamate's stability and ability to engage in hydrogen bonding make it a versatile tool for achieving potent and durable biological effects.[1]
-
The Pyridine Ring: As one of the most prevalent N-heterocycles in FDA-approved drugs, the pyridine scaffold is a privileged structure.[4][5] Its aromatic nature allows it to participate in π-π stacking and hydrogen bonding, while the nitrogen atom can act as a hydrogen bond acceptor and influence the molecule's pKa, thereby affecting solubility and cell permeability.
-
The Fluorine Atom: The incorporation of fluorine into drug candidates has become a powerful strategy in modern drug discovery.[6][7][8] Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, without introducing significant steric hindrance.[7][8][9] Fluorine substitution can block sites of metabolism, leading to an extended pharmacokinetic profile, and can modulate the acidity or basicity of nearby functional groups.[6][8]
The convergence of these three elements offers a rich chemical space for developing novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic properties.[6] This guide will provide the foundational knowledge and practical protocols to explore this space effectively.
Mechanism of Action: Covalent Modification of Serine Hydrolases
The primary mechanism by which carbamates exert their biological activity is through the carbamoylation of a nucleophilic serine residue within an enzyme's active site.[2] This process renders the enzyme inactive. While applicable to various enzymes, this mechanism is classically described for cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
The inhibition process is a multi-step event:
-
Reversible Binding: The carbamate inhibitor (I) first docks non-covalently into the enzyme's (E) active site, forming a reversible Michaelis-like complex (E·I). This initial binding is governed by shape complementarity and non-covalent interactions.
-
Covalent Carbamoylation: The catalytic serine's hydroxyl group attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a stable, carbamoylated enzyme (E-Carbamoyl) and the expulsion of the alcohol/phenol leaving group.
-
Slow Decarbamoylation (Regeneration): The carbamoylated enzyme is slowly hydrolyzed, regenerating the active enzyme. The rate of this regeneration is significantly slower than the turnover of natural substrates, leading to prolonged, pseudo-irreversible inhibition.[2]
The fluoropyridine moiety in this context plays a critical role in modulating both the initial binding affinity and the reactivity of the carbamate carbonyl, influencing the overall inhibitory potency.
Caption: General mechanism of pseudo-irreversible enzyme inhibition by carbamoylation.
Synthetic Strategy: A Modular Approach
A robust and flexible synthetic route is paramount for generating a library of fluoropyridine-containing carbamates to explore structure-activity relationships (SAR). A common and effective strategy involves the reaction of a fluoropyridinol with an appropriate isocyanate, or a multi-step process via a chloroformate intermediate.
Protocol 1: General Synthesis via Isocyanate Reaction
This protocol describes a common method for synthesizing O-aryl carbamates.[10] The choice of a suitable base and solvent is critical for reaction success.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the starting fluoropyridinol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as sodium hydride (1.1 eq), portion-wise. Rationale: The base deprotonates the hydroxyl group of the fluoropyridinol, forming a more nucleophilic alkoxide intermediate.
-
Stirring: Allow the reaction to stir at 0 °C for 30 minutes.
-
Isocyanate Addition: Add the desired isocyanate (1.05 eq) dropwise to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The nucleophilic alkoxide attacks the electrophilic carbon of the isocyanate to form the carbamate linkage.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the final fluoropyridine-containing carbamate.
Caption: Workflow for the synthesis of fluoropyridine-containing carbamates.
Biological Evaluation: Screening for Inhibitory Activity
The cornerstone of evaluating these compounds is a robust and reproducible enzyme inhibition assay. The following protocol is a generalized method for determining the 50% inhibitory concentration (IC₅₀) of a compound against a model serine hydrolase, adaptable for many specific targets.
Protocol 2: Determination of IC₅₀ Values
This protocol is based on the widely used Ellman's method for assaying cholinesterase activity but can be adapted for other enzymes that produce a thiol-containing product.[11]
Materials & Reagents:
| Reagent | Concentration | Supplier | Purpose |
| Enzyme (e.g., AChE) | 0.1 U/mL | Sigma-Aldrich | Biological Target |
| Substrate (e.g., ATCI) | 10 mM | Sigma-Aldrich | Reactant for Enzyme |
| Chromogen (DTNB) | 5 mM | Thermo Fisher | Reacts with product to create color |
| Phosphate Buffer | 0.1 M, pH 7.4 | In-house | Maintain pH |
| Test Compound | Stock in DMSO | Synthesized | Inhibitor |
Step-by-Step Methodology:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, DTNB, and the enzyme solution.
-
Compound Pre-incubation: In a 96-well microplate, add a small volume of your test compound dilutions (typically in DMSO) to designated wells. Add an equal volume of DMSO to control wells.
-
Initiate Inhibition: Add the enzyme-containing reagent mix from Step 1 to each well. Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C). Rationale: This pre-incubation period is crucial for covalent inhibitors like carbamates, allowing time for the carbamoylation reaction to occur before the substrate is introduced.[12]
-
Initiate Reaction: Add the substrate (e.g., ATCI) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes). The rate of color change is proportional to enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Normalize the activity in the inhibitor-containing wells to the activity of the DMSO control wells (defined as 100% activity).
-
IC₅₀ Calculation: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Structure-Activity Relationship (SAR): A Hypothetical Case Study
Systematic structural modification is essential to optimize potency and selectivity. The fluoropyridine scaffold offers multiple positions for substitution. Let's consider a hypothetical SAR study on a series of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH), another well-known serine hydrolase target for carbamates.[13][14]
Table 1: Hypothetical SAR Data for Fluoropyridine Carbamates against FAAH
| Compound | R¹ (Pyridine) | R² (Carbamate) | FAAH IC₅₀ (nM) |
| 1 | H | Phenyl | 150 |
| 2 | 2-Fluoro | Phenyl | 75 |
| 3 | 3-Fluoro | Phenyl | 120 |
| 4 | 2-Fluoro | 4-Chlorophenyl | 30 |
| 5 | 2-Fluoro | Cyclohexyl | 250 |
| 6 | 2-Chloro | Phenyl | 90 |
Analysis of SAR Trends:
-
Fluorine Position: Comparing compounds 1 , 2 , and 3 , the introduction of a fluorine atom at the 2-position of the pyridine ring enhances potency (150 nM vs. 75 nM). This could be due to an electronic effect that makes the pyridinol a better leaving group or a favorable interaction with a specific sub-pocket in the enzyme's active site. The 3-fluoro substitution has a less pronounced effect.
-
Carbamate Substituent: The nature of the R² group is critical. Replacing the phenyl group with a 4-chlorophenyl group (compound 4 ) significantly improves activity (75 nM vs. 30 nM). This suggests a hydrophobic pocket that favorably accommodates the halogen. Conversely, replacing the aromatic ring with an aliphatic cyclohexyl group (compound 5 ) is detrimental to activity, highlighting the importance of aromatic interactions.
-
Halogen Identity: Comparing the 2-fluoro (compound 2 ) with the 2-chloro (compound 6 ) analog shows that fluorine is the preferred halogen at this position, indicating that both electronic and steric factors are at play.
Conclusion and Future Directions
Fluoropyridine-containing carbamates represent a promising class of compounds for the development of potent and selective enzyme inhibitors. Their modular synthesis allows for extensive SAR exploration, while their mechanism of action provides a pathway to long-acting, pseudo-irreversible inhibition. The strategic placement of the fluorine atom can be used to fine-tune metabolic stability and target engagement, offering a distinct advantage in drug design.[6][7]
Future work should focus on expanding the diversity of the fluoropyridine and carbamate substituents, exploring different enzymatic targets beyond serine hydrolases, and conducting comprehensive in vivo pharmacokinetic and pharmacodynamic studies to validate the therapeutic potential of lead compounds.
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Edmunds, J. J., Rapundalo, S. T., & Siddiqui, M. A. (2005). The discovery of fluoropyridine-based inhibitors of the Factor VIIa/TF complex. Bioorganic & medicinal chemistry letters, 15(24), 5489-5493. Retrieved from [Link]
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Yamamoto, T., et al. (2017). Synthesis and structure activity relationships of carbamimidoylcarbamate derivatives as novel vascular adhesion protein-1 inhibitors. Bioorganic & Medicinal Chemistry, 25(21), 5874-5887. Retrieved from [Link]
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Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Retrieved from [Link]
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Silverman, R. B., & Abeles, R. H. (1986). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 25(19), 5418-5425. Retrieved from [Link]
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Štěpánková, Š., & Vorčáková, K. (2012). Inhibitory effect of carbamates in two types of cholinesterases. Science paper of the University of Pardubice, Series A, Faculty of Chemical Technology, 18, 123-130. Retrieved from [Link]
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Karampelas, T., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journal of Organic Chemistry, 16, 448-460. Retrieved from [Link]
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Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 13(5), 541-551. Retrieved from [Link]
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Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Retrieved from [Link]
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Metcalf, R. L. (1972). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43. Retrieved from [Link]
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Zidar, N., et al. (2019). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 24(23), 4236. Retrieved from [Link]
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Krstulović, L., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 231-245. Retrieved from [Link]
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Bakhite, E. A., Abdel-Rahman, A. E., & Al-Taifi, E. A. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Journal of Saudi Chemical Society, 18(5), 529-538. Retrieved from [Link]
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Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 14(7), 817-829. Retrieved from [Link]
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Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current topics in medicinal chemistry, 14(7), 865-874. Retrieved from [Link]
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Flores-Alamo, M., & Parra-Delgado, H. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(2), 268. Retrieved from [Link]
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Umemoto, T. (2012). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 140, 2-19. Retrieved from [Link]
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Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100951. Retrieved from [Link]
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Cox, T. F. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(47), 9474-9479. Retrieved from [Link]
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Carbamates as Protecting Groups in Organic Synthesis: A Technical Guide
Introduction: The Imperative for Controlled Reactivity in Complex Synthesis
In the intricate world of organic synthesis, particularly within drug development and materials science, the ultimate goal is the precise construction of complex molecular architectures. This endeavor often involves multi-step reaction sequences where a molecule possesses multiple reactive sites. A significant challenge arises when the desired transformation at one functional group is compromised by the undesired reactivity of another. This necessitates a strategy of temporary deactivation, or "protection," of certain functional groups to direct the course of a reaction.[1] A protecting group is a reversibly formed derivative of a functional group that renders it inert to specific reaction conditions.[1] After the desired transformation is complete, the protecting group is removed, regenerating the original functionality.[1]
The ideal protecting group strategy is governed by several key principles:
-
Ease and Selectivity of Introduction: The protecting group should be introduced efficiently and selectively onto the target functional group without affecting other parts of the molecule.
-
Stability: The protected group must be robust and stable to the reaction conditions of subsequent synthetic steps.[1]
-
Ease and Selectivity of Removal: The protecting group must be removable in high yield under conditions that do not affect other functional groups within the molecule.[1]
Among the various classes of protecting groups, carbamates have emerged as a cornerstone for the protection of amines, a functional group of paramount importance in a vast array of biologically active molecules, including peptides, alkaloids, and pharmaceuticals.[2][3] This guide provides an in-depth technical exploration of the role of carbamates as protecting groups, focusing on their underlying chemistry, strategic applications, and practical implementation in modern organic synthesis.
Carbamates: A Versatile and Tunable Platform for Amine Protection
Carbamates are a class of organic compounds that share a common functional group, the carbamate ester, with the general structure R-NH-C(=O)O-R'. The nitrogen atom of the amine is acylated by a carbonyl group, which is in turn attached to an oxygen atom. This structural motif effectively attenuates the nucleophilicity and basicity of the amine nitrogen.[4] The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, making it significantly less available for reaction.[4] This delocalization is the fundamental reason why carbamates are such effective protecting groups for amines.[4]
The true power of carbamates lies in their tunability. The properties of the carbamate, particularly its lability towards deprotection, can be finely controlled by the choice of the 'R' group attached to the oxygen atom. This has led to the development of a diverse arsenal of carbamate protecting groups, each with a unique set of deprotection conditions. This diversity is the foundation of "orthogonal" protection strategies, where multiple protecting groups can be selectively removed in any desired order, a concept of critical importance in the synthesis of complex molecules like peptides.[2][5]
The Workhorses: A Deep Dive into Key Carbamate Protecting Groups
While a multitude of carbamate protecting groups have been developed, three have achieved ubiquitous status in organic synthesis: Boc, Cbz, and Fmoc.
Boc (tert-Butoxycarbonyl): The Acid-Labile Stalwart
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry and a key player in solution-phase and solid-phase peptide synthesis (SPPS).[6]
Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6][7] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amine, with tert-butanol and carbon dioxide as byproducts.[6][8]
Deprotection Mechanism: The key to the Boc group's utility is its facile removal under acidic conditions.[2][7] Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate.[6][9] This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[6][9]
Diagram: Boc Deprotection Mechanism
Caption: Acid-catalyzed removal of the Boc group.
Advantages:
-
Mild Deprotection: Cleavage with TFA is rapid and generally high-yielding at room temperature.[9]
-
Orthogonality: Stable to bases and nucleophiles, making it orthogonal to the Fmoc group.[7]
-
Broad Applicability: Widely used in both solution-phase and solid-phase synthesis.
Limitations:
-
Acid Sensitivity: Not suitable for substrates containing other acid-labile functional groups.
-
Cation Scavengers: The formation of the tert-butyl cation can lead to side reactions with sensitive amino acid residues like tryptophan and methionine; thus, cation scavengers such as triisopropylsilane (TIS) or thioanisole are often required.[2]
Cbz (Carboxybenzyl): The Classic Hydrogenolysis-Labile Group
The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was one of the first widely used amine protecting groups and remains a valuable tool in organic synthesis.[2][10]
Protection: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[10]
Deprotection Mechanism: The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis.[2][10] In the presence of a palladium catalyst (typically Pd on carbon) and a source of hydrogen (H₂ gas or a transfer hydrogenation reagent), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which then decarboxylates to yield the free amine.[10]
Diagram: Cbz Deprotection by Hydrogenolysis
Caption: Removal of the Cbz group via catalytic hydrogenolysis.
Advantages:
-
Mild and Neutral Deprotection: Hydrogenolysis conditions are neutral and mild, preserving many other functional groups.[11]
-
Orthogonality: Stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[10]
Limitations:
-
Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds.
-
Incompatible Functional Groups: Not suitable for molecules containing other reducible functional groups such as alkenes, alkynes, or nitro groups.[11]
Fmoc (9-Fluorenylmethyloxycarbonyl): The Base-Labile Cornerstone of SPPS
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the lynchpin of modern solid-phase peptide synthesis (SPPS).[12] Its base-lability provides a mild and orthogonal deprotection strategy to the acid-labile side-chain protecting groups typically employed in Fmoc-based SPPS.[5]
Protection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu.
Deprotection Mechanism: The Fmoc group is removed by treatment with a secondary amine base, most commonly piperidine.[5][13] The base abstracts the acidic proton on the fluorenyl ring system, initiating a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene.[5][14] The piperidine also acts as a scavenger for the electrophilic dibenzofulvene byproduct, preventing its reaction with the newly deprotected amine.[5]
Diagram: Fmoc Deprotection Mechanism
Caption: Base-catalyzed β-elimination for Fmoc group removal.
Advantages:
-
Mild Deprotection: Removal with piperidine is fast and occurs under mild, non-acidic conditions.[14]
-
Orthogonality: The cornerstone of orthogonal SPPS, allowing for the use of acid-labile side-chain protecting groups.[5]
Limitations:
-
Base Sensitivity: Not suitable for molecules containing other base-labile functional groups.
-
Dibenzofulvene Adducts: Incomplete scavenging of dibenzofulvene can lead to the formation of adducts with the deprotected amine.
Orthogonality in Action: A Comparative Overview
The true elegance of using Boc, Cbz, and Fmoc lies in their orthogonal nature. A synthetic chemist can have all three protecting groups present in a single molecule and selectively remove each one without affecting the others. This is a powerful tool for the synthesis of complex molecules requiring site-specific modifications.
| Protecting Group | Abbreviation | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA)[2][13] | Stable to base, hydrogenolysis[7] |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C)[2][13] | Stable to acid and base[10] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine)[2][13] | Stable to acid, hydrogenolysis[7] |
Beyond the Big Three: Other Notable Carbamate Protecting Groups
While Boc, Cbz, and Fmoc are the most prevalent, other carbamate protecting groups offer unique advantages for specific applications.
-
Alloc (Allyloxycarbonyl): This group is cleaved by palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger. It is stable to both acidic and basic conditions, offering another layer of orthogonality.[15]
-
Teoc (2-(Trimethylsilyl)ethoxycarbonyl): The Teoc group is stable to a wide range of conditions but is selectively cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[15][16] This provides a unique deprotection strategy that is orthogonal to most other protecting groups.
Experimental Protocols: From Theory to Practice
The following protocols are illustrative examples of the introduction and removal of common carbamate protecting groups.
Protocol 1: Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5-2.0 equiv)[6][10]
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic mixture like THF/water)[6][10]
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (TEA or NaHCO₃) to the solution.
-
Add Boc₂O portion-wise to the stirred solution at room temperature or 0 °C.[10]
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine (1.0 equiv)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc))
-
Hydrogen source (H₂ gas balloon or transfer hydrogenation reagent like ammonium formate)
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with nitrogen or argon, then introduce hydrogen gas via a balloon or add the transfer hydrogenation reagent.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 1-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[10]
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[10]
Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in N,N-Dimethylformamide (DMF) (v/v)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-20 minutes. The deprotection time may vary depending on the peptide sequence and length.[5]
-
Drain the piperidine solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 5-20 minutes to ensure complete deprotection.
-
Wash the resin extensively with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The deprotected amine on the resin is now ready for the next coupling step. The completion of the deprotection can be monitored by a qualitative ninhydrin test, which gives a positive blue color in the presence of a free primary amine.[14]
Conclusion: The Enduring Legacy and Future of Carbamate Protecting Groups
Carbamates have proven to be an indispensable tool in the arsenal of the synthetic organic chemist. Their unique combination of stability, ease of introduction, and, most importantly, tunable and selective removal has enabled the synthesis of countless complex molecules that would otherwise be inaccessible. The orthogonal nature of the Boc, Cbz, and Fmoc groups, in particular, has revolutionized the field of peptide synthesis and continues to be a cornerstone of drug discovery and development.[3][17] As the demand for more complex and diverse molecular architectures grows, the development of new carbamate protecting groups with even more refined and specialized properties will undoubtedly continue, further cementing the legacy of this versatile and powerful functional group.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Retrieved from [Link]
-
MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure:. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A flow-based transition-metal-catalysed hydrogenolysis approach to facilitate peptide side-chain deprotection Electronic Support. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Preparation of N,N-Disubstituted Carbamates
Introduction
The N,N-disubstituted carbamate moiety is a cornerstone in modern medicinal chemistry, drug development, and agrochemistry.[1][2] Its unique structural features, acting as a hybrid of an amide and an ester, confer chemical stability, conformational rigidity, and specific hydrogen bonding capabilities.[1][2] These properties make carbamates invaluable as key pharmacophores in approved drugs, stable protecting groups in peptide synthesis, and functional linkers in complex molecular architectures.[3] This guide provides a comprehensive overview of robust and field-proven experimental protocols for the synthesis of N,N-disubstituted carbamates, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale that govern the choice of a specific synthetic strategy.
Choosing Your Synthetic Pathway: A Logic-Based Approach
The selection of an optimal synthetic route depends on several factors, including the availability and cost of starting materials, the presence of sensitive functional groups, and the desired scale of the reaction. The following decision tree provides a logical framework for navigating the common synthetic choices.
Caption: Nucleophilic acyl substitution at the chloroformate.
Experimental Protocol 1: Synthesis of N-benzyl-N-methyl O-ethyl carbamate
Materials:
-
N-methylbenzylamine (1.0 eq)
-
Ethyl chloroformate (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methylbenzylamine and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine to the stirred solution.
-
Reagent Addition: Add ethyl chloroformate dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Self-Validation and Key Insights
-
Trustworthiness: The formation of a white precipitate (triethylammonium chloride) upon addition of the chloroformate is a visual indicator that the reaction is proceeding.
-
Expertise: The choice of base is important. While TEA is common, pyridine can also be used and may sometimes lead to cleaner reactions. For sensitive substrates, a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) can be beneficial.
-
Solvent: Aprotic solvents like DCM, THF, or diethyl ether are ideal as they do not react with the chloroformate.
Method 2: Phosgene-Free Synthesis via Activated Carbamoyl Intermediates
The high toxicity of phosgene and its derivatives has driven the development of safer alternatives. [2]One of the most elegant and effective approaches involves the in-situ generation of a highly reactive carbamoylating agent from the amine using N,N'-Carbonyldiimidazole (CDI).
Principle and Rationale
Secondary amines react readily with CDI to form a carbamoyl imidazole. This intermediate is stable but can be activated by alkylation (e.g., with methyl iodide) to form a highly electrophilic N,N-disubstituted carbamoylimidazolium salt. [2][4]This salt then reacts efficiently with alcohols or phenols to yield the desired carbamate, liberating a water-soluble imidazole byproduct. [3]This method avoids hazardous reagents and often provides high yields under mild conditions. [5]
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Application Notes and Protocols: tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate as a Strategic Building Block in Synthesis
Introduction: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The pyridine moiety, a prevalent structural motif in numerous pharmaceuticals, gains significant therapeutic advantages upon fluorination. The strong electron-withdrawing nature of fluorine can enhance metabolic stability, modulate the basicity (pKa) of the pyridine nitrogen, and improve membrane permeability, all of which are critical parameters in drug design.[1] tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is a bespoke building block designed to leverage these benefits, offering a versatile platform for the synthesis of complex molecules targeting a wide array of therapeutic areas.
This guide provides a comprehensive overview of this building block, including a proposed synthetic route, detailed protocols for its application in key synthetic transformations, and expert insights into the rationale behind experimental choices.
Physicochemical and Pharmacological Implications of the 3-Fluoropyridine Moiety
The introduction of a fluorine atom at the 3-position of the pyridine ring imparts a unique set of properties that can be exploited by medicinal chemists:
| Property | Effect of 3-Fluoro Substitution | Rationale and Impact |
| Basicity (pKa) | Decreased | The high electronegativity of fluorine withdraws electron density from the pyridine ring, reducing the basicity of the nitrogen atom.[1] This can be crucial for optimizing drug-receptor interactions and avoiding off-target effects. |
| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an extended drug half-life and improved bioavailability.[1] |
| Lipophilicity | Modulated | Fluorine substitution can alter the lipophilicity of a molecule, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. This modulation can be fine-tuned to enhance cell membrane permeability. |
| Dipole Moment | Altered | The C-F bond introduces a significant dipole moment, which can influence molecular interactions, including binding to target proteins and crystal packing.[1] |
Proposed Synthesis of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Step 1 - Synthesis of 2-(chloromethyl)-3-fluoropyridine
This protocol is adapted from a known procedure for the chlorination of (3-fluoropyridin-2-yl)methanol.[2]
Materials:
-
(3-fluoropyridin-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve (3-fluoropyridin-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(chloromethyl)-3-fluoropyridine, which can be used in the next step without further purification.
Experimental Protocol: Step 2 - Synthesis of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
This protocol for N-alkylation is based on standard procedures for the alkylation of carbamates.
Materials:
-
2-(chloromethyl)-3-fluoropyridine (from Step 1)
-
tert-Butyl carbamate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, syringe, separatory funnel, rotary evaporator, silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of tert-butyl carbamate (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-(chloromethyl)-3-fluoropyridine (2.1 eq) in anhydrous DMF to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Add ethyl acetate and water, and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate.
Applications in Synthetic Chemistry
tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is a versatile building block that can be utilized in a variety of synthetic transformations.
Caption: Potential synthetic applications of the title compound.
Suzuki-Miyaura Cross-Coupling
The pyridine rings of the title compound can be further functionalized via Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents. This reaction is a powerful tool for the construction of biaryl systems, which are common in pharmacologically active molecules.[3][4][5][6][7]
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Na₃PO₄, K₂CO₃)
-
Solvent (e.g., dioxane, toluene)
-
Reaction vial, magnetic stirrer, heating block
Procedure:
-
To a reaction vial, add tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate (1.0 eq), the arylboronic acid (1.5 eq per pyridine ring), the palladium catalyst (e.g., 5-10 mol%), and the base (2.0-3.0 eq per pyridine ring).
-
Add the degassed solvent.
-
Seal the vial and heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
C-H Activation and Functionalization
Direct C-H activation of the fluoropyridine rings offers an atom-economical approach to introduce further complexity.[8][9][10] Palladium-catalyzed C-H arylation is a particularly attractive method for forging new C-C bonds without the need for pre-functionalized starting materials.[11]
General Protocol for Palladium-Catalyzed C-H Arylation:
Materials:
-
tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
-
Aryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., isopropyl acetate)
-
Reaction vial, magnetic stirrer, heating block
Procedure:
-
To an oven-dried reaction vial, add tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate (1.0 eq), the aryl halide (1.1-1.5 eq per desired functionalization), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₂CO₃ (2.0 eq).
-
Add the solvent and purge the vial with an inert gas.
-
Seal the vial and heat at 100-130 °C for 16-24 hours.
-
After cooling, dilute with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify the product by column chromatography.
Boc Deprotection to Access the Secondary Amine
The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to unmask the secondary amine.[1][12][13] This amine can then serve as a handle for further derivatization, such as N-alkylation, acylation, or reductive amination.
General Protocol for Boc Deprotection:
Materials:
-
tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can often be used directly in subsequent steps or neutralized with a base and extracted to yield the free amine.
Conclusion
tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is a strategically designed building block that offers access to a diverse range of complex molecules containing the valuable 3-fluoropyridine motif. Its utility in key synthetic transformations such as Suzuki-Miyaura coupling, C-H activation, and facile deprotection to reveal a reactive secondary amine makes it a powerful tool for researchers in drug discovery and materials science. The protocols outlined in this guide, while based on established methodologies for analogous structures, provide a solid foundation for the successful application of this versatile synthetic intermediate.
References
- BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- Clot, E., et al. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research, 44(5), 333-344.
- Master Organic Chemistry. (2023). Amine Protection and Deprotection.
- Sanz-Cervera, J. F., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 17(10), 11651-11663.
- Capua, M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7309.
- ChemicalBook. (2023). (3-FLUOROPYRID-2-YL)METHANOL CAS#: 31181-79-0.
- Organic Chemistry Portal. (2023). Boc-Protected Amino Groups.
- PubMed. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales.
- PubMed. (2015). Facile Rh(III)
- ChemRxiv. (2023).
- BenchChem. (2025).
- ACS Publications. (1995). Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II).
- National Institutes of Health. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Sigma-Aldrich. (n.d.).
- Claremont Colleges. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.
- National Institutes of Health. (2010). N,N-Bis(2-pyridylmethyl)aniline.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- PubMed. (1964). [SYNTHESIS OF BIS-(PYRIDYLMETHYL)-AMINES].
- Google Patents. (2020). A New Synthetic Method of 3-Fluoropyridine-2-methanol.
- ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (2020). Synthesis, characterisation and cytotoxicity of rhenium complexes with Bis(2-pyridylmethyl)
- ResearchGate. (2010). (PDF) N,N-Bis(2-pyridylmethyl)aniline.
- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
- ChemicalBook. (2023). 3-Fluoropyridine synthesis.
- National Institutes of Health. (n.d.). Bis(2-pyridylmethyl)amine.
- ECHEMI. (n.d.). Buy (3-Fluoropyrid-2-yl)
- National Institutes of Health. (2008). tert-Butyl N-(4-methyl-2-pyridyl)
- National Institutes of Health. (2010). tert-Butyl N-{[5-(5-oxohexanamido)
- Tokyo Chemical Industry Co., Ltd. (n.d.). Bis(2-pyridylmethyl)amine.
- Sigma-Aldrich. (n.d.).
- MDPI. (2022).
- National Institutes of Health. (2012).
- ResearchGate. (2025). Synthesis and Pharmacological Activity of 1,6-Bisaryl-2,5-bis(aminomethyl).
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The Strategic Application of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate in Medicinal Chemistry: A Guide for Advanced Drug Discovery
Introduction: Unveiling a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitrogen-containing heterocycles is a cornerstone of rational drug design. The title compound, tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate , represents a sophisticated and highly valuable, yet under-explored, building block. Its unique trifecta of features—a sterically demanding tert-butoxycarbonyl (Boc) protecting group, a secondary amine scaffold, and two fluoropyridinylmethyl moieties—positions it as a precursor to novel ligands and complex molecular architectures with significant therapeutic potential.
The fluoropyridine motif is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3][4] The bis(pyridin-2-ylmethyl)amine core, on the other hand, is a privileged scaffold known for its metal-chelating properties and has been investigated for its potential in anticancer and other therapeutic areas. The Boc protecting group offers a robust and readily cleavable handle, allowing for the strategic unmasking of the secondary amine for further synthetic elaborations.[5][6]
This comprehensive guide provides detailed protocols for the synthesis, deprotection, and potential application of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, empowering researchers to leverage this versatile intermediate in their drug discovery programs.
PART 1: Synthesis of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
The synthesis of the title compound is conceptualized in a two-step process, commencing with the preparation of the key intermediate, (3-fluoropyridin-2-yl)methanamine, followed by a Boc-protection reaction.
Synthesis of the Precursor: (3-fluoropyridin-2-yl)methanamine
While a direct, optimized synthesis for (3-fluoropyridin-2-yl)methanamine is not extensively reported, a plausible and chemically sound approach can be adapted from the synthesis of the isomeric (3-fluoropyridin-4-yl)methanamine.[2] This involves the reduction of a suitable precursor, such as 3-fluoropicolinonitrile or 3-fluoropicolinaldehyde oxime. An alternative pathway involves the reduction of 3-fluoropyridine-2-carboxamide. For the purpose of this guide, we will outline a hypothetical reduction of 3-fluoropicolinonitrile.
Protocol 1: Synthesis of (3-fluoropyridin-2-yl)methanamine
| Reagent | MW | Quantity | Moles | Equivalents |
| 3-Fluoropicolinonitrile | 122.10 | 5.0 g | 40.9 mmol | 1.0 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 3.1 g | 81.8 mmol | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Sodium sulfate (Na₂SO₄) | 142.04 | q.s. | - | - |
Step-by-Step Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add lithium aluminum hydride (3.1 g, 81.8 mmol) and anhydrous THF (100 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 3-fluoropicolinonitrile (5.0 g, 40.9 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water (3.1 mL), followed by 15% aqueous sodium hydroxide (3.1 mL), and finally water (9.3 mL).
-
Stir the resulting greyish-white suspension at room temperature for 30 minutes.
-
Filter the solid aluminum salts through a pad of Celite® and wash the filter cake with THF (3 x 50 mL).
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to afford (3-fluoropyridin-2-yl)methanamine as a crude oil, which can be used in the next step without further purification or purified by vacuum distillation.
N-Boc Protection to Yield the Title Compound
The formation of the bis-substituted carbamate can be achieved through a one-pot reductive amination procedure followed by N-Boc protection.[1] This involves the reaction of (3-fluoropyridin-2-yl)methanamine with 3-fluoropicolinaldehyde in the presence of a reducing agent, followed by the addition of di-tert-butyl dicarbonate.
Protocol 2: Synthesis of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
| Reagent | MW | Quantity | Moles | Equivalents |
| (3-fluoropyridin-2-yl)methanamine | 126.13 | 2.0 g | 15.9 mmol | 1.0 |
| 3-Fluoropicolinaldehyde | 125.10 | 2.0 g | 15.9 mmol | 1.0 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 6.7 g | 31.8 mmol | 2.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 4.1 g | 19.1 mmol | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Triethylamine (Et₃N) | 101.19 | 3.5 mL | 25.4 mmol | 1.6 |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask, add (3-fluoropyridin-2-yl)methanamine (2.0 g, 15.9 mmol), 3-fluoropicolinaldehyde (2.0 g, 15.9 mmol), and anhydrous dichloromethane (100 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (6.7 g, 31.8 mmol) in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add triethylamine (3.5 mL, 25.4 mmol) followed by di-tert-butyl dicarbonate (4.1 g, 19.1 mmol).[1]
-
Continue stirring at room temperature for an additional 12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate.
PART 2: Deprotection and Application in Synthesis
The true utility of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate lies in its ability to serve as a protected precursor to the corresponding secondary amine, bis((3-fluoropyridin-2-yl)methyl)amine. This amine can then be employed in the synthesis of more complex molecules.
Deprotection of the Boc Group
The Boc group is renowned for its lability under acidic conditions.[5][6] Trifluoroacetic acid (TFA) in dichloromethane is a standard and highly effective method for this transformation.
Protocol 3: Acid-Catalyzed Deprotection of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
| Reagent | MW | Quantity | Moles | Equivalents |
| tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate | 349.38 | 1.0 g | 2.86 mmol | 1.0 |
| Dichloromethane (DCM) | - | 10 mL | - | - |
| Trifluoroacetic acid (TFA) | 114.02 | 2.5 mL | 32.5 mmol | 11.4 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | q.s. | - | - |
Step-by-Step Procedure:
-
Dissolve tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate (1.0 g, 2.86 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (2.5 mL, 32.5 mmol) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in dichloromethane (20 mL) and carefully neutralize with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford bis((3-fluoropyridin-2-yl)methyl)amine.
Sources
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis routes of (3-Fluoropyridin-4-yl)methanamine [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
HPLC and GC methods for analyzing tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
An In-Depth Technical Guide to the Chromatographic Analysis of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
Abstract
This application note provides detailed analytical protocols for the quantitative analysis of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, a complex heterocyclic compound of interest in pharmaceutical and chemical research. Two primary chromatographic techniques are presented: High-Performance Liquid Chromatography (HPLC) with UV detection, which serves as a robust and reliable method for routine purity assessment and quantification, and Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD), optimized to address the thermal lability of the analyte. This guide offers a comprehensive examination of the experimental parameters, the scientific rationale underpinning the methodological choices, and step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction and Analyte Profile
Tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is a molecule characterized by two key structural features: a tert-butoxycarbonyl (Boc) protecting group and two fluorinated pyridine rings.[1] The analysis of such a compound presents a unique set of challenges that dictate the optimal choice of chromatographic strategy.
-
The Carbamate Core: The tert-butyl carbamate group is notoriously susceptible to thermal degradation, which can lead to the cleavage of the protecting group at elevated temperatures.[2][3] This property makes direct GC analysis challenging and necessitates careful optimization of injection and temperature parameters.
-
The Fluoropyridine Moieties: The presence of two basic pyridine rings can lead to poor peak shape (tailing) on silica-based HPLC columns due to interactions with residual silanol groups.[4] The fluorophenyl groups, however, provide a strong chromophore, making UV detection a highly suitable choice for HPLC analysis.[5]
Understanding these physicochemical properties is paramount for developing analytical methods that are both accurate and reproducible. This document details the development and application of two distinct, yet complementary, chromatographic methods tailored to the specific nature of this analyte.
Analyte Properties:
| Property | Description | Implication for Analysis |
| Molecular Formula | C₁₇H₁₉F₂N₃O₂ | Influences molecular weight and elemental composition for mass spectrometry. |
| Structure | Contains a thermally labile tert-butyl carbamate (Boc) group and two basic fluoropyridine rings. | HPLC is the preferred primary technique. GC requires special handling (e.g., cold injection) to prevent degradation.[2][6] |
| Polarity | Moderately polar due to nitrogen and fluorine atoms, but with non-polar character from the tert-butyl group. | Suitable for reversed-phase HPLC.[7] |
| Volatility | Low to moderate volatility. | Amenable to GC if thermal stability can be managed. |
| UV Absorbance | Strong UV absorbance due to the pyridine rings. | Allows for sensitive detection by HPLC-UV.[8][9] |
High-Performance Liquid Chromatography (HPLC) Method for Robust Quantification
Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for the analysis of moderately polar, non-volatile, or thermally sensitive compounds like carbamates.[10][11] This method utilizes a non-polar stationary phase (C18) and a polar mobile phase to separate the analyte from impurities. The inclusion of a mild acid in the mobile phase is critical to protonate the basic nitrogen atoms on the pyridine rings, which saturates the silanol-binding sites on the column and results in sharp, symmetrical peaks.[4][7] UV detection is employed for its simplicity and high sensitivity, leveraging the analyte's aromatic structure.
Experimental Protocol: HPLC-UV Method
-
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for high-resolution separation.[12]
-
-
Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid (HCOOH): Analytical grade.
-
Analyte Standard: Prepare a stock solution of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate in acetonitrile at 1.0 mg/mL. From this, create a working standard of 0.1 mg/mL by diluting with the initial mobile phase composition.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Procedure:
-
Prepare the sample by dissolving it in acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 20 minutes.
-
Inject the prepared sample and acquire the chromatogram.
-
Quantify the analyte by comparing its peak area to that of a calibration curve prepared from the working standard.
-
HPLC Workflow Diagram
Sources
- 1. tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Evaluation of Carbamate Derivatives as Enzyme Inhibitors
Introduction: The Versatility and Significance of Carbamates in Enzyme Inhibition
Carbamate derivatives represent a crucial class of molecules in modern drug discovery and medicinal chemistry. Characterized by their core functional group—an ester of carbamic acid (-O-CO-NH-)—they exhibit a remarkable ability to interact with a wide range of biological targets.[1][2] This versatility stems from their unique hybrid structure, which combines features of both amides and esters, allowing for specific and potent interactions with enzyme active sites.[3][4][5] Carbamates are perhaps most renowned as inhibitors of serine hydrolases, a large family of enzymes that play critical roles in pathophysiology.
Historically, carbamates gained prominence as insecticides due to their potent inhibition of acetylcholinesterase (AChE), an enzyme vital for nerve function in both insects and mammals.[6][7][8][9] This same mechanism has been therapeutically harnessed to treat conditions characterized by cholinergic deficits, such as Alzheimer's disease (e.g., Rivastigmine) and myasthenia gravis (e.g., Neostigmine).[10][11][12] Beyond cholinesterases, the carbamate scaffold has been successfully employed to design inhibitors for other key enzymes, including Fatty Acid Amide Hydrolase (FAAH) for pain and anxiety disorders, and monoacylglycerol lipase (MAGL) for neuroinflammatory conditions.[13][14][15][16]
This guide provides an in-depth exploration of the mechanism of carbamate inhibition, detailed protocols for their synthesis, and a comprehensive workflow for their in-vitro evaluation as enzyme inhibitors. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to discover, characterize, and optimize novel carbamate-based therapeutic agents.
Section 1: The Molecular Mechanism of Carbamate-Mediated Enzyme Inhibition
The primary mechanism by which most carbamates inhibit serine hydrolases is through the covalent modification of a catalytically essential serine residue within the enzyme's active site.[13][17] This process is not typically a simple irreversible event but rather a multi-step interaction, leading to the classification of these compounds as pseudo-irreversible or slow-reversible inhibitors.[10][18][19]
The inhibition pathway can be dissected into three distinct phases:
-
Reversible Binding: Initially, the carbamate inhibitor (I) reversibly binds to the enzyme's active site (E) to form a non-covalent Michaelis-like complex (E·I). This initial association is governed by structural complementarity and weak intermolecular forces.
-
Carbamoylation: The nucleophilic hydroxyl group of the active site serine attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a stable, carbamoylated enzyme intermediate (E-Carbamoyl) and the expulsion of the alcohol or phenol leaving group.[17][18] This covalent modification renders the enzyme catalytically inactive.
-
Decarbamoylation (Spontaneous Reactivation): The carbamoylated enzyme is subject to slow hydrolysis, which regenerates the active, free enzyme. The rate of this decarbamoylation step is significantly slower than the rate of deacetylation of the natural substrate (e.g., acetylcholine for AChE), leading to a prolonged period of inhibition.[10][18] The half-life of the carbamoylated enzyme can range from minutes to hours, depending on the specific carbamate and enzyme.
It is important to note that while this pseudo-irreversible mechanism is common, some carbamate derivatives can act as simple, reversible competitive or non-competitive inhibitors, depending on their structure and the specific enzyme target.[19][20][21]
Section 2: Synthesis of Carbamate Derivatives
The synthesis of a diverse library of carbamate derivatives is the foundational step in any inhibitor discovery program. Several reliable methods exist, with the choice often depending on the available starting materials and the desired final structure.
Application Note 2.1: Synthetic Strategies
Two of the most prevalent methods for carbamate synthesis are the Curtius rearrangement of acyl azides and the reaction of amines with chloroformates.
-
Curtius Rearrangement: This powerful reaction transforms a carboxylic acid into a carbamate in a one-pot procedure. The carboxylic acid is first converted to an acyl azide intermediate, often using diphenylphosphoryl azide (DPPA). This unstable intermediate then undergoes thermal rearrangement to an isocyanate, which is immediately trapped by an alcohol to yield the desired carbamate.[4][12][22][23] This method is valued for its broad substrate scope.
-
Reaction with Chloroformates: A straightforward approach involves the reaction of a primary or secondary amine with an appropriate chloroformate (e.g., phenyl chloroformate, ethyl chloroformate) in the presence of a base.[24] This method is highly efficient for generating N-substituted carbamates.
Protocol 1: General Synthesis of Carbamates via Curtius Reaction
This protocol describes a general procedure for synthesizing a carbamate from a carboxylic acid and an alcohol.
Materials:
-
Carboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous alcohol (e.g., benzyl alcohol) (1.5 eq)
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.
-
Acyl Azide Formation: Cool the solution to 0°C in an ice bath. Add diphenylphosphoryl azide (1.1 eq) dropwise. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.
-
Causality Note: DPPA reacts with the carboxylate to form a mixed anhydride, which is then displaced by azide to form the acyl azide. TEA acts as a base to deprotonate the carboxylic acid.
-
-
Isocyanate Formation and Trapping: Add the anhydrous alcohol (1.5 eq) to the reaction mixture. Heat the flask to 80-90°C and stir overnight. The acyl azide will rearrange to the isocyanate, which is trapped in situ by the alcohol.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure and purity of the final carbamate product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Section 3: In Vitro Evaluation of Enzyme Inhibitory Potency
Once synthesized, the carbamate derivatives must be evaluated for their ability to inhibit the target enzyme. This is typically a tiered process, starting with a primary screen to determine the half-maximal inhibitory concentration (IC₅₀) followed by more detailed kinetic studies to elucidate the mechanism of inhibition.
Protocol 2: Determination of IC₅₀ for Acetylcholinesterase Inhibition using Ellman's Assay
This protocol provides a robust method for determining the potency of carbamate inhibitors against AChE.[11] The principle involves the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB²⁻) that is measured spectrophotometrically.
Materials:
-
Human recombinant AChE
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
DTNB (Ellman's reagent) stock solution (10 mM in buffer)
-
Acetylthiocholine iodide (ATCh) substrate stock solution (75 mM in water)
-
Test carbamate inhibitors dissolved in DMSO (e.g., 10 mM stock)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare working solutions. For a typical assay, you will need DTNB at 0.3 mM and ATCh at 0.45 mM in phosphate buffer.
-
Inhibitor Dilutions: Perform a serial dilution of the carbamate inhibitor stock solution in the assay buffer. It is crucial to maintain a constant, low percentage of DMSO (e.g., <1%) across all wells to avoid solvent effects.
-
Assay Plate Setup:
-
Blank wells: 150 µL buffer + 50 µL DTNB.
-
Control wells (100% activity): 100 µL buffer + 50 µL DTNB + 25 µL AChE solution + 25 µL buffer (with DMSO equivalent).
-
Inhibitor wells: 100 µL of each inhibitor dilution + 50 µL DTNB + 25 µL AChE solution.
-
-
Pre-incubation: Add the enzyme to the control and inhibitor wells. Mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Causality Note: This pre-incubation step is critical for pseudo-irreversible inhibitors as it allows time for the carbamoylation reaction to occur. For purely reversible inhibitors, this step may not be necessary, but it is good practice for screening unknown carbamates.
-
-
Reaction Initiation: Add 25 µL of the ATCh substrate solution to all wells (except blanks) to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Kinetic Analysis of Pseudo-Irreversible Inhibition
For potent inhibitors identified in the primary screen, determining the second-order rate constant of inactivation (kᵢₙₐ꜀ₜ/Kᵢ or kₐ) provides a more accurate measure of inhibitory efficiency than the IC₅₀ value, which can be dependent on assay conditions.[19]
Procedure:
-
Setup: Prepare several different, fixed concentrations of the carbamate inhibitor.
-
Time-course Experiment: For each inhibitor concentration, incubate the enzyme with the inhibitor. At various time points (t), withdraw an aliquot of the enzyme-inhibitor mixture and add it to a substrate solution (e.g., ATCh/DTNB from Protocol 2) to measure the remaining enzyme activity (eₜ). A control reaction with no inhibitor (e₀) is run in parallel.
-
Causality Note: The substrate concentration in the activity assay should be high (>> Kₘ) to ensure the measured rate is proportional to the amount of active enzyme and to minimize competitive effects from the remaining free inhibitor.
-
-
Data Analysis:
-
For each inhibitor concentration [I], plot the natural logarithm of the percentage of remaining activity (ln(eₜ/e₀)) against the pre-incubation time (t).
-
The slope of this line will be the negative of the observed rate constant of inactivation (-kₒₑₛ).
-
Plot the calculated kₒₑₛ values against the corresponding inhibitor concentrations [I].
-
Fit this data to the appropriate equation. For a simple pseudo-irreversible mechanism, this plot should be a straight line where the slope is the second-order rate constant (kₐ or kᵢₙₐ꜀ₜ/Kᵢ).[19]
-
Section 4: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the potency and mechanism of different carbamate derivatives.
Table 1: Example Data Summary for Novel Carbamate Inhibitors against AChE
| Compound ID | IC₅₀ (nM) [a] | Inhibition Type | kₐ (M⁻¹min⁻¹) [b] |
| Cmpd-01 | 45.2 ± 3.1 | Pseudo-irreversible | 1.2 x 10⁵ |
| Cmpd-02 | 1,250 ± 98 | Reversible, Competitive | N/A |
| Cmpd-03 | 8.9 ± 0.7 | Pseudo-irreversible | 5.6 x 10⁵ |
| Rivastigmine | 150.3 ± 12.5 | Pseudo-irreversible | 0.8 x 10⁵ |
[a] IC₅₀ values determined using Ellman's assay after a 15-minute pre-incubation. [b] Second-order rate constant determined from time-dependent inactivation studies.
Conclusion
The carbamate scaffold is a privileged structure in the design of potent and effective enzyme inhibitors. Its ability to act as a slow-off-rate covalent modifier provides a distinct pharmacological advantage, leading to prolonged target engagement and therapeutic effect. The protocols detailed in this guide offer a robust framework for the synthesis and in vitro characterization of novel carbamate derivatives. By systematically determining IC₅₀ values and elucidating the kinetic mechanism of action, researchers can effectively identify and advance promising lead candidates in the drug discovery pipeline.
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Title: General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Source: ResearchGate URL: [Link]
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Title: Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes Source: PubMed Central URL: [Link]
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Title: Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors Source: PubMed Central URL: [Link]
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Title: Enzyme Kinetics of Reversible Inhibition Source: YouTube URL: [Link]
-
Title: Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole Source: Indian Journal of Chemistry URL: [Link]
-
Title: Synthetic methods of carbamate synthesis. Source: ResearchGate URL: [Link]
-
Title: Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold Source: PubMed URL: [Link]
-
Title: Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease Source: PubMed Central URL: [Link]
-
Title: Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce Source: PubMed URL: [Link]
-
Title: Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase Source: PubMed URL: [Link]
-
Title: Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold Source: ResearchGate URL: [Link]
-
Title: Half-time Analysis of the Kinetics of Irreversible Enzyme Inhibition by an Unstable Site-Specific Reagent Source: PubMed URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]
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Title: Analysis of kinetic data for irreversible enzyme inhibition Source: ResearchGate URL: [Link]
-
Title: Reversible and Irreversible Enzyme Inhibition Source: YouTube URL: [Link]
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- 24. op.niscpr.res.in [op.niscpr.res.in]
Design and Synthesis of Novel Carbamate-Based Drug Candidates: Application Notes and Protocols
This guide provides a comprehensive overview of the design principles, synthesis, and analytical characterization of novel carbamate-based drug candidates. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical scaffold for therapeutic applications. The content herein synthesizes technical accuracy with field-proven insights to facilitate the rational design and efficient production of new chemical entities.
Introduction: The Carbamate Moiety in Medicinal Chemistry
The carbamate functional group, an ester of carbamic acid, is a cornerstone in modern drug design due to its unique physicochemical properties.[1][2] Structurally, it can be considered a hybrid of an amide and an ester, conferring a balance of stability and reactivity that is highly advantageous in a biological context. Carbamates are integral to a wide array of approved therapeutic agents, serving diverse roles from enzyme inhibitors to prodrugs designed to enhance bioavailability.[2][3]
The versatility of the carbamate linkage stems from several key attributes:
-
Metabolic Stability: Carbamates often serve as bioisosteres for amide bonds, offering increased resistance to enzymatic hydrolysis by proteases.[3][4][5] This substitution can significantly improve the pharmacokinetic profile of peptide-based drug candidates.
-
Prodrug Potential: The carbamate bond can be engineered to be cleavable by endogenous esterases, allowing for the controlled release of a parent drug.[1][6] This strategy is particularly effective for masking polar functional groups, such as phenols and amines, to improve their absorption and distribution.[1]
-
Hydrogen Bonding Capacity: The carbamate moiety can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), enabling crucial interactions with biological targets.[2][3]
-
Modulable Properties: By systematically modifying the substituents on the nitrogen and oxygen atoms of the carbamate, it is possible to fine-tune the compound's stability, lipophilicity, and pharmacological activity.[1]
A prominent example of a successful carbamate drug is Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease.[7] Rivastigmine's mechanism of action involves the carbamylation of the serine residue in the active site of acetylcholinesterase, leading to its temporary inactivation and an increase in acetylcholine levels in the brain.
Rational Design of Carbamate Drug Candidates
The design of a novel carbamate-based drug candidate is a multifactorial process that requires careful consideration of the intended therapeutic target and desired pharmacokinetic properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the potency and selectivity of carbamate inhibitors. For cholinesterase inhibitors, for instance, the nature of the substituents on the carbamate nitrogen and the phenolic leaving group dictates the affinity for the enzyme's active site and the rate of carbamylation.[8][9] Key considerations include:
-
Lipophilicity: Appropriate lipophilicity is essential for crossing biological membranes, such as the blood-brain barrier for CNS-acting drugs.[8]
-
Structural Complementarity: The overall shape and size of the molecule must be complementary to the binding pocket of the target enzyme.[8]
-
Electronic Effects: The electronic properties of the substituents influence the reactivity of the carbamate carbonyl group, which is critical for the carbamylation of serine hydrolases.
Prodrug Strategies
Carbamates are excellent choices for prodrug design, particularly for improving the oral bioavailability of drugs with poor absorption characteristics.[6][10]
-
Phenolic Prodrugs: Phenolic hydroxyl groups can be masked with a carbamate moiety to protect them from first-pass metabolism and improve systemic stability.[1][6]
-
Amine Prodrugs: The formation of a carbamate from a primary or secondary amine can neutralize its charge at physiological pH, thereby increasing its lipophilicity and ability to cross cell membranes.[1] Amino acid carbamates have been explored to enhance water solubility and potentially target amino acid transporters.[11]
-
Controlled Release: The rate of enzymatic hydrolysis of the carbamate bond can be modulated by altering the steric and electronic properties of the promoiety, allowing for a controlled release of the active drug.[12]
Synthesis and Purification Protocols
The synthesis of carbamates can be achieved through various methods. A common and effective approach involves the reaction of an alcohol or phenol with a carbamoyl chloride. The following protocol details the synthesis of a generic N,N-disubstituted carbamate of a phenolic compound, exemplified by the core structure of Rivastigmine.
General Synthesis of a Phenolic Carbamate
Materials:
-
Substituted Phenol (1.0 equiv)
-
N,N-dialkylcarbamoyl chloride (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv) or an organic base like Pyridine
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system or glass column
Protocol:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv).
-
Dissolve the phenol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
-
Carbamoylation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the N,N-dialkylcarbamoyl chloride (1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude carbamate can be purified by either recrystallization or flash column chromatography.
| Purification Method | Description |
| Recrystallization | If the crude product is a solid, dissolve it in a minimal amount of a hot solvent in which it is sparingly soluble. Allow the solution to cool slowly to induce crystallization. The pure crystals can then be collected by filtration.[13] |
| Flash Column Chromatography | This is a common method for purifying both solid and oily products. The crude material is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the desired carbamate from impurities.[14] |
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stability of the synthesized carbamate drug candidates.
Spectroscopic Analysis
| Technique | Purpose & Key Observations |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure of the synthesized carbamate. Characteristic signals include the carbamate carbonyl carbon (¹³C NMR: ~150-160 ppm) and protons on the alkyl groups attached to the nitrogen and oxygen.[15][16] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the carbamate functional group. Look for a strong C=O stretching vibration typically in the range of 1680-1740 cm⁻¹.[17][18] The N-H stretch (for N-monosubstituted carbamates) appears around 3300-3500 cm⁻¹.[18] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for assessing the purity of the synthesized compound and for its quantification in biological matrices.
Exemplary HPLC Method for Rivastigmine Analysis: [19][20]
| Parameter | Condition |
| Column | Thermo Hypersil C4 (25 cm x 4.6 mm, 5 µm) or equivalent C18/C8 column.[19][21] |
| Mobile Phase | Isocratic elution with 0.01 M ammonium acetate buffer (pH 4.0) and Acetonitrile (60:40, v/v).[19] |
| Flow Rate | 1.0 mL/min.[19] |
| Detection | UV at 220 nm.[19] |
| Column Temperature | 50°C.[21] |
| Retention Time | Approximately 4.75 min for Rivastigmine under these conditions.[19] |
Exemplary LC-MS/MS Method for Carbamate Quantification in Plasma: [22][23]
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation.[22] |
| Column | C18 analytical column (e.g., Luna C18(2)).[22] |
| Mobile Phase | Gradient elution with acetonitrile and water containing 10 mM ammonium acetate.[22] |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode.[22][23] |
| Detection | Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the analyte and an internal standard.[23] |
This LC-MS/MS method provides high sensitivity and selectivity, making it suitable for pharmacokinetic studies.[22][23]
Safety Considerations
-
Reagent Handling: Many reagents used in carbamate synthesis, such as chloroformates and isocyanates, are highly toxic and corrosive. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reaction Quenching: The quenching of reactive reagents like sodium hydride should be performed slowly and at low temperatures to control the evolution of flammable hydrogen gas.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Suneetha, D., & Rao, A. L. (2011). A validated RP-HPLC method for estimation of Rivastigmine in pharmaceutical formulations. Der Pharma Chemica, 3(1), 208-213. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Pharmaceutical Sciences & Research, 10(2), 1-10. [Link]
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Mostafa, A., Medley, G., Roberts, D. M., Mohamed, M. S., Elshanawani, A. A., Roberts, M. S., & Liu, X. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 879(23), 2234-2238. [Link]
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Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2005). High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies. Iranian Journal of Pharmaceutical Research, 4(4), 239-244. [Link]
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Suneetha, D., & Rao, A. L. (2011). A validated RP-HPLC method for estimation of Rivastigmine in pharmaceutical formulations. ResearchGate. [Link]
-
Al-kassas, R., Wen, J., Cheng, A. E., Kim, A. M., Liu, K., & K-M, Y. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry, 2016, 9283712. [Link]
-
Dahan, A., Zimmermann, E. M., & Ben-Shabat, S. (2014). Modern Prodrug Design for Targeted Oral Drug Delivery. Molecules, 19(10), 16489–16505. [Link]
-
Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Butler, C. R., et al. (2008). Discovery of amide and heteroaryl isosteres as carbamate replacements in a series of orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 91-95. [Link]
-
Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]
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Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2023). MDPI. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. ResearchGate. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar. [Link]
-
Tihana, B., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 283-297. [Link]
-
Jiang, Q., et al. (2019). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry, 43(45), 17822-17829. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry, 63(21), 12385–12467. [Link]
-
Albuquerque, E. X., et al. (1988). Structure-activity relationship of reversible cholinesterase inhibitors: activation, channel blockade and stereospecificity of the nicotinic acetylcholine receptor-ion channel complex. Brazilian Journal of Medical and Biological Research, 21(6), 1173-1196. [Link]
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Goldblum, A. (1983). Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates. Molecular Pharmacology, 24(3), 436-442. [Link]
-
Vacondio, F., et al. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. PLoS One, 10(10), e0138973. [Link]
-
Wang, W., et al. (2019). Improving the Oral Bioavailability of Tapentadol via a Carbamate Prodrug Approach: Synthesis, Bioactivation, and Pharmacokinetics. Molecules, 24(12), 2326. [Link]
-
Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. [Link]
-
Chen, F., et al. (2018). The hydrolysis of the carbamate group and ethyl ester group of the dabigatran etexilate prodrug by carboxylesterases forms the therapeutically active dabigatran metabolite. ResearchGate. [Link]
-
Heemskerk, A. A., et al. (2011). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 799-806. [Link]
-
Design, Synthesis and Biological Activity of New Carbamate Cholinesterase Inhibitors. (2015). Current Pharmaceutical Design, 21(23), 3326-3335. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). (n.d.). ResearchGate. [Link]
-
B. O. G. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(40), 15656–15664. [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. (2021). The Journal of Physical Chemistry Letters, 12(49), 11848–11854. [Link]
-
FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... (n.d.). ResearchGate. [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (2021). PMC. [Link]
-
University of Rochester. (2026). How To: Purify by Crystallization. Department of Chemistry. [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]
-
Nuclear magnetic resonance (NMR) spectral characterization of BMAA and... (n.d.). ResearchGate. [Link]
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Heemskerk, A. A., et al. (2011). LC-MS/MS Method for the determination of carbamathione in human plasma. ResearchGate. [Link]
-
Prodrug Design and Development for Improved Bioavailability across Biological Barriers. (2016). Semantic Scholar. [Link]
-
Development of a liquid chromatography-tandem mass spectrometry method for assaying cenobamate in rat plasma. (2018). ResearchGate. [Link]
-
Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. (2012). INIS-IAEA. [Link]
-
NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. (2014). SciSpace. [Link]
-
National Center for Biotechnology Information. (n.d.). Rivastigmine. PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
Welcome to the technical support resource for the synthesis of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the complexities of this synthesis. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Introduction: The Synthetic Challenge
The target molecule, tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, is a Boc-protected tertiary amine. The core challenge in this synthesis lies in the double N-alkylation of a tert-butyl carbamate. This reaction is often hampered by steric hindrance and the competing mono-alkylation product, as well as potential side reactions involving the pyridine nitrogen. Success hinges on carefully optimized reaction conditions, particularly the choice of base and solvent, and a robust purification strategy.
This guide is structured to address problems sequentially, from the preparation of the key alkylating agent to the final purification and characterization of the product.
Overall Synthetic Pathway
The synthesis is typically approached as a direct N,N-dialkylation of tert-butyl carbamate using a suitable 2-(halomethyl)-3-fluoropyridine electrophile.
Caption: General workflow for the synthesis.
Section 1: The Alkylating Agent - 2-(Chloromethyl)-3-fluoropyridine
The quality and availability of your alkylating agent are paramount. While commercially available, synthesis may sometimes be necessary.
FAQ: What is a reliable method for synthesizing 2-(Chloromethyl)-3-fluoropyridine?
Answer: A common and effective method is the chlorination of 2-methyl-3-fluoropyridine. The use of N-chlorosuccinimide (NCS) with a radical initiator like benzoyl peroxide (BPO) in a non-polar solvent is a standard approach.
Protocol 1: Synthesis of 2-(Chloromethyl)-3-fluoropyridine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add 2-methyl-3-fluoropyridine (1.0 eq).
-
Reagents: Add anhydrous carbon tetrachloride (CCl₄) or chlorobenzene as the solvent. Add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under an argon atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction typically takes 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield 2-(chloromethyl)-3-fluoropyridine[1].
Section 2: The Core N,N-Dialkylation Reaction
This step is the most critical and prone to issues. The primary challenge is achieving complete dialkylation while minimizing side products.
FAQ: My reaction yields primarily the mono-alkylated product. How can I increase the yield of the desired di-substituted product?
Answer: This is the most common pitfall. The mono-alkylated carbamate is less acidic and more sterically hindered than the starting tert-butyl carbamate, making the second alkylation more difficult. To overcome this, you must use sufficiently strong reaction conditions.
-
Base Strength is Key: A weak base like potassium carbonate (K₂CO₃) is often insufficient for the second deprotonation. A strong, non-nucleophilic base is required. Sodium hydride (NaH, 60% dispersion in mineral oil) is the most common and effective choice. It irreversibly deprotonates the carbamate, driving the reaction forward.
-
Stoichiometry: Ensure you are using at least two equivalents of both the base and the alkylating agent relative to the tert-butyl carbamate. It is often beneficial to use a slight excess (e.g., 2.2 equivalents) of the alkylating agent and base.
-
Temperature and Time: These reactions often require elevated temperatures (50-80°C) to overcome the activation energy of the second alkylation. Extended reaction times (12-24 hours) may also be necessary.
Troubleshooting Low Yields: A Decision Guide
If your overall yield is low, it is likely due to incomplete conversion or the formation of side products.
Caption: Troubleshooting flowchart for low yields.
FAQ: I'm observing an unexpected, highly polar byproduct. What could it be?
Answer: You are likely forming a pyridinium salt. The nitrogen atom on the pyridine ring is nucleophilic and can be alkylated by another molecule of 2-(chloromethyl)-3-fluoropyridine. This side reaction is particularly problematic at higher temperatures.
Common Side Reactions
Caption: Competing reaction pathways.
To mitigate this, consider adding the alkylating agent slowly to the reaction mixture at a slightly lower temperature before gradually heating. Alternatively, using cesium carbonate (Cs₂CO₃) with tetrabutylammonium iodide (TBAI) in DMF or acetonitrile can sometimes provide a milder, more selective reaction.
Recommended Protocol 2: N,N-Dialkylation of tert-Butyl Carbamate
| Parameter | Recommended Value | Justification |
| Base | Sodium Hydride (NaH), 60% in oil | Strong, non-nucleophilic base ensures complete deprotonation for both alkylation steps. |
| Solvent | Anhydrous Dimethylformamide (DMF) | High-boiling polar aprotic solvent, effectively solvates the carbamate anion. |
| Stoichiometry | 1.0 eq Carbamate : 2.2 eq NaH : 2.2 eq Alkylating Agent | Slight excess of base and electrophile drives the reaction towards the di-substituted product. |
| Temperature | 0°C to 60°C | Initial deprotonation at 0°C controls exotherm, followed by heating to drive the second alkylation. |
| Reaction Time | 12 - 18 hours | Sufficient time is needed for the slower second alkylation step to proceed to completion. |
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask under vacuum and backfill with argon.
-
Base Addition: Add anhydrous DMF via syringe. Carefully add NaH (2.2 eq) portion-wise at 0°C.
-
Carbamate Addition: Dissolve tert-butyl carbamate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C. Stir for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add 2-(chloromethyl)-3-fluoropyridine (2.2 eq) dropwise at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the mono-alkylated intermediate is consumed.
-
Work-up: Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Section 3: Purification and Characterization
FAQ: How do I effectively purify the final product?
Answer: The crude product will likely be a mixture of the desired di-alkylated product, residual mono-alkylated product, and non-polar impurities. Flash column chromatography is the most effective purification method.
-
Column Setup: Use silica gel as the stationary phase.
-
Solvent System: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 20-30% Ethyl Acetate in Hexanes). The desired di-alkylated product is less polar than the mono-alkylated product and will elute first.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots on a TLC plate. The pyridine rings are UV-active.
FAQ: What are the expected analytical data for the final product?
Answer: Confirmation of the final structure is critical. The product is a solid.
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, 9H, ~1.5 ppm), the methylene protons (singlet, 4H, ~4.5-5.0 ppm), and the three distinct aromatic protons on the two equivalent pyridine rings. |
| ¹³C NMR | Resonances for the Boc carbonyl, quaternary and methyl carbons of the t-butyl group, the methylene carbon, and the carbons of the fluoropyridine ring. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺, [M+Na]⁺. For C₁₇H₁₉F₂N₃O₂, the exact mass is 351.14. |
References
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-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Lead Sciences. (n.d.). 2-(Chloromethyl)-3-fluoropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl (4-(bis(pyridin-2-ylmethyl)amino)butyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
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Side reactions and byproduct formation in N,N-disubstituted carbamate synthesis
Welcome to the technical support center for N,N-disubstituted carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial chemical transformation. Here, we will delve into the intricacies of side reactions and byproduct formation, providing you with actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles.
Introduction: The Nuances of N,N-Disubstituted Carbamate Synthesis
The carbamate functional group is a cornerstone in medicinal chemistry and drug design, prized for its stability and ability to act as a peptide bond isostere.[1] While the synthesis of N,N-disubstituted carbamates is a well-established process, it is not without its challenges. The formation of unwanted byproducts can significantly impact yield, purity, and the overall efficiency of your synthetic route. This guide will equip you with the knowledge to anticipate, identify, and mitigate these common hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: My reaction is producing a significant amount of an insoluble white solid, which I suspect is a urea derivative.
Question: Why am I observing the formation of a symmetrical urea byproduct, and how can I prevent it?
Answer:
The formation of symmetrical ureas is a common side reaction, particularly in syntheses involving isocyanate intermediates. The primary culprit is often the presence of trace amounts of water in your reaction.[2][3]
Mechanism of Urea Formation:
Isocyanates are highly electrophilic and will readily react with any available nucleophiles. While the intended reaction is with an alcohol to form the desired carbamate, the presence of water introduces a competing and often faster reaction pathway.[3]
-
Reaction with Water: The isocyanate reacts with water to form an unstable carbamic acid intermediate.[2][4]
-
Decarboxylation: This carbamic acid rapidly decarboxylates to yield a primary or secondary amine and carbon dioxide gas.[3][5]
-
Reaction with Isocyanate: The newly formed amine is a potent nucleophile and reacts swiftly with another molecule of the isocyanate starting material to form a stable and often insoluble symmetrical urea.[2][3][6]
Troubleshooting Guide: Minimizing Urea Byproduct
| Step | Action | Rationale |
| 1. Rigorous Drying of Reagents and Solvents | Dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium sulfate) and distill them before use. Ensure all amine and alcohol starting materials are anhydrous. | To eliminate the primary source of water that initiates urea formation.[3] |
| 2. Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | To prevent atmospheric moisture from entering the reaction vessel. |
| 3. Order of Addition | If possible, add the isocyanate to the alcohol solution, rather than the other way around. | This ensures that the isocyanate is immediately in the presence of a high concentration of the desired nucleophile, minimizing its opportunity to react with trace water. |
| 4. Temperature Control | Maintain the recommended reaction temperature. While the isocyanate-water reaction is fast, controlling the temperature can help manage the overall reaction profile. | Some side reactions are more sensitive to temperature changes than the desired carbamate formation. |
| 5. Use of Desiccants | In some cases, adding a non-reactive desiccant to the reaction mixture can be beneficial. | To scavenge any residual moisture. |
Issue 2: My product purity is low, and I suspect the formation of allophanate or biuret byproducts.
Question: What are allophanates and biurets, and how can I avoid their formation?
Answer:
Allophanates and biurets are byproducts that arise from the reaction of your isocyanate starting material with the newly formed carbamate or a urea byproduct, respectively. These side reactions are particularly prevalent at elevated temperatures.[6][7]
Mechanism of Allophanate and Biuret Formation:
-
Allophanate Formation: The N-H proton of the carbamate product can be deprotonated, and the resulting nucleophile attacks another molecule of isocyanate.
-
Biuret Formation: Similarly, the N-H protons of a urea byproduct can react with an isocyanate to form a biuret.[4]
Troubleshooting Guide: Preventing Allophanate and Biuret Byproducts
| Step | Action | Rationale |
| 1. Strict Temperature Control | Maintain the lowest effective temperature for the reaction. Avoid excessive heating. | Allophanate and biuret formation are significantly accelerated at higher temperatures.[6] |
| 2. Stoichiometry | Use a slight excess of the alcohol component relative to the isocyanate. | This ensures that the isocyanate is consumed in the desired carbamate-forming reaction, leaving less available for side reactions.[8] |
| 3. Reaction Time | Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, increase the likelihood of these side reactions. |
| 4. Catalyst Choice | The choice of catalyst can influence the relative rates of carbamate, allophanate, and isocyanurate formation. For example, some catalysts may favor the desired carbamate formation.[9] | Catalysts can selectively accelerate the desired reaction pathway. |
Issue 3: I am using a chloroformate-based synthesis and observing N-alkylation of my amine.
Question: How can I suppress the N-alkylation side reaction when using chloroformates?
Answer:
When synthesizing N,N-disubstituted carbamates from a secondary amine and a chloroformate, the presence of a base is required to neutralize the HCl generated.[1] However, the choice of base and reaction conditions can inadvertently lead to N-alkylation of the starting amine or the carbamate product.
Mechanism of N-Alkylation:
If the chloroformate or the reaction conditions are conducive to the formation of alkylating species, or if the amine is a strong enough nucleophile, it can be alkylated. This is more common with more reactive alkyl chloroformates.
Troubleshooting N-Alkylation in Chloroformate Reactions
Troubleshooting Guide: Minimizing N-Alkylation
| Step | Action | Rationale |
| 1. Choice of Base | Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Pyridine can also be effective.[10] | These bases are effective at scavenging protons but are poor nucleophiles, reducing the likelihood of them participating in side reactions. |
| 2. Temperature Control | Perform the reaction at low temperatures (e.g., 0 °C to room temperature). | N-alkylation reactions often have a higher activation energy than the desired carbamoylation. |
| 3. Order of Addition | Add the chloroformate slowly to a solution of the amine and the base. | This maintains a low concentration of the chloroformate, favoring the desired reaction with the amine over potential side reactions. |
| 4. Solvent Choice | Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[1] | These solvents are less likely to participate in the reaction and can help to control the reaction temperature. |
Advanced Troubleshooting: Other Common Side Reactions
| Side Reaction | Description | Common Causes | Prevention Strategies |
| Isocyanurate Formation | The trimerization of three isocyanate molecules to form a stable six-membered ring.[7] | High concentrations of isocyanate, high temperatures, and the presence of certain catalysts (e.g., strong bases).[9] | Careful control of stoichiometry, temperature, and catalyst selection.[8] |
| Transesterification | The exchange of the alkoxy group of the carbamate with another alcohol present in the reaction mixture.[11][12][13] | Presence of a different alcohol, often catalyzed by acid or base. | Use the desired alcohol as the solvent if possible, or ensure the absence of other alcohols. |
| Decarboxylation | The loss of CO2 from the carbamate, which can lead to the formation of an amine.[5][14][15] | High temperatures, or acidic or basic conditions can promote decarboxylation, which can sometimes be an intended reaction.[16][17] | Careful control of reaction pH and temperature. |
Experimental Protocols
General Protocol for N,N-Disubstituted Carbamate Synthesis using Phenyl Chloroformate
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the secondary amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., pyridine, 1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chloroformate: Add a solution of phenyl chloroformate (1.05 eq.) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Analytical Methods for Byproduct Detection
A combination of analytical techniques is crucial for identifying and quantifying side products.[8]
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and detect the presence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of byproducts.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any isolated byproducts.
-
Infrared (IR) Spectroscopy: Can help to identify the functional groups present in the product and byproducts (e.g., the characteristic C=O stretch of ureas and carbamates).
Conclusion
The successful synthesis of N,N-disubstituted carbamates hinges on a thorough understanding of potential side reactions and the implementation of careful experimental design and control. By anticipating and mitigating the formation of ureas, allophanates, and other byproducts, you can significantly improve the yield, purity, and efficiency of your synthetic endeavors. This guide serves as a starting point for troubleshooting; always consult the primary literature for substrate-specific recommendations.
References
-
Urea formation by reaction between a isocyanate group and water. - ResearchGate. Available from: [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - MDPI. Available from: [Link]
-
Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. Available from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available from: [Link]
-
Formation of Hindered Carbamate via Transesterification a - ResearchGate. Available from: [Link]
-
Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC - NIH. Available from: [Link]
-
A decade review of triphosgene and its applications in organic reactions - PMC. Available from: [Link]
-
Polyurethane - Wikipedia. Available from: [Link]
-
Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e) - ResearchGate. Available from: [Link]
-
Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. Available from: [Link]
-
Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry - ACS Publications. Available from: [Link]
-
A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate | Request PDF - ResearchGate. Available from: [Link]
-
Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic carbamic acid species of short lifetime | Journal of the American Chemical Society. Available from: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available from: [Link]
-
N-Substituted carbamate synthesis using urea as carbonyl source over TiO 2 –Cr 2 O 3 /SiO 2 catalyst | Request PDF - ResearchGate. Available from: [Link]
-
Nickel-Catalyzed Decarboxylation of Aryl Carbamates for Converting Phenols into Aromatic Amines | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives - ResearchGate. Available from: [Link]
-
Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
-
Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PubMed Central. Available from: [Link]
-
Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. Available from: [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Phosgene derivatives: Overview of commonly used C1 reactants for carbamate synthesis.4 - ResearchGate. Available from: [Link]
-
Synthetic methods of carbamate synthesis. | Download Scientific Diagram - ResearchGate. Available from: [Link]
- DE2625075A1 - Carbamoyl chlorides and isocyanates prodn. - by reacting solid amine salts with phosgene - Google Patents.
-
Decarboxylation - Master Organic Chemistry. Available from: [Link]
-
Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams - Polymer Chemistry (RSC Publishing). Available from: [Link]
-
Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography - USGS Publications Warehouse. Available from: [Link]
-
Facile and Selective O-Alkyl Transesterification of Primary Carbamates with Titanium(IV) Alkoxides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available from: [Link]
-
N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst - Green Chemistry (RSC Publishing). Available from: [Link]
- CN102449475A - Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank - Google Patents.
-
Synthesis of N-Substituted Carbamates - ACS Publications. Available from: [Link]
-
How Can We Analyze Carbamate Pesticides? - YouTube. Available from: [Link]
- US8058469B2 - Method for making carbamates, ureas and isocyanates - Google Patents.
-
Transesterification - Master Organic Chemistry. Available from: [Link]
- US8680323B2 - Process for preparing isocyanates by thermal dissociation of carbamates - Google Patents.
-
Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. Available from: [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our aim is to equip you with the scientific rationale and practical steps to achieve high purity of your target molecule.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, providing potential causes and actionable solutions.
Scenario 1: My crude product is an oil and difficult to handle.
-
Question: After the reaction work-up, I am left with a viscous oil instead of a solid. How can I proceed with purification?
-
Answer: It is not uncommon for N,N-disubstituted carbamates to be oils or low-melting solids, especially if minor impurities are present that inhibit crystallization.
-
Probable Cause 1: Residual Solvent. Ensure that all reaction and extraction solvents (e.g., THF, ethyl acetate, dichloromethane) have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can sometimes help remove stubborn residual solvents.
-
Probable Cause 2: Presence of Impurities. The oily nature may be due to unreacted starting materials or side products. It is recommended to proceed with purification via column chromatography.
-
Solution: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and proceed with flash column chromatography on silica gel.
-
Scenario 2: I am seeing multiple spots on my TLC plate after purification.
-
Question: I have performed flash column chromatography, but my final product still shows multiple spots on the TLC plate. What could be the issue?
-
Answer: This indicates that the chosen chromatographic conditions were not optimal for separating the impurities from your desired product.
-
Probable Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high, causing co-elution of the product and impurities.
-
Solution 1: Optimize TLC and Column Conditions.
-
Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography.[2] A general protocol is provided in Section III.
-
Probable Cause 2: Product Decomposition on Silica Gel. The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions.[3] Silica gel can be slightly acidic and may cause partial deprotection of your product during chromatography.
-
Solution 2: Neutralize Silica Gel or Use an Alternative Stationary Phase.
-
Neutralization: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a volatile base, such as triethylamine (~0.1-1% v/v), to neutralize the acidic sites.
-
Alternative Stationary Phase: Consider using neutral alumina as the stationary phase for your chromatography.
-
-
Scenario 3: My yield is significantly lower than expected after purification.
-
Question: After chromatography and solvent removal, my final product yield is very low. What are the potential reasons?
-
Answer: Low recovery can stem from several factors, from the purification process itself to the inherent properties of the compound.
-
Probable Cause 1: Product Loss During Extraction. If the aqueous washes during the work-up were too acidic, some of the Boc-protected compound might have been cleaved, and the resulting secondary amine could be protonated and lost to the aqueous phase.
-
Solution 1: Careful pH Control. During aqueous extraction, ensure the pH remains neutral or slightly basic to prevent deprotection of the Boc group.[3]
-
Probable Cause 2: Irreversible Adsorption on Silica Gel. Highly polar compounds can sometimes bind strongly to the silica gel, leading to poor recovery.
-
Solution 2: Modify Eluent System. If you suspect strong adsorption, consider adding a more polar solvent, such as methanol (in small percentages, e.g., 1-5%), to your eluent system to help desorb the product from the silica.
-
Probable Cause 3: Product Volatility. While less common for a molecule of this size, some loss can occur during solvent removal under high vacuum, especially if excessive heat is applied.
-
Solution 3: Gentle Solvent Removal. Remove the solvent at a moderate temperature (e.g., 30-40 °C) and avoid prolonged exposure to high vacuum after the solvent has evaporated.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate?
A1: The most probable impurities depend on the synthetic route, but typically include:
-
Unreacted Starting Materials: Such as bis((3-fluoropyridin-2-yl)methyl)amine.
-
Mono-alkylated Intermediate: If the synthesis involves a stepwise alkylation.
-
Byproducts from Boc Anhydride: Such as tert-butanol and carbon dioxide.
-
Decomposition Products: Partial deprotection of the Boc group can lead to the corresponding secondary amine.
Q2: How can I effectively visualize my compound and its impurities on a TLC plate?
A2: Due to the presence of pyridine rings, your compound should be UV active.
-
Primary Method: UV light. Use a UV lamp at 254 nm. The aromatic pyridine rings will absorb the UV light, and the compound will appear as a dark spot on a fluorescent TLC plate.[4]
-
Secondary Method: Staining. If the impurities are not UV active, or for better visualization, you can use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for many organic compounds and will show your product and many impurities as yellow-brown spots on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[4]
-
Q3: Is recrystallization a viable purification method for this compound?
A3: Recrystallization can be an excellent final purification step if your compound is a solid and you have a suitable solvent system.
-
Solvent Screening: To find a suitable solvent, take a small amount of your purified (by chromatography) product and test its solubility in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) at room temperature and upon heating. An ideal recrystallization solvent will dissolve your compound when hot but not when cold.
-
General Procedure: Dissolve the compound in the minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration. For some carbamates, solvent mixtures like benzene-hexane have been used.[5]
Q4: What are the recommended storage conditions for the purified product?
A4: To ensure the long-term stability of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture and oxygen.
-
Container: Use a tightly sealed container to prevent moisture ingress.
III. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate using silica gel chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Triethylamine (optional)
-
TLC plates (silica gel 60 F254)
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increasing the polarity, is often effective.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
Procedure:
-
Spotting: Dissolve a small amount of your crude material and purified fractions in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solutions onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).[4]
-
If necessary, further visualize by dipping the plate in a potassium permanganate stain or placing it in an iodine chamber.
-
IV. Visualization & Workflow Diagrams
Caption: A general workflow for the purification of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate.
V. References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Organic Syntheses (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Coll. Vol. 84, p.209. Available at: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Coll. Vol. 5, p.145. Available at: [Link]
-
That Chemist (2022). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Available at: [Link]
-
Chemistry LibreTexts (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. Available at: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(37), 6297-6311. Available at: [Link]
-
Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1382. Available at: [Link]
Sources
Technical Support Center: Navigating Challenges in the Deprotection of Sterically Hindered tert-Butyl Carbamates
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams facing a common yet significant hurdle in multi-step synthesis: the stubborn refusal of a tert-butyloxycarbonyl (Boc) protecting group to cleave from a sterically congested amine. Standard protocols fail, yields plummet, and timelines are jeopardized.
This guide is designed to be your direct line to troubleshooting these challenging deprotection reactions. We will move beyond standard textbook procedures to explore the underlying causes of these difficulties and provide a logical framework of solutions, from optimizing classical methods to employing advanced strategies for particularly recalcitrant substrates.
Frequently Asked Questions (FAQs)
This section addresses high-level concepts and common queries regarding Boc deprotection, particularly in the context of steric hindrance.
Q1: Why is my standard Boc deprotection with Trifluoroacetic Acid (TFA) failing on this specific substrate?
A1: The textbook acid-catalyzed deprotection of a Boc group hinges on an initial protonation of the carbamate's carbonyl oxygen.[1][2] For sterically hindered amines, bulky substituents surrounding the nitrogen atom physically block the acid from efficiently reaching the protonation site. This dramatically slows the rate-limiting fragmentation step, leading to sluggish or incomplete reactions under standard conditions (e.g., 20-50% TFA in Dichloromethane (DCM)).[3]
Q2: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A2: The process is a three-step cascade:
-
Protonation: The carbamate oxygen is protonated by an acid (like TFA or HCl).
-
Fragmentation: The protonated carbamate fragments, eliminating a stable tert-butyl cation and forming a transient carbamic acid.[1][4]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine, which is then protonated by the excess acid to form a salt.[2]
The generation of the gaseous byproducts (isobutylene from the cation and CO₂) provides a strong thermodynamic driving force for the reaction.[1]
Caption: Acid-catalyzed Boc deprotection mechanism.
Q3: What are the primary side reactions to anticipate, especially with hindered substrates?
A3: The main culprit is the highly reactive tert-butyl cation generated during fragmentation.[4] This electrophile can cause two major issues:
-
t-Butylation: It can alkylate any nucleophilic sites within your molecule, particularly electron-rich aromatic rings (like tryptophan or tyrosine) or sulfur-containing residues (methionine).[5]
-
Trifluoroacetylation: When using TFA, the newly liberated and highly nucleophilic amine can sometimes be acylated by the trifluoroacetate counter-ion, forming a stable trifluoroacetamide byproduct.[3]
Q4: How can I effectively monitor the progress of a sluggish deprotection reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and immediate method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with ninhydrin is often effective for visualizing the primary or secondary amine product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the disappearance of starting material and the appearance of the desired product mass.[6]
Troubleshooting Guide: Addressing Specific Experimental Failures
Issue 1: My reaction is extremely slow or incomplete, even after several hours with standard TFA/DCM.
-
Underlying Cause: The steric shield around the carbamate is preventing efficient protonation, requiring more "forcing" conditions to overcome the activation energy barrier.[3][6]
-
Solutions & Rationale:
-
Increase Acid Concentration: Gradually increase the TFA concentration from 50% up to 95% (neat TFA). A higher concentration of acid increases the probability of protonation. For substrates sensitive to neat TFA, start with a 1:1 mixture of TFA:DCM.[4][7]
-
Elevate the Temperature: If the reaction is stalled at room temperature, gently warming the reaction to 30-40°C can provide the necessary energy to overcome the steric barrier. Proceed with caution and monitor for side product formation.
-
Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is a common and effective alternative to TFA.[4] The mechanism is similar, but the different solvent and counter-ion can sometimes improve reaction kinetics and prevent trifluoroacetylation side reactions.
-
Issue 2: The deprotection works, but my mass spectrum shows my product plus 28 or 56 mass units.
-
Underlying Cause: This is a classic sign of t-butylation. The liberated tert-butyl cation has alkylated one or more nucleophilic sites on your molecule.[5]
-
Solutions & Rationale:
-
Introduce a Scavenger: Add a "cation trap" to the reaction mixture before initiating the deprotection. These are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate. The choice of scavenger depends on the nature of the nucleophilic site you are trying to protect.
-
| Scavenger | Target Nucleophile(s) | Typical Concentration |
| Anisole | Tryptophan, Tyrosine (electron-rich aromatics) | 5-10% (v/v) |
| Thioanisole | Methionine (sulfur-containing residues) | 5-10% (v/v) |
| Triisopropylsilane (TIS) | General purpose, reduces the cation | 2-5% (v/v) |
| Dithiothreitol (DTT) | Cysteine, Methionine | 2-5% (w/v) |
Issue 3: My starting material crashes out of solution when I add the acid.
-
Underlying Cause: The polarity of your substrate may change significantly upon protonation, causing it to become insoluble in a non-polar solvent like DCM.
-
Solutions & Rationale:
-
Change Solvents: Switch to a more polar aprotic solvent that is stable to strong acids, such as 1,4-dioxane or tetrahydrofuran (THF).[8][9]
-
Co-solvent System: If solubility is still an issue, a mixture of solvents might be necessary. For example, using a TFA/DCM/Toluene mixture can sometimes maintain solubility throughout the reaction.
-
Alternative & Advanced Deprotection Strategies
When standard acidic methods are untenable due to substrate sensitivity or extreme steric hindrance, consider these alternative approaches.
Caption: Troubleshooting workflow for hindered Boc deprotection.
1. Lewis Acid-Mediated Deprotection
-
Principle: Lewis acids like Zinc Bromide (ZnBr₂) or Aluminum Chloride (AlCl₃) can coordinate to the carbamate oxygen, weakening the C-O bond and facilitating cleavage under non-protic conditions.[8][10] This can be advantageous for substrates with other acid-sensitive functional groups.
-
When to Use: Excellent for when strong protic acids (TFA, HCl) cause unwanted side reactions or degradation. ZnBr₂ in DCM is a particularly mild and selective reagent for secondary amines.[10]
2. Thermal Deprotection
-
Principle: In the absence of other thermally labile groups, heating the substrate can be sufficient to induce cleavage of the Boc group. This method avoids reagents entirely.[11]
-
When to Use: Best suited for robust molecules. It has found increasing use in continuous flow chemistry, where precise temperature control allows for rapid and selective deprotection at elevated temperatures that are not feasible in batch processing.[12] Temperatures can range from 185°C (neat) to lower temperatures in high-boiling solvents like diphenyl ether.[11]
3. Mild Deprotection with Oxalyl Chloride
-
Principle: A solution of oxalyl chloride in methanol provides a surprisingly mild and effective method for deprotecting a wide range of N-Boc groups, including those on sensitive heterocyclic systems.[13][14] The mechanism is thought to be more complex than simple in situ generation of HCl and involves the electrophilic character of oxalyl chloride itself.[13]
-
When to Use: This is a powerful option for complex molecules with multiple acid-labile functionalities where traditional methods fail.[15]
Experimental Protocols
Protocol 1: Forced TFA Deprotection with Scavengers for a Hindered Substrate
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a stir bar.
-
Scavenger Addition: Add triisopropylsilane (TIS) (0.5 equiv, ~5% v/v) and anisole (1.0 equiv, ~10% v/v) to the solution. Stir for 5 minutes at room temperature.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (equal volume to the DCM, creating a 50% TFA solution) dropwise via an addition funnel.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress every hour by TLC or LC-MS. If the reaction is sluggish after 2-3 hours, consider gentle warming to 35°C.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. Co-evaporate with toluene (3x) to ensure all residual acid is removed. The crude product is typically obtained as a TFA salt and can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup.
Protocol 2: Lewis Acid-Mediated Deprotection using Zinc Bromide
-
Setup: To a solution of the N-Boc secondary amine (1.0 equiv) in anhydrous DCM (0.2 M), add solid Zinc Bromide (ZnBr₂) (2.0 equiv) in one portion at room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is typically slower than strong acid methods and may require 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material is no longer observed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a 1 M solution of Rochelle's salt. Stir for 30 minutes, then transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. [Video]. YouTube. Retrieved from [Link]
-
Ninan, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Grant, F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]
-
Grant, F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2025). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Retrieved from [Link]
-
Nishiyama, Y., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2013). Selective Cleavage of Carbamate Protecting Groups from Aziridines with Otera's Catalyst. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Semantic Scholar. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Fluoropyridine Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust HPLC methods. Fluoropyridine compounds, due to their basic nature, often present a common and frustrating challenge: peak tailing. This guide is designed to provide you with a systematic, in-depth approach to not only fix this issue but to understand the underlying chemical principles, enabling you to develop more resilient methods from the outset.
Part 1: Frequently Asked Questions (FAQs) About Peak Tailing
Q1: What is peak tailing and why is it a problem?
Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1] It indicates a non-ideal chromatographic process, often involving secondary, undesirable interactions between your analyte and the stationary phase.[2] This is problematic because it can compromise the accuracy and precision of peak integration, reduce resolution between adjacent peaks, and mask low-level impurities.
Q2: Why are my fluoropyridine compounds specifically showing peak tailing?
Fluoropyridines are basic compounds. The nitrogen atom in the pyridine ring can be easily protonated, carrying a positive charge. This positive charge can interact strongly with negatively charged sites on the silica surface of most reversed-phase columns, leading to peak tailing.[3][4] This secondary interaction mechanism disrupts the primary hydrophobic retention mechanism, causing the observed asymmetry.[4]
Q3: Is peak tailing always a chemical problem?
Not always, but it's the most common cause for basic analytes like fluoropyridines. If all peaks in your chromatogram (including neutral compounds) are tailing, the issue is likely physical, such as a partially blocked column frit, a void at the column inlet, or excessive extra-column volume (e.g., overly long or wide tubing).[3][5] If only the fluoropyridine peaks are tailing, the problem is almost certainly chemical.[5]
Q4: Can I just use a "base-deactivated" column to solve the problem?
Using a modern, high-purity, end-capped, or "base-deactivated" column is a crucial step and often part of the solution. However, it may not be a complete fix on its own. Mobile phase conditions (especially pH) and the specific properties of your analyte play an equally important role. This guide will walk you through optimizing both column selection and mobile phase conditions for a complete solution.
Part 2: The Systematic Troubleshooting Workflow
This workflow is designed to logically diagnose and resolve peak tailing, starting with the most fundamental and impactful parameters.
Step 1: Understanding the Root Cause - The Silanol Interaction
The primary cause of peak tailing for basic compounds on silica-based columns is an ion-exchange interaction with surface silanol groups (Si-OH).[6] Silica surfaces have residual silanol groups that are weakly acidic, with a pKa typically ranging from about 4 to 7.[7][8]
-
At Mid-to-High pH (e.g., pH > 4): The silanol groups deprotonate to become negatively charged silanates (Si-O⁻).[9]
-
At Low-to-Mid pH: Your basic fluoropyridine analyte is protonated (PY-H⁺).
This creates a strong electrostatic attraction between the positively charged analyte and the negatively charged stationary phase, a secondary retention mechanism that leads to significant peak tailing.[10]
Figure 1. Mechanism of peak tailing for basic compounds.
Our goal is to disrupt this interaction. The following steps provide strategies to achieve this.
Step 2: Mobile Phase Optimization - Your First and Most Powerful Tool
Controlling the mobile phase chemistry is the most effective way to improve the peak shape of basic compounds.[11]
A. Adjusting Mobile Phase pH
The pH of your mobile phase is the most critical parameter.[12] Your strategy should be to adjust the pH to ensure that either the analyte or the silanol groups are in a neutral, non-ionized state.
-
Strategy 1: Low pH (Recommended Starting Point): By lowering the mobile phase pH to 2.5-3.0, you protonate the surface silanols (Si-OH), effectively neutralizing their negative charge.[13] While your fluoropyridine will be fully protonated (PY-H⁺), the primary cause of the strong ionic interaction is eliminated. This is a very common and effective strategy.[7]
-
Strategy 2: High pH: Alternatively, you can raise the mobile phase pH to be at least 2 units above the pKa of your fluoropyridine. This neutralizes the analyte (PY), preventing the ionic interaction.[14] This requires a special pH-stable column (see Step 3).
B. Buffer Selection and Concentration
Proper buffering is essential for maintaining a stable pH across the column and preventing peak distortion.[15]
-
Buffering Capacity: Choose a buffer with a pKa value within +/- 1 pH unit of your target mobile phase pH for the best buffering capacity.[16]
-
Concentration: A buffer concentration of 10-25 mM is typically sufficient.[16] Higher concentrations can improve peak shape but risk precipitation in high percentages of organic solvent.[16]
-
Compatibility: For LC-MS applications, use volatile buffers like formic acid, acetic acid, or ammonium formate/acetate.[17] For UV-only applications, phosphate buffers are robust and effective at low pH.[15]
| Buffer System | pKa(s) | Useful pH Range | LC-MS Compatible? |
| Formic Acid / Ammonium Formate | 3.8 | 2.8 - 4.8 | Yes |
| Acetic Acid / Ammonium Acetate | 4.8 | 3.8 - 5.8 | Yes |
| Phosphoric Acid / Phosphate Salts | 2.1, 7.2, 12.3 | 1.1 - 3.1 & 6.2 - 8.2 | No |
| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.0 | Yes (can cause ion suppression) |
Table 1: Common HPLC Buffer Systems. Data sourced from various chromatography guides.[15][17]
C. Using Mobile Phase Additives (Competing Base)
For particularly stubborn peak tailing at low pH, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be effective.[13] The TEA is a stronger base that preferentially interacts with and "masks" the active silanol sites, making them unavailable to interact with your analyte.[13] However, this is often considered an older technique and is less necessary with modern, high-performance columns.
Step 3: Stationary Phase Selection - Choosing the Right Column
If mobile phase optimization is insufficient, the next step is to ensure you are using an appropriate stationary phase. Modern columns are designed to minimize silanol interactions.
-
High-Purity Silica (Type B): Modern columns are made from high-purity "Type B" silica, which has significantly lower levels of acidic metal contaminants compared to older "Type A" silica.[2] This inherently reduces the acidity and activity of surface silanols.
-
End-Capping: This is a chemical process where residual, accessible silanol groups are reacted with a small silylating agent (like trimethylsilyl chloride) after the primary C18 chains are bonded.[18][19] This "caps" the silanols, shielding them from interaction with basic analytes.[20][21] A "double end-capped" column has undergone this process multiple times for maximum deactivation.[18]
-
Hybrid Particle Technology: These columns (e.g., Waters XBridge™, XTerra™) incorporate organic (methyl) groups into the silica particle structure itself.[22][23] This reduces the number of surface silanols and lowers their acidity, resulting in excellent peak shape for basic compounds and enhanced stability at high pH.[24][25]
-
Superficially Porous Particles (SPP / Core-Shell): These particles consist of a solid, non-porous core with a thin, porous outer shell.[26] This design leads to higher efficiency and less peak dispersion, which can contribute to better peak shapes.[27][28]
| Column Technology | Key Feature | Advantage for Fluoropyridines |
| Standard End-Capped | Residual silanols are chemically masked.[18] | Good starting point, vast improvement over non-end-capped columns. |
| Hybrid Particle | Organic groups integrated into the silica backbone.[22] | Reduced silanol activity, excellent high-pH stability.[24] |
| Superficially Porous | Solid core, porous shell design.[26] | High efficiency, reduced band broadening can improve peak shape.[27] |
Table 2: Comparison of modern HPLC column technologies for analyzing basic compounds.
Part 3: Experimental Protocol Example
Protocol: Systematic Mobile Phase pH Scouting to Eliminate Peak Tailing
This protocol outlines a systematic approach to determine the optimal mobile phase pH for your fluoropyridine compound.
-
Column Selection: Begin with a modern, end-capped C18 column (e.g., a high-purity silica or hybrid particle column), 4.6 x 150 mm, 3.5 µm.
-
Prepare Aqueous Stock Buffers (25 mM):
-
pH 2.8 Buffer: Prepare 25 mM potassium phosphate monobasic. Adjust pH to 2.8 with phosphoric acid.
-
pH 7.0 Buffer: Prepare 25 mM potassium phosphate monobasic. Adjust pH to 7.0 with potassium phosphate dibasic or dilute KOH.
-
-
Prepare Mobile Phases:
-
Mobile Phase A1: 25 mM Phosphate Buffer, pH 2.8
-
Mobile Phase A2: 25 mM Phosphate Buffer, pH 7.0
-
Mobile Phase B: Acetonitrile (or Methanol)
-
-
Initial Isocratic Analysis:
-
Create a mobile phase of 50:50 (A1:B). Equilibrate the column for at least 10 column volumes.
-
Inject your fluoropyridine standard.
-
Record the chromatogram, paying close attention to the peak tailing factor (Asymmetry Factor).
-
-
Second Isocratic Analysis:
-
Thoroughly flush the system with a 50:50 mix of water and acetonitrile.
-
Create a mobile phase of 50:50 (A2:B). Equilibrate the column.
-
Inject your fluoropyridine standard.
-
Record the chromatogram and compare the peak tailing factor to the low pH run.
-
-
Analysis and Next Steps:
-
Compare Results: You will likely observe a dramatic improvement in peak shape (a tailing factor closer to 1.0) at pH 2.8.[4]
-
Optimization: If the peak shape at low pH is excellent, proceed with optimizing the organic solvent percentage to achieve the desired retention time. If some tailing persists, consider a column with alternative chemistry (e.g., hybrid particle) or a different low-pH buffer (e.g., 0.1% Formic Acid).
-
Part 4: Troubleshooting Logic Diagram
This flowchart provides a visual guide to the systematic troubleshooting process.
Figure 2. Systematic workflow for troubleshooting peak tailing.
References
-
LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
Chrom Tech, Inc. (n.d.). What Is Endcapping in HPLC Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Dolan, J. (n.d.). End-capping. Separation Science. Retrieved from [Link]
-
Waters. (n.d.). What does the term "endcapped column" mean? - WKB230855. Waters Knowledge Base. Retrieved from [Link]
-
Wikipedia. (n.d.). Silanol. Retrieved from [Link]
-
Grokipedia. (2026). Endcapping. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
Waters. (n.d.). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of a acid–base equilibrium of surface silanols.... Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
- Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
-
Sulpizi, M., Gaigeot, M. P., & Sprik, M. (2012). The Silica-Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties. PubMed. [Link]
-
Sulpizi, M., Gaigeot, M. P., & Sprik, M. (2012). The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties. Journal of Chemical Theory and Computation. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Wyndham, K. D., O'Gara, J. E., & Walter, T. H. (2019). Hybrid Particle Columns: The First Twenty Years. LCGC International. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Scientist Live. (2013). Hybrid particle technologyand its use in HPLC. Retrieved from [Link]
-
Separation Science. (n.d.). Silica Purity #2 – Silanols. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HALO® Elevate versus Hybrid Silica Particles. Retrieved from [Link]
-
Chromedia. (n.d.). Hybrid stationary phases. Retrieved from [Link]
- Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
-
Majors, R. E. (2011). The Increasing Role of Superficially Porous Particles in HPLC. LCGC International. [Link]
-
Chrom Tech, Inc. (n.d.). The Difference Between Superficially Porous and Fully Porous Particles. Retrieved from [Link]
-
Kirkland, J. J., Langlois, T. J., & DeStefano, J. J. (2012). Performance characteristics of new superficially porous particles. PMC - NIH. [Link]
-
Element Lab Solutions. (n.d.). Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
Nawrocki, J., Rigney, M. P., McCormick, A., & Carr, P. W. (2014). Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Journal of Chromatographic Science. [Link]
-
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Hawach Scientific. (2024). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). Troubleshooting. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Neue, U. D. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of N,N-Disubstituted Carbamates for the Modern Researcher
For researchers, scientists, and professionals in drug development, the synthesis of N,N-disubstituted carbamates is a fundamental and frequently encountered transformation. This functional group is a cornerstone in a vast array of pharmaceuticals, agrochemicals, and materials. The choice of synthetic route can significantly impact yield, purity, scalability, safety, and environmental footprint. This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing N,N-disubstituted carbamates, complete with experimental protocols, comparative data, and mechanistic insights to inform your selection of the most appropriate route for your specific application.
The Classical Approach: Phosgene and its Derivatives
The reaction of secondary amines with phosgene or its derivatives, such as carbamoyl chlorides, represents the traditional and often most direct route to N,N-disubstituted carbamates. While highly effective, this method is characterized by the use of acutely toxic reagents, necessitating stringent safety protocols.
Mechanism of Carbamate Formation via Carbamoyl Chlorides
The synthesis is a two-step process. First, a secondary amine is reacted with phosgene or a phosgene equivalent like triphosgene to form an N,N-disubstituted carbamoyl chloride.[1][2] This intermediate is then reacted with an alcohol or phenol in the presence of a base to yield the desired carbamate.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable carbamate.[4]
Caption: General scheme for N,N-disubstituted carbamate synthesis via a carbamoyl chloride intermediate.
Experimental Protocol: Synthesis of an O-Aryl Carbamate using in situ generated Carbamoyl Chloride
This one-pot procedure avoids the isolation of the hazardous carbamoyl chloride intermediate.[3]
Materials:
-
Secondary amine (e.g., diethylamine)
-
Triphosgene
-
Pyridine
-
Phenol
-
Toluene (anhydrous)
Procedure:
-
To a solution of the secondary amine (1.0 equiv.) and triphosgene (0.4 equiv.) in anhydrous toluene, add pyridine (2.0 equiv.) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to form the N,N-disubstituted carbamoyl chloride in situ.
-
Add the desired phenol (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC for completion.
-
Upon completion, quench the reaction with water and separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Isocyanate Route: A Common and Versatile Alternative
The reaction of an isocyanate with an alcohol is a widely used method for carbamate synthesis. For N,N-disubstituted carbamates, this route is less direct as it first requires the synthesis of an N-substituted isocyanate, which is then reacted with an alcohol. This method is generally safer than using phosgene directly.
Mechanism of Carbamate Formation from Isocyanates
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by proton transfer from the alcohol to the nitrogen atom of the isocyanate, resulting in the formation of the carbamate.
Caption: Mechanism of carbamate formation from an isocyanate and an alcohol.
Experimental Protocol: Synthesis of an N-Aryl Carbamate from an Isocyanate
Materials:
-
Aryl isocyanate (e.g., phenyl isocyanate)
-
Alcohol (e.g., ethanol)
-
Anhydrous solvent (e.g., THF or toluene)
-
Catalyst (optional, e.g., dibutyltin dilaurate)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl isocyanate (1.0 equiv.) in the anhydrous solvent.
-
Add the alcohol (1.0-1.2 equiv.) to the solution.
-
If required, add a catalytic amount of dibutyltin dilaurate.
-
Stir the reaction at room temperature or heat gently, monitoring for completion by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2250-2275 cm⁻¹).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.
The "Green" Approach: Carbon Dioxide as a C1 Feedstock
In recent years, the use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for carbamate synthesis has gained significant attention.[5] These methods align with the principles of green chemistry by avoiding hazardous reagents like phosgene.
Mechanism of Carbamate Formation from CO₂, Amine, and Alkyl Halide
This three-component coupling reaction typically proceeds through the initial formation of a carbamate anion from the reaction of a secondary amine with CO₂ in the presence of a base. This carbamate anion then acts as a nucleophile, attacking an alkyl halide to form the N,N-disubstituted carbamate.[6][7]
Caption: General scheme for carbamate synthesis from an amine, CO₂, and an alkyl halide.
Experimental Protocol: Three-Component Synthesis of an N,N-Dialkyl Carbamate
This procedure utilizes cesium carbonate as a base and tetrabutylammonium iodide as a phase-transfer catalyst.[6]
Materials:
-
Secondary amine (e.g., piperidine)
-
Alkyl halide (e.g., benzyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous DMF
-
Carbon dioxide (gas)
Procedure:
-
To a solution of the secondary amine (1.0 equiv.), Cs₂CO₃ (1.5 equiv.), and TBAI (0.1 equiv.) in anhydrous DMF, bubble CO₂ gas for 30 minutes at room temperature.
-
Add the alkyl halide (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Routes: Enhancing Efficiency and Selectivity
Catalysis plays a crucial role in modern organic synthesis, and the preparation of N,N-disubstituted carbamates is no exception. Catalytic methods often offer milder reaction conditions, higher yields, and improved selectivity.
Catalytic Oxidative Carbonylation
This method involves the reaction of a secondary amine, an alcohol, carbon monoxide (CO), and an oxidant, typically in the presence of a palladium catalyst.[8] This approach provides a direct route to carbamates, avoiding the pre-synthesis of reactive intermediates.
Experimental Protocol: Palladium-Catalyzed Oxidative Carbonylation
Materials:
-
Secondary amine (e.g., morpholine)
-
Alcohol (e.g., methanol)
-
Palladium black (catalyst)
-
Sodium iodide (co-catalyst)
-
Carbon monoxide (gas)
-
Oxygen (gas)
Procedure:
-
In a high-pressure autoclave, charge the secondary amine (1.0 equiv.), alcohol (solvent), palladium black (catalyst), and sodium iodide (co-catalyst).
-
Pressurize the autoclave with carbon monoxide, followed by oxygen.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 160-170 °C) for a specified time.
-
After cooling and depressurizing the autoclave, filter the reaction mixture to remove the catalyst.
-
Analyze the filtrate by GC or HPLC to determine the conversion and yield.
-
Isolate the product by removing the solvent under reduced pressure and subsequent purification.
Comparative Analysis of Synthetic Routes
| Route | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Scalability |
| Phosgene/Carbamoyl Chloride | Secondary amine, alcohol | Phosgene, triphosgene, carbamoyl chloride, base | High yields, well-established, reliable | Highly toxic and corrosive reagents, stringent safety measures required | Industrial scale is established but requires specialized facilities |
| Isocyanate | N-substituted isocyanate, alcohol | Isocyanate, alcohol, optional catalyst | Generally high yields, avoids direct use of phosgene | Isocyanates can be toxic and moisture-sensitive | Readily scalable, widely used in industry |
| Carbon Dioxide | Secondary amine, alkyl halide/alcohol, CO₂ | Base (e.g., Cs₂CO₃), optional catalyst (e.g., TBAI) | Utilizes a renewable and non-toxic C1 source, environmentally benign | May require high pressure or specific catalysts, potential for side reactions | Scalability is an active area of research, with continuous flow processes showing promise[9] |
| Catalytic Oxidative Carbonylation | Secondary amine, alcohol, CO, O₂ | Palladium catalyst, co-catalyst (e.g., NaI) | Direct, one-pot synthesis, high atom economy | Requires high pressure and temperature, use of a precious metal catalyst | Scalable, but catalyst cost and recovery are important considerations |
Green Chemistry Perspective
When evaluating synthetic routes, it is crucial to consider their environmental impact. Green chemistry metrics such as Atom Economy (AE) and Process Mass Intensity (PMI) provide a quantitative assessment of the efficiency and waste generated by a chemical process.[10][11]
-
Atom Economy: The phosgene and isocyanate routes can have lower atom economy due to the formation of stoichiometric byproducts (e.g., HCl, salts). CO₂-based and catalytic carbonylation routes generally offer higher atom economy as more of the atoms from the reactants are incorporated into the final product.
-
Process Mass Intensity: The PMI, which considers the total mass of materials used to produce a certain mass of product, is often significantly higher for multi-step syntheses and those requiring extensive purification. Phosgene-based routes, with their associated safety and workup procedures, can have a high PMI. Greener alternatives, especially one-pot catalytic processes, aim to reduce the PMI.
Conclusion
The synthesis of N,N-disubstituted carbamates can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical phosgene-based route, while reliable, is increasingly being replaced by safer and more environmentally friendly alternatives. The isocyanate route is a versatile and widely used method. The burgeoning field of CO₂ utilization offers a promising green pathway, and catalytic methods provide opportunities for highly efficient and selective transformations.
The optimal choice of synthetic route will depend on the specific requirements of the target molecule, the scale of the synthesis, available equipment, and safety and environmental considerations. This guide provides the foundational knowledge for researchers to make an informed decision, balancing the trade-offs between reactivity, safety, cost, and sustainability.
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A Comparative Guide to the Stability of Amine Protecting Groups: Boc vs. Fmoc, Cbz, and Alloc
In the landscape of organic synthesis, particularly in the fields of peptide synthesis and drug development, the judicious selection of protecting groups is a cornerstone of success.[1] An amine protecting group must be robust enough to withstand various reaction conditions, yet labile enough for selective removal without compromising the integrity of the molecule.[2] The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups, but its stability profile dictates its suitability for a given synthetic strategy. This guide provides a comprehensive comparison of the stability of the Boc group against other widely used carbamate protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc).
The Principle of Orthogonal Protection
The concept of "orthogonality" is central to modern synthetic chemistry.[3] An orthogonal set of protecting groups is one where each group can be selectively removed in the presence of the others by using a specific set of reagents.[4][] This allows for precise, multi-step modifications of complex molecules. The distinct cleavage conditions for Boc, Fmoc, Cbz, and Alloc make them a powerful, near-orthogonal set for sophisticated synthetic endeavors.[6][7]
Comparative Stability: A Mechanistic Overview
The stability of a protecting group is intrinsically linked to its deprotection mechanism. The unique chemical triggers required to cleave each group define their compatibility with other reagents and functional groups within a molecule.
tert-Butyloxycarbonyl (Boc): Acid Labile
The Boc group is renowned for its stability in basic, nucleophilic, and reductive conditions but is readily cleaved by acid.[6][8]
-
Deprotection Mechanism: The cleavage proceeds via an SN1-type mechanism. Protonation of the carbamate's carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which then forms gaseous isobutene.[9][10] The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine.[11]
-
Causality: The stability of the tertiary carbocation intermediate is the primary driving force for this reaction, making the Boc group highly sensitive to acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][12]
9-Fluorenylmethyloxycarbonyl (Fmoc): Base Labile
Conversely, the Fmoc group is the archetypal base-labile protecting group, stable to acidic and hydrogenolysis conditions.[2][13]
-
Deprotection Mechanism: The Fmoc group is removed via an E1cb-type β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the 9-position of the fluorene ring.[14][15] This triggers the elimination of the highly reactive dibenzofulvene intermediate, which is trapped by the amine base, driving the reaction to completion.[16]
-
Causality: The acidity of the C9-proton (pKa ≈ 23) is due to the aromatic stabilization of the resulting fluorenyl anion, making the group uniquely susceptible to cleavage by mild bases.[13]
Benzyloxycarbonyl (Cbz or Z): Reductively Labile
The Cbz group is a classic protecting group, notable for its stability to both mild acidic and basic conditions.[17] Its primary mode of cleavage is catalytic hydrogenolysis.
-
Deprotection Mechanism: The Cbz group is removed by reduction, typically with hydrogen gas (H₂) and a palladium catalyst (Pd/C).[18] This reaction cleaves the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which then decarboxylates.[17][18]
-
Causality: The susceptibility of the benzyl C-O bond to hydrogenolysis makes this deprotection method highly specific. However, it is incompatible with other reducible functional groups, such as alkenes or alkynes, in the substrate.[10] While stable to mild acid, harsh acidic conditions (e.g., HBr in acetic acid) can also cleave the Cbz group.[18]
Allyloxycarbonyl (Alloc): Palladium(0) Labile
The Alloc group offers a unique deprotection pathway, rendering it stable to the acidic, basic, and hydrogenolytic conditions used to cleave Boc, Fmoc, and Cbz, respectively.[19]
-
Deprotection Mechanism: The Alloc group is cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger.[7][20] The Pd(0) catalyst performs an oxidative addition into the allylic system, forming a π-allylpalladium(II) complex.[21] The scavenger (e.g., phenylsilane, dimedone, or morpholine) traps the allyl group, regenerating the Pd(0) catalyst and leading to the decarboxylation of the carbamic acid.[7][22]
-
Causality: The ability of palladium(0) to coordinate with the allyl group's double bond and facilitate this unique catalytic cycle makes the Alloc group an excellent orthogonal partner in complex syntheses.[20]
Quantitative Stability Data Summary
The following table summarizes the relative stability of each protecting group under the key deprotection conditions discussed. This provides a clear guide for planning an orthogonal synthetic strategy.
| Protecting Group | Deprotection Reagent(s) | Stability to Acid (TFA) | Stability to Base (Piperidine) | Stability to Hydrogenolysis (H₂/Pd-C) | Stability to Pd(0) + Scavenger |
| Boc | TFA, HCl | Labile | Stable | Stable | Stable |
| Fmoc | Piperidine, DBU | Stable | Labile | Stable[19] | Stable |
| Cbz | H₂, Pd/C | Moderately Stable[17] | Stable | Labile | Can be Labile[17] |
| Alloc | Pd(PPh₃)₄, Scavenger | Stable[19] | Stable[19] | Stable | Labile |
Visualization of Orthogonal Deprotection Strategies
The choice of protecting group is dictated by the planned synthetic route. The following diagram illustrates the decision-making process based on the principle of orthogonality.
Caption: Orthogonal cleavage of common amine protecting groups.
Experimental Protocols
The following protocols are representative, self-validating procedures for the deprotection of each carbamate. Reaction monitoring by an appropriate method (e.g., TLC, LC-MS) is crucial to ensure full conversion.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the standard acidic cleavage of a Boc-protected amine. The volatility of the byproducts (isobutene, CO₂) drives the reaction to completion.
Caption: Experimental workflow for acidic Boc deprotection.
Methodology:
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent like dichloromethane (DCM) to a concentration of approximately 0.1 M.[23]
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the solution to a final concentration of 25-50% (v/v).[24]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[23] The crude product is often obtained as a TFA salt.
-
Neutralization: To obtain the free amine, dissolve the residue in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by chromatography or crystallization if necessary.
Protocol 2: Fmoc Deprotection using Piperidine
This protocol details the base-mediated cleavage of an Fmoc-protected amine, a cornerstone of modern solid-phase peptide synthesis (SPPS).
Methodology:
-
Dissolution: Dissolve the Fmoc-protected substrate in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[13]
-
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).[1]
-
Causality: Piperidine acts as both the base to initiate the elimination and the nucleophile to trap the resulting dibenzofulvene byproduct, preventing its polymerization or reaction with the desired product.[14]
-
-
Reaction: Stir the reaction at room temperature. The deprotection is typically very rapid, often complete within minutes.[13] Monitor by TLC or LC-MS.
-
Isolation (for Solution-Phase): Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., DCM).[13] Wash the combined organic layers, dry over sodium sulfate, filter, and concentrate. The dibenzofulvene-piperidine adduct is typically removed during subsequent purification (e.g., silica gel chromatography).
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the reductive cleavage of a Cbz group, a clean reaction with gaseous hydrogen as the only byproduct besides toluene.
Methodology:
-
Setup: Dissolve the Cbz-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.[18]
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Causality: The catalyst provides a surface for the reaction between hydrogen gas and the substrate. It must be handled carefully as it can be pyrophoric, especially when dry after use.
-
-
Hydrogenation: Purge the flask with an inert gas (N₂ or Argon), then introduce hydrogen gas (H₂). This can be done using a balloon filled with H₂ or a dedicated hydrogenation apparatus at 1-3 atm pressure.[23]
-
Reaction: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by the consumption of hydrogen or by TLC/LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas again. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Causality: Celite filtration is essential to remove the fine, black palladium catalyst completely. The pad should be washed with the reaction solvent to ensure full recovery of the product.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Conclusion and Recommendations
The choice between Boc, Fmoc, Cbz, and Alloc is a critical decision in the design of a synthetic route.
-
Boc is ideal for strategies where base-labile or reductively sensitive groups are present. Its use is a cornerstone of the "Boc/Bzl" strategy in peptide synthesis, though it has been largely superseded by the milder Fmoc-based methods for acid-sensitive peptides.[3][6]
-
Fmoc is the protecting group of choice for modern solid-phase peptide synthesis (SPPS) due to its mild, non-acidic deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups typically employed.[2][]
-
Cbz remains highly valuable, especially in solution-phase synthesis, for its robustness and clean deprotection, provided the substrate is stable to reductive conditions.[1]
-
Alloc provides an excellent level of orthogonality, allowing for selective deprotection under very mild conditions that leave Boc, Fmoc, and Cbz groups intact, making it invaluable for the synthesis of complex cyclic or branched peptides.[7][19]
By understanding the distinct stability profiles and underlying cleavage mechanisms of these protecting groups, researchers can design robust, efficient, and successful synthetic strategies for complex molecular targets.
References
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(1), 863-881. Available at: [Link]
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
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Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available at: [Link]
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Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Journal of the American Chemical Society, 123(4), 526-533. Available at: [Link]
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Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
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García-Martín, F., & Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Available at: [Link]
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AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
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Organic Chemistry. (2022). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Available at: [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]
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A Comparative Guide to the Biological Screening of Novel Fluoropyridine Carbamate Derivatives
This guide provides a comprehensive framework for the biological evaluation of newly synthesized fluoropyridine carbamate derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document offers an in-depth comparison of screening methodologies, supported by experimental data and protocols, to facilitate the identification of promising lead compounds.
The unique physicochemical properties of fluorine-containing pyridine derivatives, such as enhanced potency, metabolic stability, and selectivity, make them valuable scaffolds in drug discovery.[1][2][3] When combined with the carbamate moiety, known for its role in enzyme inhibition, these novel compounds present a promising avenue for therapeutic intervention in various diseases, including cancer and infectious diseases.[4][5] This guide will explore the rationale and practical application of a tiered screening approach to effectively characterize the biological activity of these derivatives.
Introduction to Fluoropyridine Carbamate Derivatives: A Promising Chemical Space
The strategic incorporation of a fluorine atom into a pyridine ring can significantly modulate the electronic properties and lipophilicity of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The pyridine scaffold itself is a key component in numerous FDA-approved drugs.[1] Carbamates, on the other hand, are recognized for their ability to act as mechanism-based inhibitors of various enzymes, most notably serine hydrolases like cholinesterases.[6][7] The carbamate moiety can form a transient covalent bond with the active site serine residue, leading to temporary inactivation of the enzyme.[6]
The combination of these two pharmacophores in fluoropyridine carbamate derivatives opens up the possibility of developing highly selective and potent therapeutic agents. A notable example of a successful fluoropyrimidine carbamate is capecitabine, an orally available prodrug that is selectively converted to the cytotoxic agent 5-fluorouracil (5-FU) in tumor tissues.[8][9] This targeted delivery mechanism highlights the potential for designing safer and more effective chemotherapeutics.
This guide will focus on a hypothetical series of newly synthesized fluoropyridine carbamate derivatives (FPC-1 to FPC-5) and compare their biological activities against relevant benchmarks.
A Tiered Approach to Biological Screening
A systematic and tiered screening strategy is essential for efficiently evaluating a library of newly synthesized compounds. This approach allows for the rapid identification of active compounds in primary screens, followed by more detailed characterization in secondary and tertiary assays to elucidate their mechanism of action and selectivity.
Figure 1: A tiered workflow for the biological screening of novel compounds.
Antimicrobial Activity Screening
Given that pyridine derivatives have shown promise as antimicrobial agents, a primary screen for antibacterial and antifungal activity is a logical starting point.[1][10]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial/Fungal Inoculum:
-
Isolate single colonies of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the inoculum to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each fluoropyridine carbamate derivative (FPC-1 to FPC-5) and control antibiotics (e.g., Linezolid for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria, Fluconazole for fungi) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations (e.g., 0.25 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
-
Comparative Data: Antimicrobial Activity of FPC Derivatives
| Compound | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. C. albicans (Fungus) |
| FPC-1 | 2 | >128 | 64 |
| FPC-2 | 4 | >128 | 32 |
| FPC-3 | 16 | >128 | >128 |
| FPC-4 | 0.5 | 64 | 16 |
| FPC-5 | 8 | >128 | >128 |
| Linezolid | 1 | >128 | N/A |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Interpretation of Results: The hypothetical data suggests that FPC-1, FPC-2, and particularly FPC-4 exhibit promising activity against the Gram-positive bacterium S. aureus.[12] FPC-4 also shows moderate activity against E. coli and C. albicans. The lack of broad-spectrum activity for most compounds against Gram-negative bacteria is a common observation for certain classes of compounds.[12]
Anticancer Activity Screening
Fluoropyrimidine derivatives have a well-established role in cancer chemotherapy.[8][9] Therefore, evaluating the cytotoxic potential of new fluoropyridine carbamates against various cancer cell lines is a crucial step.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[13]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.[13]
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the FPC derivatives and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.[13]
-
Comparative Data: Anticancer Activity of FPC Derivatives
| Compound | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |
| FPC-1 | 15.2 | 25.8 | 18.5 |
| FPC-2 | 8.7 | 12.4 | 9.1 |
| FPC-3 | >100 | >100 | >100 |
| FPC-4 | 2.1 | 5.6 | 3.4 |
| FPC-5 | 35.4 | 58.1 | 42.9 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Interpretation of Results: The hypothetical data indicates that FPC-4 is the most potent anticancer agent among the tested derivatives, with IC₅₀ values in the low micromolar range across all three cell lines.[14][15] FPC-2 also shows moderate activity. The varying degrees of potency suggest that the structural modifications among the FPC derivatives significantly influence their cytotoxic effects.[16][17]
Enzyme Inhibition Screening
The carbamate moiety is a well-known inhibitor of various enzymes, particularly those with a serine in their active site.[6][18][19] Screening against a relevant enzyme target can provide valuable insights into the mechanism of action of the FPC derivatives. For this guide, we will consider acetylcholinesterase (AChE) as a representative enzyme target, given the established role of carbamates as AChE inhibitors.[7]
Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition
Ellman's assay is a simple, rapid, and sensitive method for determining the activity of cholinesterases.
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (pH 8.0).
-
Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of the FPC derivatives or a positive control inhibitor (e.g., Rivastigmine).
-
Add the AChE enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, ATCI.
-
-
Measurement of Enzyme Activity:
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Measure the rate of color change by monitoring the absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Figure 2: Workflow for the Ellman's assay to determine AChE inhibition.
Comparative Data: Acetylcholinesterase Inhibition by FPC Derivatives
| Compound | AChE IC₅₀ (µM) |
| FPC-1 | 5.3 |
| FPC-2 | 12.8 |
| FPC-3 | >200 |
| FPC-4 | 0.9 |
| FPC-5 | 25.1 |
| Rivastigmine | 0.2 |
Interpretation of Results: The hypothetical data demonstrates that FPC-4 is a potent inhibitor of AChE, with an IC₅₀ value approaching that of the known drug Rivastigmine.[19] FPC-1 also shows significant inhibitory activity. This suggests that for these compounds, enzyme inhibition could be a primary mechanism of their biological effects.
Conclusion and Future Directions
This guide has outlined a systematic approach for the biological screening of novel fluoropyridine carbamate derivatives. The tiered screening strategy, encompassing antimicrobial, anticancer, and enzyme inhibition assays, provides a robust framework for identifying and characterizing promising lead compounds.
Based on our comparative analysis of the hypothetical FPC derivatives, FPC-4 emerges as the most promising candidate, demonstrating potent activity across all three screening platforms. This highlights the potential for this compound to be developed further as an antimicrobial, anticancer, or neuro-therapuetic agent.
Future studies on promising candidates like FPC-4 should focus on:
-
Structure-Activity Relationship (SAR) Studies: To understand how specific structural modifications influence biological activity and to guide the design of even more potent and selective analogs.[1][3]
-
Mechanism of Action Studies: To elucidate the precise molecular targets and pathways through which the active compounds exert their effects. This could involve investigating their impact on bacterial cell wall synthesis, induction of apoptosis in cancer cells, or detailed kinetic analysis of enzyme inhibition.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the lead compounds in animal models.
By following a logical and comprehensive screening cascade, researchers can efficiently navigate the complex process of drug discovery and unlock the full therapeutic potential of novel chemical entities like fluoropyridine carbamate derivatives.
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A Comparative Guide to Structure-Activity Relationships of Fluoropyridine Analogs in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The fluoropyridine motif, in particular, has emerged as a privileged structure in a multitude of clinically relevant agents. This guide provides an in-depth technical comparison of fluoropyridine analogs, delving into their structure-activity relationships (SAR). We will explore the causal links behind experimental choices in their evaluation and provide detailed protocols for key assays, supported by experimental data from peer-reviewed studies.
The Enduring Appeal of the Fluoropyridine Scaffold
The introduction of fluorine into a pyridine ring profoundly alters its physicochemical properties, offering a powerful tool to modulate biological activity.[1] Key advantages include:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often prolonging the half-life of a drug candidate.
-
Modulation of Basicity: The strong electron-withdrawing nature of fluorine decreases the basicity (pKa) of the pyridine nitrogen. This can be crucial for optimizing target engagement, as the protonation state of the pyridine ring often dictates its ability to form key hydrogen bonds with a biological target.[2]
-
Increased Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, contributing to enhanced binding affinity.
-
Improved Membrane Permeability: In some contexts, the introduction of fluorine can increase lipophilicity, which may enhance a compound's ability to cross cellular membranes.[2]
These attributes have led to the successful development of fluoropyridine-containing drugs across various therapeutic areas, notably in oncology as kinase inhibitors.
Case Study: SAR of 2-Aminopyridine Analogs as ALK2 Inhibitors
To illustrate the principles of SAR for a pyridine-based scaffold, we will examine a series of 3,5-diaryl-2-aminopyridine inhibitors of Activin receptor-like kinase 2 (ALK2).[3][4][5] ALK2 is a transmembrane serine/threonine kinase, and its aberrant activation is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP).[3][4][5] The following data, adapted from Mohedas et al. (2014), showcases how systematic structural modifications impact inhibitory potency.[3][4][5]
Comparative Activity of 2-Aminopyridine ALK2 Inhibitors
| Compound ID | R1 Group (at 2-position) | R2 Group (at 5-position) | R3 Group (at 3-position) | ALK2 IC50 (nM) | ALK5 IC50 (nM) |
| K02288 | -NH2 | 3,4,5-trimethoxyphenyl | 3-hydroxyphenyl | 1.1 | 1000 |
| 8 | -NH2 | 3,4,5-trimethoxyphenyl | 4-phenylpiperazin-1-yl | 4 | 70 |
| 10 (LDN-214117) | -CH3 | 3,4,5-trimethoxyphenyl | 4-phenylpiperazin-1-yl | 21 | >10,000 |
| 15 | -NH2 | 3,4,5-trimethoxyphenyl | 4-phenylpiperazin-1-yl | 4 | 70 |
| 28 | -OCH3 | 3,4,5-trimethoxyphenyl | 4-phenylpiperazin-1-yl | 1400 | >10,000 |
| 31 | -NH2 | quinolin-5-yl | 4-phenylpiperazin-1-yl | 100 | >10,000 |
Data sourced from Mohedas, A. H., et al. (2014). J Med Chem, 57(19), 7900-15.[3][4][5]
Key SAR Insights from the 2-Aminopyridine ALK2 Inhibitor Series:
-
The Hinge-Binding Moiety: The 2-amino group of the pyridine core is crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Replacing the primary amine with a methyl group (compound 10 ) or a methoxy group (compound 28 ) significantly reduces potency against ALK2, highlighting the importance of this interaction.[4]
-
The "Hydrophobic Pocket" Substituent: The 5-position substituent, in this case, the 3,4,5-trimethoxyphenyl group, occupies a hydrophobic pocket in the enzyme's active site. Replacing this with a quinoline group (compound 31 ) leads to a substantial loss of potency, indicating the importance of the specific size, shape, and electronics of the trimethoxyphenyl moiety for optimal binding.[4]
-
The Solvent-Exposed Region: The 3-position substituent extends into a more solvent-exposed region. Replacing the 3-hydroxyphenyl group of the initial lead K02288 with a 4-phenylpiperazine moiety (compound 15 ) maintains high potency while offering a vector for further modification to improve properties like solubility.[3][4][5]
-
Selectivity: Interestingly, replacing the 2-amino group with a methyl group (compound 10 ) dramatically improves selectivity against the related kinase ALK5, suggesting that subtle modifications to the hinge-binding group can have a profound impact on the inhibitor's selectivity profile.[3][4][5]
The Specific Impact of Fluorine Substitution: A Deeper Dive
While the above example illustrates general SAR principles for pyridines, the strategic placement of fluorine atoms introduces more nuanced effects. The position of fluorine on the pyridine ring dictates its influence on the molecule's electronic properties and, consequently, its biological activity.
For instance, a study on fluorinated pyrrolidines and piperidines as carbonic anhydrase II inhibitors demonstrated that fluorination can lead to unexpected selectivity profiles.[6] In the context of kinase inhibitors, fluorine substitution on a phenyl ring attached to a pyrimidine scaffold has been shown to modulate binding interactions with the DFG-motif of EGFR kinase.[7]
The electron-withdrawing nature of fluorine can also be harnessed to create irreversible inhibitors. By positioning a fluorine atom on a ring system targeted for nucleophilic aromatic substitution by a cysteine residue in the target protein, a covalent bond can be formed, leading to permanent inactivation of the enzyme.[8][9]
Experimental Workflows for Evaluating Fluoropyridine Analogs
The robust evaluation of fluoropyridine analogs relies on a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo models.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Rationale: This assay directly measures the binding of a test compound to the kinase of interest, providing a quantitative measure of its potency (e.g., IC50 or Kd). It is a high-throughput method ideal for primary screening and SAR determination. The use of a europium-labeled antibody and a fluorescent tracer allows for a time-resolved fluorescence resonance energy transfer (TR-FRET) signal, which is sensitive and less prone to interference from colored or fluorescent compounds.
Step-by-Step Protocol (Example for ALK2):
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the test fluoropyridine analogs in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer A.
-
Prepare a solution of the ALK2 kinase and a europium-anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a solution of a fluorescently labeled ATP-competitive tracer in 1X Kinase Buffer A.
-
-
Assay Plate Setup (384-well plate):
-
Add 4 µL of the diluted test compounds to the appropriate wells.
-
Add 8 µL of the kinase/antibody solution to all wells.
-
Add 4 µL of the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Inhibition of ALK2-Mediated SMAD1/5 Phosphorylation
Rationale: To determine if a compound that binds to the target kinase in a biochemical assay is also active in a cellular context, it is essential to measure its effect on downstream signaling. For ALK2, a key downstream event is the phosphorylation of SMAD1 and SMAD5. This assay assesses the ability of the fluoropyridine analogs to inhibit this phosphorylation event in cells, providing a more physiologically relevant measure of their potency.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., C2C12 myoblasts) in appropriate growth medium.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
The following day, replace the growth medium with a low-serum medium for 2-4 hours.
-
Pre-treat the cells with a serial dilution of the fluoropyridine analogs for 1 hour.
-
Stimulate the cells with a recombinant BMP ligand (e.g., BMP6) to activate the ALK2 pathway for a defined period (e.g., 30-60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Detection of Phospho-SMAD1/5 (e.g., by Western Blot or ELISA):
-
Western Blot:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated SMAD1/5.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total SMAD1/5 or a loading control (e.g., β-actin) to normalize the data.
-
-
ELISA:
-
Use a sandwich ELISA kit with a capture antibody for total SMAD1/5 and a detection antibody for phospho-SMAD1/5.
-
Follow the manufacturer's protocol for incubation, washing, and signal detection.
-
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance/luminescence values (ELISA).
-
Normalize the phospho-SMAD1/5 signal to the total SMAD1/5 or loading control signal.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Visualizing SAR: Experimental Workflow and Key Relationships
Graphviz diagrams can be used to visually represent the logical flow of experiments and the key structure-activity relationships.
Caption: Experimental workflow for the evaluation of fluoropyridine analogs.
Caption: Key SAR considerations for fluoropyridine analogs.
Conclusion
The structure-activity relationship of fluoropyridine analogs is a complex interplay of steric, electronic, and physicochemical factors. As demonstrated with the 2-aminopyridine ALK2 inhibitors, systematic modification of the pyridine core and its substituents is a powerful strategy for optimizing potency and selectivity. The introduction of fluorine adds another layer of complexity and opportunity, allowing for fine-tuning of properties such as metabolic stability and target binding interactions. A rigorous and logical experimental workflow, employing both biochemical and cell-based assays, is critical for elucidating these relationships and advancing the development of novel fluoropyridine-based therapeutics.
References
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Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors. Bioorganic Chemistry, 129, 106128. [Link]
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Gising, J., et al. (2017). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 2(7), 3337-3344. [Link]
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Daly, A. C., et al. (2008). Transforming Growth Factor β-Induced Smad1/5 Phosphorylation in Epithelial Cells Is Mediated by Novel Receptor Complexes and Is Essential for Anchorage-Independent Growth. Molecular and Cellular Biology, 28(22), 6889-6902. [Link]
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van Caam, A., et al. (2017). TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity. Arthritis Research & Therapy, 19(1), 1-13. [Link]
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van Caam, A., et al. (2017). TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity. Arthritis Research & Therapy, 19(1). [Link]
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Hansch, C., et al. (1986). A quantitative structure-activity relationship and molecular graphics analysis of hydrophobic effects in the interactions of inhibitors with alcohol dehydrogenase. Journal of Medicinal Chemistry, 29(5), 615-620. [Link]
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Somjen, D., et al. (2020). Effect of ALK2/3 inhibitors on increased phosphorylated SMAD1/5/8 and SMAD2/3 expression induced by BMP6 and TGF-β in HSG cells. PLoS ONE, 15(11), e0241521. [Link]
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A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Novel Carbamate Compounds
This guide provides a comprehensive framework for the preclinical evaluation of novel carbamate compounds, moving from initial cell-free assays to complex whole-organism models. As a class, carbamates are esters of carbamic acid, a structural motif present in a wide array of biologically active molecules, from insecticides to approved therapeutics for neurodegenerative diseases.[1][2][3][4] Their primary mechanism of action often involves the reversible inhibition of cholinesterases, but their versatility allows for the targeting of other enzymes and pathways.[5][6][7][8] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth technical comparison of evaluation methodologies, supported by experimental rationale and protocols.
The journey of a novel carbamate from a synthesized molecule to a potential clinical candidate is a multi-stage process demanding rigorous scientific validation. The core directive of this guide is to provide a logical, evidence-based pathway for this evaluation, ensuring that every experimental step is a self-validating system that builds confidence in the compound's therapeutic potential and safety profile.
Part I: The Foundation - In Vitro Evaluation
The initial phase of evaluation focuses on characterizing the compound's activity and safety in a controlled, non-living or cellular environment. This stage is critical for establishing a preliminary structure-activity relationship (SAR), identifying potent candidates, and filtering out compounds with undesirable properties early in the discovery pipeline.[9][10]
Primary Screening: Target Engagement and Potency
The first crucial step is to confirm that the novel carbamate interacts with its intended molecular target and to quantify the potency of this interaction. For many therapeutic carbamates, the primary targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][11][12]
Mechanism of Action: Cholinesterase Inhibition Carbamate compounds act as "pseudo-irreversible" or "reversible covalent" inhibitors of cholinesterases.[6][8] They carbamylate a critical serine residue in the enzyme's active site, rendering it temporarily inactive. This carbamylated enzyme is more stable than the acetylated enzyme formed during acetylcholine hydrolysis but is still capable of spontaneous hydrolysis, which restores enzyme function.[6] This reversibility is a key differentiator from organophosphates, which cause essentially irreversible inhibition, and it generally leads to a shorter duration of action and a wider therapeutic window.[1][6]
Caption: Mechanism of reversible cholinesterase inhibition by carbamates.
Key Assay: The Ellman's Method The most common and reliable method for measuring cholinesterase activity is the spectrophotometric assay developed by Ellman.[13][14][15] This assay is indispensable for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.
Experimental Protocol: AChE/BChE Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB Reagent: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the phosphate buffer.
-
Enzyme Solution: Prepare stock solutions of AChE (from Electrophorus electricus) and BChE (from equine serum) in the buffer.[14]
-
Substrate Solution: Prepare acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in the buffer.
-
Test Compound: Prepare a stock solution of the novel carbamate in DMSO, followed by serial dilutions in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound dilution (or buffer for control/blank).
-
Add 20 µL of the enzyme solution (AChE or BChE).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 10 µL of the DTNB reagent to all wells.
-
Initiate the reaction by adding 10 µL of the appropriate substrate (ATCI for AChE, BTCI for BChE).
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings every minute for 10-15 minutes.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
-
Trustworthiness Check: The protocol is validated by including multiple controls: a "no inhibitor" control (100% enzyme activity), a "no enzyme" blank (background substrate hydrolysis), and a reference inhibitor (e.g., Rivastigmine or Physostigmine) to ensure the assay is performing as expected.[13][16]
Secondary Screening: Cellular Effects and Safety Profile
After confirming target engagement, the next logical step is to assess the compound's effect on whole cells. These assays provide crucial information on cytotoxicity and cell viability, which are the first indicators of a compound's therapeutic index.[17][18]
Key Assays: Cell Viability and Cytotoxicity A variety of assays are available to measure cell health.[19][20][21] It is best practice to use at least two assays based on different cellular mechanisms to confirm results and avoid artifacts.
-
MTT Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][22]
-
LDH Release Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[21]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Seed a relevant cell line (e.g., HepG2 for general toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the novel carbamate compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
MTT Incubation: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC₅₀ (half-maximal cytotoxic concentration) from the dose-response curve.
Data Presentation: Comparative In Vitro Profile
All quantitative data should be summarized in a clear, comparative table. This allows for rapid assessment of multiple compounds against a known standard.
| Compound | Target | AChE IC₅₀ (µM)[15] | BChE IC₅₀ (µM)[14] | HepG2 CC₅₀ (µM)[12] | Selectivity Index (SI)¹ |
| Novel Cmpd A | AChE/BChE | 2.57 | 15.8 | >100 | >38.9 |
| Novel Cmpd B | AChE/BChE | 0.70 | 8.2 | 85.0 | 121.4 |
| Novel Cmpd C | AChE/BChE | 12.4 | 1.6 | 62.5 | 5.0 |
| Rivastigmine | AChE/BChE | 1.11 | 0.45 | 95.0 | 85.6 |
¹Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value is desirable, indicating that the compound is more toxic to its target than to the host cells.
Part II: The Reality Check - In Vivo Evaluation
Compounds that demonstrate high potency and low cytotoxicity in vitro are advanced to in vivo testing. This phase evaluates the compound's behavior in a complex living system, providing critical data on its pharmacokinetics, efficacy, and overall safety.[9][23] All animal studies must be conducted in compliance with Good Laboratory Practices (GLP) and relevant ethical guidelines.[23][24][25]
Pharmacokinetics (ADME) Studies
ADME studies determine what the body does to the drug, tracking its Absorption, Distribution, Metabolism, and Excretion.[9][26][27][28] A favorable ADME profile is essential for a drug to reach its target in sufficient concentrations and for a long enough duration to be effective.[26]
-
Absorption: Carbamates can be absorbed orally, dermally, and via inhalation.[1][6] For orally administered drugs, bioavailability is a key parameter.
-
Distribution: The distribution profile determines where the drug goes in the body. For neuro-active carbamates, the ability to cross the blood-brain barrier is critical.[2][12]
-
Metabolism: Carbamates are typically hydrolyzed by liver enzymes.[6][29] A significant "first-pass effect" can occur, where a large portion of an oral dose is metabolized in the liver before reaching systemic circulation, potentially reducing bioavailability.[29]
-
Excretion: Metabolites are primarily excreted by the kidneys and liver.[6]
Caption: A streamlined workflow for novel drug candidate evaluation.
Key Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer the novel carbamate via two routes in separate cohorts: intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (e.g., 5-10 mg/kg). The IV route provides a baseline for 100% bioavailability.
-
Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[5]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Description | Novel Cmpd B | Rivastigmine |
| t½ (h) | Elimination Half-life | 4.2 | 1.5 |
| Cmax (ng/mL) | Maximum Plasma Concentration (Oral) | 850 | 450 |
| Tmax (h) | Time to Reach Cmax (Oral) | 1.0 | 0.8 |
| AUC (ng·h/mL) | Area Under the Curve (Exposure) | 3050 | 1200 |
| F (%) | Oral Bioavailability | 65 | 40 |
Efficacy and Pharmacodynamic Studies
These studies aim to answer the critical question: does the drug have the desired therapeutic effect in vivo? The choice of animal model is paramount and must be relevant to the disease being targeted. For a carbamate designed to treat Alzheimer's disease, a common model is the scopolamine-induced amnesia model in rats or mice, which simulates cholinergic deficit.[30]
Key Protocol: Scopolamine-Induced Amnesia (Passive Avoidance Task)
-
Apparatus: A passive avoidance chamber with two compartments: one brightly lit and one dark, connected by a small opening. The floor of the dark compartment can deliver a mild electric foot shock.
-
Training Phase: Place a mouse in the light compartment. When it enters the dark compartment (a natural tendency), a mild foot shock is delivered. Healthy animals learn to avoid the dark compartment.
-
Testing Phase (24 hours later):
-
Divide animals into groups: Vehicle control, Scopolamine only (amnesia model), Scopolamine + Reference drug (e.g., Rivastigmine), and Scopolamine + Novel Carbamate.
-
Administer the novel carbamate or reference drug (e.g., 30-60 minutes before the test).
-
Administer scopolamine to induce amnesia (e.g., 15-30 minutes before the test).
-
Place the mouse back in the light compartment and measure the "step-through latency" – the time it takes to enter the dark compartment.
-
-
Analysis: A significantly longer latency in the drug-treated groups compared to the scopolamine-only group indicates that the compound was effective in reversing the memory deficit.[30]
Toxicology Studies
The final and most critical step in preclinical evaluation is a thorough assessment of the compound's safety and toxicity.[3][23] These studies are heavily regulated and must be conducted under GLP conditions.[23][24]
-
Acute Toxicity: Determines the effects of a single high dose of the compound, often to establish the LD₅₀ (lethal dose for 50% of the population).[6] Animals are closely monitored for signs of toxicity, which for cholinesterase-inhibiting carbamates can include a cholinergic crisis (salivation, lacrimation, urination, defecation, etc.).[1][31]
-
Short-Term Toxicity: Involves repeated dosing over a period of two weeks to three months.[23] This helps identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for determining a safe starting dose for human clinical trials.
Conclusion
The evaluation of novel carbamate compounds is a systematic process that balances the search for efficacy with a rigorous assessment of safety. By progressing logically from in vitro target engagement and cellular assays to in vivo pharmacokinetic, efficacy, and toxicology studies, researchers can build a comprehensive data package. This evidence-based approach, grounded in sound scientific principles and validated protocols, is essential for identifying promising candidates like "Novel Cmpd B" in our examples—which shows high potency, a strong selectivity index, and favorable pharmacokinetic properties—and advancing them with confidence toward regulatory submission and potential clinical benefit.
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PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. Retrieved from [Link]
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A Researcher's Guide to Differentiating Carbamate Isomers: A Comparative Spectroscopic Analysis
Carbamates are a crucial class of organic compounds, distinguished by the presence of a carbamate ester functional group. Their structural diversity, leading to numerous isomers, presents a significant analytical challenge in fields ranging from pharmaceutical development, where subtle isomeric changes can drastically alter pharmacological activity, to environmental analysis and pesticide identification.[1] This guide provides an in-depth, comparative analysis of three core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the robust differentiation of carbamate isomers. Our focus is on the causality behind experimental choices, ensuring that the described protocols are not just procedural but also self-validating.
The Challenge of Isomerism in Carbamates
Carbamate isomers can be broadly categorized as:
-
Structural (Constitutional) Isomers: Atoms are connected in a different order. This includes positional isomers (e.g., substituents at ortho, meta, or para positions on an aromatic ring) and functional group isomers (e.g., N-substituted vs. O-substituted).
-
Stereoisomers: Atoms have the same connectivity but differ in their spatial arrangement. This includes enantiomers and diastereomers. While critical, this guide will focus primarily on the differentiation of structural isomers, which is often the initial and most common challenge.
The ability to unambiguously identify these isomers is paramount, as different isomers can exhibit varied biological activities, toxicities, and degradation profiles. Spectroscopic methods offer a powerful, non-destructive means to probe the unique molecular architecture of each isomer.[2]
Comparative Spectroscopic Analysis
No single technique provides all the answers. A multi-faceted approach, leveraging the complementary strengths of NMR, IR, and MS, is the most rigorous strategy for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for detailed structure elucidation, as it provides information on the connectivity and chemical environment of individual atoms.[2][3]
Why NMR is Effective: Isomers, by definition, have different arrangements of atoms, leading to distinct electronic environments for their respective nuclei (most commonly ¹H and ¹³C). These differences manifest as unique chemical shifts (δ), coupling constants (J), and, for certain isomers, distinct phenomena like rotational barriers.[4][5]
Key Differentiating Features:
-
¹H NMR:
-
Chemical Shifts: Protons attached to or near the carbamate functionality will exhibit characteristic shifts. For instance, in an N-aryl carbamate, the position of a substituent on the aromatic ring (ortho, meta, para) will uniquely alter the chemical shifts and splitting patterns of the aromatic protons.
-
NH Proton: The chemical shift of the N-H proton is sensitive to its environment, including solvent and hydrogen bonding, and can differ between isomers.[4]
-
Rotamers: Due to restricted rotation around the N-C bond, some carbamates can exist as s-E and s-Z isomers (rotamers), which may be distinguishable on the NMR timescale, resulting in two sets of signals for adjacent protons.[5]
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is highly sensitive to the electronic nature of its substituents. N-alkylation vs. O-alkylation will produce a perceptible difference in the carbonyl resonance.[4]
-
Aromatic Carbons: For positional isomers, the chemical shifts of the substituted and unsubstituted carbons in an aromatic ring provide a clear fingerprint for identification.
-
Data Summary: Expected NMR Differences in Carbamate Isomers
| Isomer Type | Spectroscopic Feature | Expected Observation | Causality |
| Positional (Aromatic) | ¹H & ¹³C Chemical Shifts | Unique set of chemical shifts and splitting patterns for each isomer. | The electronic effect (inductive vs. resonance) of the carbamate group differs at the ortho, meta, and para positions, altering the shielding of aromatic nuclei. |
| N-alkyl vs. O-alkyl | ¹H & ¹³C Chemical Shifts | Significant differences in the chemical shifts of the alkyl groups and the carbonyl carbon. | The proximity and bonding to the electronegative nitrogen versus oxygen atom drastically changes the local electronic environment. |
| Rotational Isomers | ¹H NMR Signals | Doubling of signals for protons near the N-C bond at low temperatures. | Slow rotation around the N-C single bond on the NMR timescale makes the syn and anti positions non-equivalent.[5] |
Infrared (IR) Spectroscopy: A Focus on Functional Groups
IR spectroscopy excels at identifying the presence of specific functional groups by measuring their characteristic vibrational frequencies.[6] For carbamates, the carbonyl (C=O) and N-H stretching vibrations are of primary diagnostic value.
Why IR is Effective: The vibrational frequency of a bond is determined by the masses of the connected atoms and the bond strength. In isomers, subtle changes in electronic structure and hydrogen bonding alter the bond strength of the carbonyl group, leading to measurable shifts in its stretching frequency.[7][8][9]
Key Differentiating Features:
-
Carbonyl (C=O) Stretch: This is typically a strong, sharp band in the region of 1730-1680 cm⁻¹. Its exact position is a key indicator of the carbamate's structure.
-
Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonding (e.g., involving the N-H group) can lower the C=O stretching frequency by weakening the bond. Different isomers may exhibit different H-bonding capabilities.[8]
-
Electronic Effects: Electron-donating or withdrawing groups attached to the nitrogen or oxygen will shift the C=O frequency. This can help distinguish between positional isomers on an aromatic ring.
-
-
N-H Stretch: For primary and secondary carbamates, the N-H stretching band appears in the 3400-3200 cm⁻¹ region. A sharp band around 3400 cm⁻¹ suggests a "free" N-H, while a broader band at lower wavenumbers indicates hydrogen bonding.[10] The presence and nature of this band can differentiate isomers.
Data Summary: Expected IR Differences in Carbamate Isomers
| Isomer Type | Spectroscopic Feature | Expected Frequency (cm⁻¹) | Causality |
| Primary vs. Secondary vs. Tertiary | N-H Stretch | ~3400-3200 (Primary/Secondary), Absent (Tertiary) | Presence or absence of a proton on the nitrogen atom. |
| H-bonded vs. Free | C=O Stretch | Lower frequency (e.g., 1680 cm⁻¹) | Hydrogen bonding to the carbonyl oxygen weakens the C=O double bond. |
| Positional (Aromatic) | C=O Stretch | Small but distinct shifts | Different electronic effects of the substituent at o, m, p positions slightly alter the C=O bond order. |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While isomers have the same molecular weight (and thus the same molecular ion peak), they often fragment in distinct ways upon ionization, providing a unique fingerprint for identification.[11][12]
Why MS is Effective: The fragmentation of a molecular ion is not random; it follows predictable chemical pathways that favor the formation of the most stable carbocations and neutral losses.[11][13] Since isomers have different atomic arrangements, they will have different weak points for bond cleavage, leading to unique sets of fragment ions.[14]
Key Differentiating Features:
-
Decarboxylation (Loss of CO₂): A very common fragmentation pathway for carbamates is the loss of carbon dioxide (a neutral loss of 44 Da).[15]
-
Alpha-Cleavage: Cleavage of the bond adjacent (alpha) to the nitrogen or oxygen atom is common, leading to characteristic fragment ions. The relative stability of the resulting carbocation can dictate the preferred fragmentation pathway, helping to distinguish isomers.
-
McLafferty Rearrangement: Carbamates with a sufficiently long alkyl chain containing a γ-hydrogen can undergo this characteristic rearrangement, providing a key diagnostic clue that may be present in one isomer but not another.[13][16]
-
Tandem MS (MS/MS): For a definitive analysis, especially with co-eluting isomers, tandem mass spectrometry is invaluable.[14] The molecular ion of interest is isolated and then fragmented, generating a product ion spectrum that is highly specific to the isomer's structure.[17][18] Diagnostic fragments can be used for quantitation and confirmation.[15]
Data Summary: Expected MS Fragmentation Differences
| Isomer Type | Key Fragmentation Pathway | Diagnostic Ions / Neutral Losses | Causality |
| N-Alkyl vs. O-Alkyl | Alpha-cleavage | Different fragment ions resulting from cleavage adjacent to N vs. O. | The stability of the resulting radical and cation fragments differs based on the initial bond broken. |
| Positional (Aromatic) | Cleavage of aryl-X bond | Relative intensities of fragment ions will differ. | The position of a substituent can influence the stability of the resulting aryl cation or radical, making certain cleavages more or less favorable. |
| Branched vs. Linear Alkyl | C-C bond cleavage | Fragments corresponding to the loss of different alkyl radicals. | Fragmentation favors the formation of more stable secondary or tertiary carbocations over primary ones.[11] |
Experimental Workflows & Protocols
To ensure data integrity, standardized protocols are essential. The following provides a general framework for the analysis of carbamate isomers.
General Analytical Workflow
The diagram below illustrates a logical workflow for the comprehensive analysis of a sample containing potential carbamate isomers.
Caption: General workflow for the spectroscopic identification of carbamate isomers.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the carbamate sample in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).
-
Acquire a standard ¹H spectrum (typically 16-32 scans).
-
Acquire a ¹³C spectrum (e.g., using a broadband proton-decoupled pulse sequence). The number of scans will be significantly higher than for ¹H.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals to determine proton ratios.
-
-
Analysis: Compare the chemical shifts, integration values, and coupling patterns to known data or theoretical predictions to distinguish between isomers.[3] For complex spectra, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable for assigning signals.[2][4]
Protocol: FTIR Spectroscopy
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact.
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Collect the sample spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹).
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the key vibrational bands, paying close attention to the exact wavenumber of the C=O and N-H stretching frequencies. Compare these values across different isomer samples.[10]
Protocol: LC-MS/MS Analysis
This protocol assumes the use of a Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water).
-
LC Method Development: Develop an LC method (e.g., reversed-phase HPLC) to chromatographically separate the isomers if possible.[19] Even for co-eluting isomers, MS/MS can provide differentiation.
-
MS Method Development:
-
Full Scan: Infuse the sample and acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ (in positive ion mode) or deprotonated ion [M-H]⁻ (in negative ion mode).
-
Product Ion Scan (MS/MS): Set the first mass analyzer (Q1) to isolate the molecular ion. Fragment this ion in the collision cell (Q2) and scan the third mass analyzer (Q3) to obtain the product ion spectrum.
-
Optimization: Optimize collision energy to produce a rich spectrum with diagnostic fragment ions.
-
-
Analysis: Compare the product ion spectra of the different isomers. Identify unique fragments or significant differences in the relative abundance of common fragments that can serve as a basis for differentiation.[15][20]
Conclusion
The differentiation of carbamate isomers is a non-trivial analytical task that requires a synergistic application of modern spectroscopic techniques. While NMR provides the most detailed structural map, IR offers a rapid and effective screen for functional group variations and bonding environments. Mass spectrometry, particularly in its tandem MS/MS configuration, delivers unparalleled sensitivity and specificity by revealing unique fragmentation fingerprints. By understanding the fundamental principles behind how each technique interacts with isomeric structures and by employing the systematic workflows outlined in this guide, researchers can confidently and accurately characterize carbamate isomers, advancing research in drug development, materials science, and beyond.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Carbamate Quantification
Introduction: The Imperative of Methodological Equivalence in Carbamate Analysis
Carbamates, a class of organic compounds derived from carbamic acid, play a dual role in the pharmaceutical landscape. They are utilized as active pharmaceutical ingredients (APIs) in drugs and are also a significant class of pesticides, residues of which must be meticulously monitored in raw materials and finished products. The accurate quantification of these compounds is therefore non-negotiable for ensuring product safety and efficacy.
Analytical methods form the bedrock of this quantification. However, over the lifecycle of a drug product, it is common for analytical methods to be updated, transferred between laboratories, or for different techniques to be used across various stages of development.[1] This introduces a critical risk: are the data generated by these different methods equivalent and reliable? This is where cross-validation becomes indispensable.
Cross-validation is the systematic process of demonstrating that two or more distinct analytical methods provide equivalent results, ensuring data integrity and comparability across studies or laboratories.[2] This guide provides a comparative analysis of the primary analytical techniques for carbamate quantification—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—and outlines a robust framework for their cross-validation, grounded in the principles of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
Comparative Overview of Core Analytical Techniques
The choice of an analytical technique for carbamate quantification is driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Carbamates are known to be thermally labile, which often makes liquid chromatography the preferred separation technique over gas chromatography.[6][7]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many quality control laboratories. It separates compounds based on their interaction with a stationary phase, and detection is based on the absorbance of ultraviolet light by the analyte.[8][9]
-
Strengths: Robust, cost-effective, and relatively simple to operate, making it ideal for routine analysis of higher concentration samples, such as API quantification in drug products.[10]
-
Limitations: Lower sensitivity and selectivity compared to mass spectrometry. Co-eluting impurities or matrix components that absorb at the same wavelength can interfere with quantification, leading to inaccurate results.[8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[11][12] The mass spectrometer identifies compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[8]
-
Strengths: Considered the gold standard for trace-level quantification due to its exceptional sensitivity (often in the parts-per-trillion range) and selectivity.[8][13] It is particularly well-suited for analyzing complex biological matrices like plasma or for detecting low-level pesticide residues.[14]
-
Limitations: Higher initial capital investment and operational complexity. The method is also highly sensitive to matrix effects, which can suppress or enhance the analyte signal, requiring careful method development and the use of appropriate internal standards.[10][15]
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for carbamates due to their thermal instability, GC-MS can be employed, often requiring a derivatization step to convert the carbamates into more volatile and stable compounds.[16][17]
-
Strengths: Provides excellent chromatographic resolution and is highly effective for volatile and semi-volatile compounds.
-
Limitations: The need for derivatization adds complexity and potential for variability. The high temperatures of the GC inlet can cause degradation of many carbamates, leading to inaccurate quantification.[16]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the three main analytical techniques for carbamate quantification, based on data from various studies.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Sensitivity (LOD/LOQ) | µg/L to mg/L range[18][19] | ng/L to µg/L range[14][20][21] | µg/kg to ng/mL range[22][23] |
| Selectivity | Moderate; susceptible to co-eluting interferences[8] | Excellent; based on mass-to-charge ratio and fragmentation[10] | High; based on retention time and mass spectrum[24] |
| Linearity (R²) | Typically >0.99[18] | Typically >0.995[20][25] | Typically >0.997[22] |
| Accuracy (% Recovery) | 76.9% - 118.1%[26] | 70.9% - 119%[21]; 91% - 109%[13] | 80.75% - 121.82%[22] |
| Precision (%RSD) | < 6%[19] | < 15%[14]; < 10%[20] | < 14%[22] |
| Throughput | Moderate; run times can be longer[7] | High; short run times are achievable (e.g., < 8 min)[7][14] | Moderate to High |
| Cost & Complexity | Low to Moderate[10] | High[11] | Moderate |
The Cross-Validation Workflow: Ensuring Methodological Congruence
Cross-validation is mandated by regulatory bodies when there is a change in the analytical method used to generate data within the same study or across different studies.[1][2] The objective is to demonstrate that the results from the new or transferred method are equivalent to those from the original, validated method.
When is Cross-Validation Required?
-
Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., QC).
-
Change in Technology: When switching from one analytical technique to another (e.g., from HPLC-UV to LC-MS/MS).
-
Analysis Across Multiple Sites: When samples from a single study are analyzed at more than one laboratory.[2]
Diagram of the Cross-Validation Workflow
Caption: General workflow for cross-validation of two analytical methods.[10]
Experimental Protocol: A Step-by-Step Guide to Cross-Validation
This protocol outlines a general approach for cross-validating two analytical methods for carbamate quantification (e.g., an established HPLC-UV method and a new LC-MS/MS method).
Objective: To demonstrate the equivalence of Method B (new) to Method A (original) for the quantification of Carbamate X in human plasma.
1. Define Acceptance Criteria (Pre-experiment)
-
Based on ICH and FDA guidelines, establish clear acceptance criteria before starting the validation.[27][28]
-
Example: The mean concentration difference between the two methods for at least two-thirds of the analyzed samples should be within ±20% of the mean value.
2. Preparation of Samples
-
Prepare calibration standards and quality control (QC) samples by spiking a blank biological matrix with known concentrations of the analyte.[4]
-
Use at least three levels of QC samples: low, medium, and high concentrations, spanning the expected range of the study samples.
-
It is crucial to use the same batch of spiked samples for analysis by both methods to eliminate variability from sample preparation.
3. Full Validation of the New Method (Method B)
-
If Method B is new, it must undergo a full validation according to ICH Q2(R2) guidelines.[29][30] This includes assessing:
-
Specificity/Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
-
Stability of the analyte in the matrix
-
4. Sample Analysis
-
Analyze a statistically relevant number of study samples (e.g., incurred samples from a clinical trial) and the prepared QC samples using both Method A and Method B.
-
The analysis should be performed by analysts who are proficient in operating both instruments.
5. Data Comparison and Statistical Analysis
-
Tabulate the concentration data obtained from both methods for each sample.
-
Calculate the percent difference for each sample using the formula:
-
% Difference = [(Result B - Result A) / ((Result A + Result B) / 2)] * 100
-
-
Plot the results of Method B against Method A and perform a linear regression analysis. The correlation coefficient (r) should be close to 1.
-
Evaluate if the results meet the pre-defined acceptance criteria.
6. Reporting
-
Document all experimental procedures, results, and statistical analyses in a comprehensive cross-validation report.
-
The report should conclude whether the two methods are equivalent and can be used interchangeably.
Decision Framework for Method Selection
The choice of analytical technique is a critical decision that impacts data quality, cost, and project timelines.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The cross-validation of analytical methods is a cornerstone of scientific integrity in the pharmaceutical industry. For carbamate quantification, the choice between HPLC-UV, LC-MS/MS, and GC-MS depends fundamentally on the analytical objective. While HPLC-UV offers a robust and economical solution for high-concentration assays, LC-MS/MS is the undisputed choice for trace-level analysis in complex matrices, providing unparalleled sensitivity and selectivity.[10]
A rigorously executed cross-validation study, guided by the principles outlined by regulatory authorities like the ICH, ensures that data generated across different methods, laboratories, or time points are reliable and interchangeable. This not only de-risks regulatory submissions but also upholds the ultimate goal of ensuring patient safety and product quality.
References
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]
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Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
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U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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Chromatography Online. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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Perera, R. (2022). A Comprehensive Guide to Chromatography and HPLC / LC-MS. Retrieved from [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
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MONAD. (2024). What's the Difference Between HPLC and LC-MS?. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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ACS Omega. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Retrieved from [Link]
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ResearchGate. (2025). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2012). Quantification of Organophosphate and Carbamate Pesticide Residues in Maize. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]
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Agilent. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]
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J-Stage. (n.d.). Method for the Residue Determination of Carbamate Pesticides in Crops. Retrieved from [Link]
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PubMed. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. Retrieved from [Link]
-
SpringerLink. (n.d.). Determination of 18 Carbamate Pesticides in Chestnut and Pine Nut by GPC Cleanup and UPLC–MS. Retrieved from [Link]
-
gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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Acta Scientiarum Polonorum Technologia Alimentaria. (n.d.). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Retrieved from [Link]
-
New Journal of Chemistry. (2023). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. Retrieved from [Link]
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Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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PubMed. (2011). Simultaneous Quantification of Carbamate Insecticides in Human Plasma by Liquid chromatography/tandem Mass Spectrometry. Retrieved from [Link]
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PubMed. (2012). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Retrieved from [Link]
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ResearchGate. (2025). Development and validation of analytical methods for ethyl carbamate in various fermented foods. Retrieved from [Link]
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National Institutes of Health. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
The guiding principle for the disposal of any chemical waste is to prevent its release into the environment. This is achieved through a systematic approach involving waste identification, segregation, and the selection of an appropriate disposal method in compliance with local, state, and federal regulations.
Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the structure of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, which contains a carbamate functional group and fluorinated pyridine moieties, the following potential hazards should be considered:
-
Toxicity: Carbamates as a class of compounds can exhibit varying levels of toxicity.[1] Some are known to be cholinesterase inhibitors, similar to organophosphates, though their effects are typically reversible.[1] Acute toxicity can occur through ingestion, inhalation, or dermal contact.[1] The toxicological properties of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate have not been fully investigated, and it should be handled as a potentially hazardous substance.[2][3]
-
Combustibility: The compound is listed as a combustible solid.[4] Therefore, it should be kept away from ignition sources.
-
Hazardous Decomposition Products: Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen fluoride (HF) due to the fluorine atoms.[2][5]
Personal Protective Equipment (PPE)
Given the potential hazards, the following minimum PPE should be worn when handling waste containing tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[1]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure appropriate disposal.
-
Solid Waste: Collect solid tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, clearly labeled, and sealed container. The container should be compatible with the chemical and stored in a well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Liquid Waste: Solutions containing tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate should be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Disposal Procedures
The recommended method for the disposal of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is through a licensed professional waste disposal service.[3] The most common and effective method for the destruction of this type of organic compound is high-temperature incineration.
Step-by-Step Disposal Protocol:
-
Waste Characterization: Accurately identify and quantify the amount of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate waste. Note any solvents or other chemicals present in the waste stream.
-
Containerization: Ensure the waste is in a properly sealed and labeled container. The label should clearly state the contents, including the full chemical name and any associated hazards.
-
Contact a Licensed Waste Disposal Vendor: Provide the waste disposal company with a detailed description of the waste, including its chemical composition and any available safety information.
-
Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous decomposition products.[3] This ensures the complete destruction of the compound and minimizes environmental impact.
-
Documentation: Maintain detailed records of all disposed chemical waste, including the date, amount, and disposal method, in accordance with your institution's and local regulatory requirements.
Crucially, do not dispose of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate by pouring it down the drain or discarding it with regular trash.[2][3] This can lead to environmental contamination and potential harm to aquatic life.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[2] Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's environmental health and safety department.
Summary of Key Disposal Information
| Parameter | Guideline |
| Primary Disposal Method | Incineration by a licensed waste disposal service.[3] |
| Waste Classification | Combustible Solid, Potential Acute Toxicity.[4] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is generated. |
| Incompatible Materials | Strong oxidizing agents.[2] |
| Hazardous Decomposition | NOx, CO, CO2, potentially HF.[2][5] |
| Spill Cleanup | Sweep up solid material, use inert absorbent for liquids.[2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate.
Caption: Decision workflow for the safe disposal of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate.
References
-
Capot Chemical Co., Ltd. MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate. [Link]
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PubChem. tert-Butyl carbamate. [Link]
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Fisher Scientific. tert-Butyl carbamate - SAFETY DATA SHEET. (2010-10-28). [Link]
-
Fisher Scientific. SAFETY DATA SHEET. (2010-10-22). [Link]
-
National Center for Biotechnology Information. Carbamate Toxicity. (2023-07-19). [Link]
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Personal protective equipment for handling tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
Comprehensive Safety and Handling Guide: tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally related molecules, including fluorinated pyridines and carbamates. A thorough, site-specific risk assessment is imperative before commencing any work with this chemical.
Hazard Analysis: A Structural Perspective
To ensure robust safety protocols, we must deconstruct the potential hazards of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate by examining its constituent chemical moieties: the fluorinated pyridine rings and the carbamate functional group.
-
Fluorinated Pyridine Moiety: The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[1] Fluorinated pyridines can be toxic and may release hazardous decomposition products, such as hydrogen fluoride, under certain conditions (e.g., combustion).[2][3] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to prevent inhalation, ingestion, and skin contact.[1]
-
Carbamate Moiety: Carbamates are a class of organic compounds with a wide range of biological activities. Some carbamates are known to be irritants and may have other health effects.[4] For instance, Methyl carbamate-d3 is classified as a substance that causes serious eye irritation and is suspected of causing cancer.[4]
-
Overall Hazard Profile: Based on its structure, tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate should be treated as a potentially hazardous substance. Primary routes of exposure to be concerned with are inhalation of dust or aerosols, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Provides protection against splashes and airborne particles. Standard EN166 or OSHA 29 CFR 1910.133 compliant.[4][5] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Offers protection against skin contact. Glove selection should be based on the specific solvents being used and the manufacturer's compatibility chart.[1] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | Protects against spills and splashes. For larger quantities, a chemical-resistant suit may be necessary.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates. | Required if working outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust.[4] |
dot
Caption: PPE Selection Workflow for the featured compound.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is critical for minimizing risk.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[6]
-
Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower must be located in the immediate vicinity of the handling area.[4][7]
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[4] Clearly label all containers with the chemical name and associated hazards.[1]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to avoid generating dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly secured and the reaction setup is stable.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all work surfaces.
Emergency Response Plan
In the event of an emergency, a clear and practiced response plan is vital.
4.1. Spill Response
-
Minor Spill (within a fume hood):
-
Major Spill (outside a fume hood):
dot
Caption: Emergency Spill Response Flowchart.
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[1][8] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Collection: All waste materials contaminated with tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate, including absorbent materials from spills, used PPE, and empty containers, must be collected in a designated and properly labeled hazardous waste container.[7]
-
Disposal Procedures: Dispose of all chemical waste through your institution's hazardous waste program.[1] Do not pour any waste down the drain or dispose of it in regular trash.[8][11] Contact your institution's environmental health and safety office for specific guidance on waste disposal.[1]
References
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- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- BenchChem. (2025).
- Santa Cruz Biotechnology. Hydrogen fluoride pyridine.
- Santa Cruz Biotechnology. pyridine hydrofluoride.
- ChemSupply Australia.
- CDH Fine Chemical.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)
- PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. (n.d.). SUNY College of Optometry.
- Princeton University Environmental Health & Safety. Chemical Spill Procedures.
- tert-Butyl bis((3-fluoropyridin-2-yl)methyl)
- ChemicalBook. (2025, September 13).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
